molecular formula GeBr4<br>Br4Ge B077289 Germanium tetrabromide CAS No. 13450-92-5

Germanium tetrabromide

Cat. No.: B077289
CAS No.: 13450-92-5
M. Wt: 392.2 g/mol
InChI Key: VJHDVMPJLLGYBL-UHFFFAOYSA-N
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Description

Germanium tetrabromide (GeBr₄) is a high-purity inorganic compound that serves as a crucial precursor in advanced materials research and chemical synthesis. Its primary research value lies in its role as a versatile source of germanium in the synthesis of germanium-based semiconductors, metal-organic frameworks (MOFs), and other functional materials via Chemical Vapor Deposition (CVD) and sol-gel processes. The mechanism of action involves its hydrolysis or thermolysis, where it readily decomposes to release germanium ions or reacts with organic ligands, enabling the controlled formation of germanium-containing networks. GeBr₄ is particularly valuable in the development of infrared optical materials and as a catalyst in specific organic transformations, such as the conversion of aldehydes to gem-dibromoolefins. Its high reactivity and volatility make it an essential reagent for exploring novel material properties and reaction pathways in solid-state chemistry, inorganic synthesis, and organometallic chemistry, providing researchers with a key building block for innovation.

Properties

IUPAC Name

tetrabromogermane
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InChI

InChI=1S/Br4Ge/c1-5(2,3)4
Source PubChem
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InChI Key

VJHDVMPJLLGYBL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

[Ge](Br)(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

GeBr4, Br4Ge
Record name germanium(IV) bromide
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DSSTOX Substance ID

DTXSID2065468
Record name Germane, tetrabromo-
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Molecular Weight

392.25 g/mol
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CAS No.

13450-92-5
Record name Tetrabromogermane
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Record name Germane, tetrabromo-
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Record name Germane, tetrabromo-
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Record name Germanium tetrabromide
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Foundational & Exploratory

The Dawn of a New Element's Chemistry: The Discovery and First Synthesis of Germanium Tetrabromide

Author: BenchChem Technical Support Team. Date: December 2025

In the annals of chemical history, the discovery of a new element is a momentous occasion, often followed by a flurry of research to characterize its properties and chemical behavior. Such was the case with germanium, discovered by the German chemist Clemens Alexander Winkler in 1886.[1][2] This discovery not only filled a gap in Mendeleev's periodic table but also opened the door to the exploration of a new family of compounds.[3][4] Among the earliest of these to be synthesized and studied was Germanium tetrabromide (GeBr₄), a compound that played a crucial role in the initial characterization of this new element.

The journey to this compound began with Winkler's meticulous analysis of a silver-bearing ore called argyrodite, found in a mine near Freiberg, Saxony.[2][4][5] After extensive chemical purification, Winkler successfully isolated the new element on February 6, 1886.[5] Eager to understand its chemical nature, he proceeded to prepare several of its compounds, including its halides.

The first synthesis of this compound was achieved by Winkler himself through the direct reaction of elemental germanium with bromine.[6][7] This straightforward approach, reacting the newly isolated element with a halogen, was a common and effective method for producing binary halides at the time.

Quantitative Data

The initial characterization of this compound by Winkler and subsequent early 20th-century chemists provided the first quantitative insights into its physical properties. While Winkler's primary focus was on the elemental analysis to confirm the stoichiometry, later work by researchers such as Dennis and Hance in 1922 provided more precise measurements.

PropertyReported ValueSource
Melting Point26.1 °CDennis, L. M.; Hance, F. E. (1922)
Boiling Point186.5 °CDennis, L. M.; Hance, F. E. (1922)
Density3.13 g/mL at 25 °CDennis, L. M.; Hance, F. E. (1922)
AppearanceWhite, crystalline solidWinkler, C. (1887) / General Observations
Reactivity with WaterReacts to form Germanium dioxide and Hydrobromic acidGeneral Observations

Experimental Protocols

Winkler's First Synthesis of this compound (circa 1886-1887)

Objective: To synthesize this compound from elemental germanium and liquid bromine.

Materials:

  • Pure elemental germanium powder.

  • Liquid bromine.

  • A glass reaction tube or flask, likely made of hard glass to withstand gentle heating.

  • A distillation apparatus for purification.

  • A receiving flask, possibly cooled.

Procedure:

  • Preparation of Reactants: A weighed amount of finely powdered elemental germanium was placed into the reaction vessel.

  • Reaction with Bromine: A stoichiometric excess of liquid bromine was carefully introduced into the reaction vessel containing the germanium powder. The reaction is exothermic, so the addition was likely performed cautiously, possibly with cooling.

  • Initiation and Completion of Reaction: The reaction vessel was likely gently heated to initiate and sustain the reaction between germanium and bromine vapor. The direct reaction is represented by the equation: Ge(s) + 2Br₂(l) → GeBr₄(s/l)

  • Purification by Distillation: Upon completion of the reaction, the excess bromine and the resulting this compound were separated and purified. Given the relatively low boiling point of this compound, this was likely achieved by distillation. The reaction mixture was heated, and the this compound vapor was passed through a condenser and collected in a receiving flask. Excess bromine would have distilled over first due to its lower boiling point (58.8 °C).

  • Product Collection and Characterization: The distilled this compound, a colorless liquid at temperatures above 26.1 °C, would solidify upon cooling to a white crystalline solid. Winkler would have then proceeded with elemental analysis to confirm its composition and made observations on its physical properties such as its melting behavior and reactivity.

Visualizing the Discovery and Synthesis Pathway

The following diagram illustrates the logical workflow from the discovery of the source mineral to the synthesis and initial characterization of this compound.

Discovery_and_Synthesis_of_GeBr4 cluster_Discovery Discovery of Germanium cluster_Synthesis Synthesis of this compound cluster_Characterization Initial Characterization Argyrodite Argyrodite Mineral (Ag₈GeS₆) Analysis Chemical Analysis by C. Winkler (1886) Argyrodite->Analysis investigated Isolation Isolation of Elemental Germanium (Ge) Analysis->Isolation led to Reaction Direct Reaction Ge + 2Br₂ → GeBr₄ Isolation->Reaction reactant Bromine Bromine (Br₂) Bromine->Reaction reactant GeBr4 This compound (GeBr₄) Reaction->GeBr4 product Properties Determination of Physical Properties (Melting Point, Boiling Point, Density) GeBr4->Properties analyzed for

Caption: Workflow from the discovery of Germanium to the synthesis and characterization of GeBr₄.

References

An In-depth Technical Guide on the Crystal Structure of Germanium Tetrabromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of Germanium tetrabromide (GeBr4), a compound of interest in various chemical and materials science applications. This document outlines the crystallographic data, experimental protocols for structure determination, and visualizations of its molecular and crystalline frameworks.

This compound is a colorless solid at room temperature and is known to exist in at least two crystalline polymorphs: a cubic α-modification stable at ambient temperatures and a monoclinic β-modification at lower temperatures.[1][2] The transition between these phases occurs at approximately -60 °C.[1]

Crystallographic Data

The structural parameters for both the α and β phases of this compound have been determined by single-crystal X-ray diffraction. A summary of the key crystallographic data is presented below for comparative analysis.

Table 1: Crystallographic Data for this compound Polymorphs

Parameterα-GeBr4 (Cubic)[3][4]β-GeBr4 (Monoclinic)[1][5]
Crystal SystemCubicMonoclinic
Space GroupPa-3 (No. 205)P121/c1 (No. 14)
Lattice Parametersa = 11.1723 Åa = 10.183(2) Å, b = 6.779(1) Å, c = 10.292(2) Å
b = 11.1723 Å
c = 11.1723 Å
Cell Anglesα = 90.00°α = 90°
β = 90.00°β = 102.53(3)°
γ = 90.00°γ = 90°
Unit Cell Volume (V)1394.5 ų693.5 ų
Formula Units per Cell (Z)84
Temperature (T)213 K93 K
R-factor (Rgt(F))0.0270.061

Table 2: Selected Bond Distances and Angles for β-GeBr4 [1][5]

Bond/AngleValue
Ge-Br Distances2.264(1) Å to 2.269(1) Å
Br-Ge-Br AnglesBetween 109° and 110°

In the low-temperature monoclinic phase, the germanium atom is tetrahedrally coordinated by four crystallographically distinct bromine atoms. The Ge-Br bond lengths are nearly identical, and the Br-Ge-Br angles are close to the ideal tetrahedral angle of 109.5°.[1][5] The structure can be described as a hexagonal close packing of bromine atoms with germanium atoms occupying one-eighth of the tetrahedral holes.[1] The room-temperature cubic phase is isotypic with the SnI4 structure.[1]

Experimental Protocols

The determination of the crystal structure of this compound was achieved through single-crystal X-ray diffraction. The following is a detailed methodology based on the cited literature.

1. Sample Preparation and Crystal Growth:

  • Source Material: Liquid this compound (m.p. 26 °C) was used as the starting material.[1]

  • Crystal Growth: A small amount of liquid GeBr4 was sealed under an argon atmosphere in a glass capillary with a diameter of 0.03 mm.[1] Colorless, transparent single crystals were grown in situ on the diffractometer by a process of repeated careful freezing and melting, controlled by a temperature regulation system.[1]

2. X-ray Diffraction Data Collection:

  • Instrumentation: A Stoe IPDS I single-crystal diffractometer was utilized for data collection.[1][5]

  • X-ray Source: Molybdenum Kα radiation (λ = 0.71073 Å) was employed as the X-ray source.[5]

  • Temperature Control: Data for the β-phase was collected at a low temperature of 93 K, maintained by a temperature control unit on the diffractometer.[1] For the α-phase, data was collected at 213 K.[4]

  • Data Collection Strategy: A series of diffraction images were collected by rotating the crystal in the X-ray beam. The 2θ_max for the data collection was 63.94°.[1][5]

3. Data Processing and Structure Solution:

  • Data Integration and Scaling: The raw diffraction data were processed to measure the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure was solved and refined using the SHELXL-97 software package.[1] The final models converged to the R-factors listed in Table 1.

Visualizations

Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow from sample preparation to the final crystallographic analysis.

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis A Liquid GeBr4 in Capillary B In-situ Crystal Growth A->B C Mounting on Diffractometer B->C D X-ray Diffraction (Stoe IPDS I, Mo Kα) C->D E Data Processing & Integration D->E F Structure Solution & Refinement (SHELXL-97) E->F G Crystallographic Information File (CIF) F->G

Caption: Experimental workflow for GeBr4 crystal structure analysis.

Molecular Geometry of this compound

The fundamental unit of the this compound crystal structure is the GeBr4 molecule, which exhibits a tetrahedral geometry.

G Ge Ge Br1 Br Ge->Br1 Br2 Br Ge->Br2 Br3 Br Ge->Br3 Br4 Br Ge->Br4

Caption: Tetrahedral molecular structure of GeBr4.

References

Spectroscopic Profile of Germanium Tetrabromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Germanium tetrabromide (GeBr₄), focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in materials science, inorganic chemistry, and related fields where the characterization of germanium compounds is crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The only NMR active nucleus of germanium is ⁷³Ge, which has a nuclear spin of 9/2.[1] This property results in a nuclear electric quadrupole moment, which can lead to broad resonance lines in environments with an electric field gradient at the germanium nucleus.[2] For symmetrical molecules like this compound, however, a single, albeit broadened, resonance is observed.

⁷³Ge NMR Data

A key parameter in NMR spectroscopy is the chemical shift (δ), which is indicative of the electronic environment of the nucleus. The ⁷³Ge chemical shift of this compound has been reported relative to neat Germanium tetrachloride (GeCl₄).

CompoundChemical Shift (δ) vs. neat GeCl₄ (ppm)
This compound (GeBr₄)343 ± 3[2]

Positive chemical shift values denote increased shielding of the germanium nucleus and a shift to a higher field.[2]

Experimental Protocol: ⁷³Ge NMR

The following provides a generalized experimental protocol for obtaining ⁷³Ge NMR spectra of this compound, based on reported methodologies.[2]

Sample Preparation: Due to the moisture sensitivity of this compound, all sample handling should be performed under anhydrous conditions, employing standard vacuum line or drybox techniques. GeBr₄ can be analyzed as a neat liquid, as it melts near room temperature (26 °C), or as a solution in a dry, non-coordinating solvent such as carbon disulfide (CS₂).[2]

Instrumentation and Data Acquisition:

  • Spectrometer: A wide-line NMR spectrometer is suitable for observing the broad ⁷³Ge resonance. A Varian 4200B spectrometer operating at a frequency of 2.08 MHz for ⁷³Ge has been used.[2]

  • Temperature: Spectra are typically acquired at room temperature.

  • Reference: Chemical shifts are reported relative to an external standard, such as neat Germanium tetrachloride (GeCl₄).

  • Data Processing: The resonance signals can be recorded as derivatives of either the dispersion or absorption modes. Calibration of the spectra is achieved by generating audiofrequency sidebands.[2]

G cluster_prep Sample Preparation (Anhydrous) cluster_acq Data Acquisition cluster_proc Data Processing GeBr4 GeBr₄ NMR_Tube NMR Tube GeBr4->NMR_Tube Solvent Carbon Disulfide (optional) Solvent->NMR_Tube Spectrometer Wide-line NMR Spectrometer (e.g., Varian 4200B @ 2.08 MHz) NMR_Tube->Spectrometer Acquisition Acquire ⁷³Ge Spectrum (Room Temperature) Spectrometer->Acquisition Processing Record Derivative Signal Acquisition->Processing Reference External Reference (neat GeCl₄) Reference->Acquisition Calibration Calibrate with Sidebands Processing->Calibration Spectrum Final ⁷³Ge NMR Spectrum Calibration->Spectrum

Caption: Workflow for ⁷³Ge NMR Spectroscopy of GeBr₄.

Vibrational Spectroscopy: Infrared (IR) and Raman

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For a tetrahedral molecule like this compound (Td symmetry), there are four fundamental vibrational modes.

IR and Raman Data

The vibrational frequencies of this compound in the liquid phase have been determined and assigned as follows.

Mode NumberSymmetry SpeciesApproximate Type of ModeInfrared (cm⁻¹)Raman (cm⁻¹)
ν₁a₁Symmetric stretchInactive235
ν₂eDegenerate deformationInactive79
ν₃f₂Degenerate stretch327327
ν₄f₂Degenerate deformation112112

Data sourced from the NIST Chemistry Webbook, originally compiled by Shimanouchi (1972). The uncertainty in these frequency values is estimated to be between 3 and 6 cm⁻¹.[1]

Experimental Protocols: IR and Raman Spectroscopy

Infrared (IR) Spectroscopy: Given that this compound is a low-melting solid, its IR spectrum can be conveniently measured in the liquid state.

  • Sample Preparation: A thin film of molten GeBr₄ can be placed between two IR-transparent windows (e.g., KBr or CsI plates). Alternatively, a solution in a suitable transparent solvent like carbon disulfide can be used in a liquid cell.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used to record the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

  • Data Acquisition: A background spectrum of the empty cell or solvent is recorded and subtracted from the sample spectrum to obtain the absorbance spectrum of GeBr₄.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing GeBr4_melt Molten GeBr₄ IR_Windows IR-transparent Windows (e.g., KBr) GeBr4_melt->IR_Windows Sample_Cell Thin Film Sample IR_Windows->Sample_Cell FTIR FTIR Spectrometer Sample_Cell->FTIR Sample_Spec Record Sample Spectrum FTIR->Sample_Spec Background Record Background Spectrum Background->Sample_Spec Subtraction Background Subtraction Sample_Spec->Subtraction Spectrum Final IR Spectrum Subtraction->Spectrum

Caption: Workflow for Infrared (IR) Spectroscopy of GeBr₄.

Raman Spectroscopy: Raman spectroscopy is well-suited for the analysis of liquid samples.

  • Sample Preparation: Liquid this compound can be placed in a glass capillary tube or a cuvette.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., an argon ion laser) is used. The scattered light is collected, typically at a 90° angle to the incident beam, and directed to a monochromator and detector.

  • Data Acquisition: The spectrum is recorded, showing the intensity of the scattered light as a function of the Raman shift (in cm⁻¹) relative to the excitation frequency.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing GeBr4_liq Liquid GeBr₄ Sample_Holder Glass Capillary/Cuvette GeBr4_liq->Sample_Holder Laser Laser Excitation Sample_Holder->Laser Raman_Spec Raman Spectrometer Collection Collect Scattered Light (90°) Raman_Spec->Collection Laser->Collection Analysis Analyze Raman Shift Collection->Analysis Spectrum Final Raman Spectrum Analysis->Spectrum

Caption: Workflow for Raman Spectroscopy of GeBr₄.

References

quantum chemical calculations Germanium tetrabromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Quantum Chemical Calculations of Germanium Tetrabromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed to elucidate the structural, vibrational, and electronic properties of this compound (GeBr₄). This document details the theoretical methodologies, presents key quantitative data in a structured format, and offers insights into the computational workflows involved in the analysis of this inorganic compound.

Molecular Structure and Geometry

This compound is a tetrahedral molecule belonging to the Td point group. Quantum chemical calculations are essential for determining its optimized molecular geometry, which serves as the foundation for calculating other molecular properties.

Experimental and Computational Geometry

The equilibrium geometry of GeBr₄ has been determined both experimentally and through computational methods. Density Functional Theory (DFT) is a widely used computational approach for geometry optimization.

Table 1: Experimental and Calculated Geometrical Parameters for GeBr₄

ParameterExperimental ValueCalculated Value (DFT/B3LYP)
Ge-Br Bond Length (Å)2.272Data not available in search results
Br-Ge-Br Bond Angle (°)109.471Data not available in search results

Note: While a specific calculated value for the Ge-Br bond length and Br-Ge-Br bond angle from a peer-reviewed publication was not retrieved in the search, the experimental values provide a benchmark for computational accuracy.

Computational Protocol for Geometry Optimization

The geometry of this compound can be optimized using various quantum chemical software packages (e.g., Gaussian, ORCA, GAMESS). A typical computational protocol involves the following steps:

  • Input Structure: A starting molecular geometry of GeBr₄ is created.

  • Method Selection: A theoretical method is chosen. Density Functional Theory (DFT) with a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is a common and effective choice for this type of molecule.

  • Basis Set Selection: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is selected. For a molecule containing a heavier element like Germanium and halogens like Bromine, a basis set that includes polarization and diffuse functions is recommended for accurate results. Common choices include the Pople-style basis sets (e.g., 6-311+G(d,p)) or the Dunning-style correlation-consistent basis sets (e.g., aug-cc-pVTZ). For Germanium, an effective core potential (ECP) such as the LanL2DZ can be employed to reduce computational cost by treating the core electrons implicitly.

  • Optimization Algorithm: An optimization algorithm, such as the Berny algorithm, is used to iteratively adjust the molecular geometry to find the minimum energy structure on the potential energy surface.

  • Convergence Criteria: The optimization process continues until the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds.

  • Frequency Calculation: A vibrational frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true minimum (i.e., no imaginary frequencies).

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the bonding and structure of a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding normal modes, aiding in the interpretation of experimental spectra.

Calculated Vibrational Frequencies

The vibrational modes of the tetrahedral GeBr₄ molecule can be classified according to their symmetry. The irreducible representation for the vibrational modes of an XY₄ tetrahedral molecule is A₁ + E + 2T₂.

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for GeBr₄

Vibrational ModeSymmetryCalculated Frequency (DFT/B3LYP)Description
ν₁A₁Data not available in search resultsSymmetric Ge-Br stretch (Raman active)
ν₂EData not available in search resultsBr-Ge-Br bending (Raman active)
ν₃T₂Data not available in search resultsAsymmetric Ge-Br stretch (IR and Raman active)
ν₄T₂Data not available in search resultsBr-Ge-Br bending (IR and Raman active)

Note: Specific calculated vibrational frequencies for GeBr₄ from a definitive computational study were not found in the search results. The table outlines the expected vibrational modes and their symmetries.

Computational Protocol for Vibrational Frequency Calculation

The calculation of vibrational frequencies is typically performed after a successful geometry optimization using the same level of theory (functional and basis set). The process involves:

  • Hessian Matrix Calculation: The second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are computed analytically or numerically.

  • Mass-Weighting and Diagonalization: The Hessian matrix is mass-weighted and then diagonalized to obtain the vibrational frequencies and the corresponding normal modes.

  • Zero-Point Vibrational Energy (ZPVE): The ZPVE is calculated by summing all the real vibrational frequencies.

  • IR and Raman Intensities: The IR intensities are calculated from the derivatives of the dipole moment with respect to the normal modes, while Raman activities are calculated from the derivatives of the polarizability.

Electronic Properties

The electronic properties of this compound, such as its electronic transitions and molecular orbitals, can be investigated using quantum chemical methods. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for studying excited states and predicting UV-Vis spectra.

Molecular Orbitals and Electronic Transitions

The electronic structure of GeBr₄ is characterized by its molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO provides an approximation of the first electronic excitation energy.

Table 3: Calculated Electronic Properties of GeBr₄

PropertyCalculated Value (TD-DFT)
HOMO Energy (eV)Data not available in search results
LUMO Energy (eV)Data not available in search results
HOMO-LUMO Gap (eV)Data not available in search results
Major Electronic Transitions (nm)Data not available in search results
Oscillator StrengthsData not available in search results

Note: Quantitative data for the electronic properties of GeBr₄ from computational studies were not available in the provided search results.

Computational Protocol for Electronic Property Calculation

The protocol for calculating electronic properties typically involves:

  • Ground-State Calculation: A ground-state DFT calculation is performed on the optimized geometry to obtain the molecular orbitals and their energies.

  • Excited-State Calculation (TD-DFT): A TD-DFT calculation is then carried out to compute the energies of the electronic excited states and the oscillator strengths for transitions from the ground state to these excited states.

  • Spectrum Simulation: The calculated excitation energies and oscillator strengths can be used to simulate a theoretical UV-Vis absorption spectrum.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for the quantum chemical calculations of this compound and the relationship between its molecular properties.

Quantum Chemical Calculation Workflow for GeBr4 cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_output Output & Analysis Input Initial GeBr4 Structure GeoOpt Geometry Optimization (DFT: e.g., B3LYP) (Basis Set: e.g., 6-311+G(d,p)) Input->GeoOpt FreqCalc Vibrational Frequency Calculation GeoOpt->FreqCalc ElectronicCalc Electronic Property Calculation (TD-DFT) GeoOpt->ElectronicCalc OptimizedGeo Optimized Geometry (Bond Lengths, Bond Angles) GeoOpt->OptimizedGeo VibSpectra Vibrational Frequencies & Normal Modes (IR/Raman) FreqCalc->VibSpectra ElectronicProp Electronic Transitions & Molecular Orbitals (UV-Vis) ElectronicCalc->ElectronicProp Comparison Comparison with Experimental Data OptimizedGeo->Comparison VibSpectra->Comparison ElectronicProp->Comparison

Caption: Workflow for quantum chemical calculations of GeBr₄.

Relationship of Molecular Properties Structure Molecular Structure (Geometry) Vibrational Vibrational Properties (IR/Raman Spectra) Structure->Vibrational determines Electronic Electronic Properties (UV-Vis Spectra, MOs) Structure->Electronic influences Thermodynamic Thermodynamic Properties (Enthalpy, Entropy) Vibrational->Thermodynamic contributes to Electronic->Thermodynamic contributes to

Caption: Interrelationship of GeBr₄ molecular properties.

Conclusion

Quantum chemical calculations are a powerful tool for investigating the molecular properties of this compound. While experimental data provides essential benchmarks, computational methods offer a deeper understanding of the relationships between structure, vibrational dynamics, and electronic behavior. The protocols outlined in this guide represent standard and effective approaches for obtaining reliable theoretical data on GeBr₄ and related molecules. Further research providing specific calculated values for vibrational frequencies and electronic properties would be highly valuable for a complete comparative analysis.

An In-depth Technical Guide on the Theoretical Properties of the Germanium Tetrabromide Molecule

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core theoretical properties of the Germanium tetrabromide (GeBr4) molecule. The content herein is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's molecular characteristics.

Molecular Geometry

This compound possesses a well-defined molecular structure, characterized by a central germanium atom covalently bonded to four bromine atoms. The molecule adopts a tetrahedral geometry, a configuration that minimizes electron-electron repulsion and results in a stable structure.[1] This arrangement places the bromine atoms at the vertices of a regular tetrahedron with the germanium atom at its center.

The hybridization of the central germanium atom is sp³, involving the mixing of one 4s and three 4p orbitals to form four equivalent hybrid orbitals. These sp³ orbitals then form sigma bonds with the 4p orbitals of the four bromine atoms.

Quantitative data regarding the molecular geometry of this compound is summarized in the table below.

ParameterValueExperimental Method
Bond Length (Ge-Br)2.264(1) Å - 2.269(1) ÅX-ray Diffraction[2]
Bond Angle (Br-Ge-Br)109° - 110°X-ray Diffraction[2]
Electronic Properties

The electronic properties of this compound are largely dictated by the electronegativity difference between germanium and bromine and the molecule's symmetrical structure. Bromine has a higher electronegativity (2.96 on the Pauling scale) compared to germanium (2.01), leading to polar Ge-Br bonds.

Despite the polarity of the individual bonds, the overall molecule is nonpolar. This is a direct consequence of its symmetrical tetrahedral geometry, which causes the dipole moments of the four Ge-Br bonds to cancel each other out, resulting in a net dipole moment of zero.

A summary of the key electronic properties is provided in the table below.

PropertyValue/Description
Molecular PolarityNonpolar
Hybridization of Gesp³
Electronegativity of Ge2.01 (Pauling scale)
Electronegativity of Br2.96 (Pauling scale)
Vibrational Spectroscopy

The vibrational modes of this compound can be investigated using infrared (IR) and Raman spectroscopy.[3] For a tetrahedral molecule like GeBr4, there are four fundamental vibrational modes. These modes are classified according to their symmetry as A1, E, and T2. The activity of these modes in IR and Raman spectroscopy is governed by selection rules. The A1 and E modes are Raman active only, while the T2 modes are both Raman and IR active.

The fundamental vibrational frequencies for this compound are presented in the table below.

Mode NumberSymmetryFrequency (cm⁻¹)Spectroscopic Activity
1A1235Raman
2E79Raman
3T2327Raman, IR
4T2112Raman, IR

Data sourced from the NIST Chemistry Webbook.[4]

Thermodynamic Properties

The thermodynamic properties of this compound provide insights into its stability and phase behavior. Key thermodynamic data for GeBr4 are compiled in the following table.

PropertyValueUnits
Standard Enthalpy of Formation (ΔfH⦵298)83.3kcal/mol[1]
Enthalpy of Fusion (ΔfusH)12.85kJ/mol
Enthalpy of Vaporization (ΔvapH°)46.6 ± 0.3kJ/mol
Enthalpy of Sublimation (ΔsubH°)58.6 ± 1.2kJ/mol
Crystal Structure

This compound is known to exist in two different solid-state modifications depending on the temperature.[1] From room temperature down to approximately -60°C, it adopts a cubic α-modification.[5][6] At lower temperatures, it transitions to a monoclinic β-modification.[1][2][5]

The α-form is isostructural with SnI4, while the β-form crystallizes in a structure similar to SnBr4.[2][5] In the monoclinic β-phase, the germanium atom is surrounded by four crystallographically distinct bromine atoms, with Ge-Br distances ranging from 2.264(1) Å to 2.269(1) Å.[2] The Br-Ge-Br angles are close to the ideal tetrahedral angle, falling between 109° and 110°.[2]

Propertyα-GeBr4β-GeBr4
Crystal SystemCubicMonoclinic
Temperature RangeRoom Temperature to -60°CBelow -60°C
Isostructural withSnI4SnBr4

Methodologies

Experimental Protocols

1. X-ray Crystallography:

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction.[7][8]

  • Sample Preparation: Single crystals of GeBr4 are grown from the liquid phase by careful freezing and melting cycles in a sealed glass capillary under an inert atmosphere (e.g., argon).[2]

  • Data Collection: The crystal is mounted on a goniometer and cooled to the desired temperature (e.g., 93 K for the β-modification).[2] A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern is produced, and the intensities of the diffracted X-rays are recorded by a detector.[7]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined from the diffraction pattern and refined using least-squares methods to obtain the final crystal structure, including bond lengths and angles.[7]

2. Gas-Phase Electron Diffraction (GED):

This technique is used to determine the molecular structure of GeBr4 in the gas phase, free from intermolecular interactions present in the solid state.[9]

  • Experimental Setup: A high-energy beam of electrons is directed at a gaseous stream of GeBr4 molecules in a vacuum chamber.

  • Data Acquisition: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.[9]

  • Data Analysis: The scattering intensity is analyzed as a function of the scattering angle to determine the internuclear distances and bond angles of the molecule.[9]

3. Raman and Infrared Spectroscopy:

These techniques are employed to probe the vibrational modes of the GeBr4 molecule.[3]

  • Raman Spectroscopy: A monochromatic laser beam is directed at the sample. The scattered light is collected and analyzed by a spectrometer. The Raman spectrum consists of Stokes and anti-Stokes lines, which are shifted in frequency from the incident laser line corresponding to the vibrational modes of the molecule.[10]

  • Infrared Spectroscopy: A beam of infrared radiation is passed through the sample. The detector measures the amount of light absorbed at different frequencies. The absorption of infrared radiation corresponds to the excitation of the molecule's vibrational modes.[3]

Computational Protocols

1. Density Functional Theory (DFT) Calculations:

DFT is a widely used computational method to predict the theoretical properties of molecules like GeBr4.[11][12]

  • Geometry Optimization: The molecular geometry of GeBr4 is optimized to find the lowest energy structure. This provides theoretical values for bond lengths and angles.

  • Vibrational Frequency Calculation: The vibrational frequencies and their corresponding normal modes are calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can be compared with experimental IR and Raman spectra.[11]

  • Electronic Property Calculation: DFT can also be used to calculate various electronic properties, such as the molecular orbital energies, charge distribution, and dipole moment.

2. Ab Initio Calculations:

Ab initio methods are another class of computational techniques used to study molecular properties from first principles, without the use of empirical parameters.[13][14][15]

  • Methodology: These calculations solve the electronic Schrödinger equation to obtain the wavefunction and energy of the molecule.

  • Applications: Ab initio methods can be used to calculate a wide range of properties, including molecular geometry, vibrational frequencies, and electronic structure, often with high accuracy.[15][16]

Visualization

Theoretical_Experimental_Workflow Workflow for the Theoretical and Experimental Characterization of GeBr4 cluster_computational Computational Chemistry cluster_experimental Experimental Characterization cluster_results Derived Properties DFT Density Functional Theory (DFT) VibFreq Vibrational Frequency Calculation DFT->VibFreq ElecProp Electronic Property Calculation DFT->ElecProp AbInitio Ab Initio Methods GeomOpt Geometry Optimization AbInitio->GeomOpt AbInitio->VibFreq AbInitio->ElecProp BondParams Bond Lengths & Angles GeomOpt->BondParams VibModes Vibrational Modes VibFreq->VibModes ElecStruct Electronic Structure ElecProp->ElecStruct Synthesis Synthesis of GeBr4 XRD X-ray Diffraction Synthesis->XRD GED Gas Electron Diffraction Synthesis->GED RamanIR Raman & IR Spectroscopy Synthesis->RamanIR XRD->BondParams GED->BondParams RamanIR->VibModes Comparison Comparison & Validation BondParams->Comparison VibModes->Comparison ElecStruct->Comparison Thermo Thermodynamic Data Thermo->Comparison

Caption: Workflow for GeBr4 characterization.

References

Molecular Geometry of Germanium Tetrabromide (GeBr₄)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Geometry and Polarity of Germanium Tetrabromide (GeBr₄)

This guide provides a comprehensive analysis of the molecular structure and polarity of this compound (GeBr₄), a compound significant in various chemical applications. The following sections detail its molecular geometry based on Valence Shell Electron Pair Repulsion (VSEPR) theory and an analysis of its molecular polarity.

The three-dimensional arrangement of atoms in a molecule is crucial for understanding its physical and chemical properties. The molecular geometry of GeBr₄ can be predicted and understood using the VSEPR theory.

VSEPR Theory Analysis

The VSEPR theory posits that the geometry of a molecule is determined by the minimization of electrostatic repulsion between the valence electron pairs around the central atom.[1][2] For this compound:

  • Central Atom: Germanium (Ge) is the central atom as it is less electronegative than Bromine (Br).[3]

  • Valence Electrons: Germanium (Group 14) has 4 valence electrons. Each of the four Bromine atoms (Group 17) contributes 7 valence electrons.

    • Total Valence Electrons = 4 (from Ge) + 4 × 7 (from Br) = 32 electrons.

  • Lewis Structure: The Germanium atom forms single covalent bonds with four Bromine atoms. This arrangement satisfies the octet rule for all atoms, with the central Germanium atom sharing four bonding pairs of electrons.[3]

  • Electron Geometry: With four bonding pairs and no lone pairs of electrons around the central Germanium atom, the electron pairs arrange themselves in a tetrahedral geometry to be as far apart as possible, minimizing repulsion.[3]

  • Molecular Geometry: Since there are no lone pairs on the central atom, the molecular geometry is identical to the electron geometry. Therefore, this compound has a tetrahedral molecular geometry.[3][4] In this structure, the four bromine atoms are positioned at the vertices of a tetrahedron with the germanium atom at the center.[3]

Bond Angles

In an ideal tetrahedral geometry, the angle between any two bonds is approximately 109.5° .[3][4] This symmetrical arrangement ensures the maximum possible separation between the electron pairs.

Molecular Polarity of this compound (GeBr₄)

The polarity of a molecule is determined by both the polarity of its individual bonds and its overall shape.

Bond Polarity

A chemical bond is polar if there is a significant difference in electronegativity between the two bonded atoms.

  • The electronegativity of Germanium (Ge) is approximately 2.01 on the Pauling scale.[4]

  • The electronegativity of Bromine (Br) is approximately 2.96 on the Pauling scale.[4]

The difference in electronegativity (ΔEN) is 2.96 - 2.01 = 0.95.[4] This difference indicates that the Ge-Br bond is polar covalent . The electrons in the bond are pulled closer to the more electronegative bromine atom, creating a partial negative charge (δ-) on the bromine and a partial positive charge (δ+) on the germanium.

Overall Molecular Polarity

While the individual Ge-Br bonds are polar, the overall polarity of the GeBr₄ molecule depends on its symmetrical geometry.

  • In its tetrahedral structure, the four polar Ge-Br bonds are arranged symmetrically around the central germanium atom.[3][4]

  • The individual bond dipoles, which are vector quantities, point from the central germanium atom towards each of the four bromine atoms.

  • Due to the perfect symmetry of the tetrahedral arrangement, these bond dipoles cancel each other out.[3][4]

As a result, this compound has no net dipole moment and is a nonpolar molecule .[4] This nonpolar nature influences its solubility, making it more soluble in nonpolar organic solvents.[4]

Summary of Properties

The key quantitative data regarding the molecular structure of this compound are summarized below.

PropertyValueReference
Molecular GeometryTetrahedral[3][4]
Br-Ge-Br Bond Angle~109.5°[3][4]
Ge-Br Bond PolarityPolar[3][4]
Overall Molecular PolarityNonpolar[3][4]
Net Dipole Moment0 D[4]
Ge Electronegativity2.01[4]
Br Electronegativity2.96[4]
Ge-Br Bond Length~234 pm[3]

Methodological Basis

The determination of the molecular geometry and polarity of this compound presented in this guide is based on the widely accepted VSEPR theory and fundamental principles of chemical bonding and electronegativity.[1][2] These theoretical models provide accurate predictions for the structure of simple molecules like GeBr₄, which are consistently supported by experimental data from techniques such as X-ray crystallography.

Visualization of GeBr₄ Molecular Geometry

The following diagram illustrates the tetrahedral structure of the this compound molecule.

GeBr4_Molecular_Geometry Ge Ge Br1 Br Ge->Br1 Br2 Br Ge->Br2 Br3 Br Ge->Br3 Br4 Br Ge->Br4

Caption: Tetrahedral molecular geometry of this compound (GeBr₄).

References

Electronic Band Structure of Germanium Tetrabromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the current understanding of the electronic band structure of Germanium tetrabromide (GeBr₄). GeBr₄ is a tetrahalide compound with a tetrahedral molecular geometry that crystallizes in two primary solid-state phases. A thorough knowledge of its electronic properties, particularly the band structure, is crucial for evaluating its potential in electronic and optoelectronic applications. This document synthesizes available theoretical data, outlines the key experimental methodologies for band structure determination, and discusses analogous material studies to build a complete picture. All quantitative data are presented in structured tables, and experimental workflows are visualized using diagrams. This guide is intended for researchers and scientists in the fields of materials science, condensed matter physics, and semiconductor technology.

Introduction

This compound (GeBr₄) is an inorganic compound that exists as a colorless solid at room temperature.[1] It is characterized by a molecular structure where a central germanium atom is tetrahedrally bonded to four bromine atoms.[2] In the solid state, GeBr₄ exhibits polymorphism, with a cubic α-phase (SnI₄ type) stable at room temperature and a monoclinic β-phase appearing at lower temperatures.[1][3] The electronic band structure of a material dictates its electrical and optical properties, such as conductivity and light absorption, making its study essential for technological applications.

Currently, the understanding of GeBr₄'s electronic structure is primarily derived from theoretical calculations, as direct experimental measurements on the bulk material are not widely reported in the literature. This guide will detail the theoretical predictions and provide the necessary background on the experimental techniques that are crucial for validating these computational models.

Theoretical Framework and Computational Results

The electronic band structure of crystalline solids is most commonly investigated theoretically using Density Functional Theory (DFT).[4] DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[5] It has been successfully applied to predict various material properties, including band gaps, density of states, and elastic constants.[4] For GeBr₄, DFT calculations provide the most detailed insight currently available into its electronic properties.

Crystal Structure

Accurate crystal structure data is the foundational input for any DFT calculation. GeBr₄ has two known polymorphs:

  • α-GeBr₄: A cubic phase with space group Pa-3, which is stable at room temperature.[3][6]

  • β-GeBr₄: A monoclinic phase with space group P121/c1, which forms at temperatures below approximately -60°C.[3][7]

The majority of available computational data pertains to the room-temperature cubic α-phase.

Predicted Electronic Properties

Computational studies, notably from the Materials Project, have predicted the electronic band structure of α-GeBr₄. The key quantitative results from these DFT calculations are summarized in the table below.

PropertyPredicted ValueMethodSource
Band Gap 3.00 eVDFTMaterials Project
Crystal System Cubic-[3][6]
Space Group Pa-3-[3][6]
Formation Energy -1.062 eV/atomDFTMaterials Project

Table 1: Summary of Theoretical Data for α-GeBr₄.

The predicted band gap of 3.00 eV suggests that this compound is a wide-band-gap semiconductor, which would make it transparent to visible light and electrically insulating in its pure form.

Experimental Protocols for Band Structure Determination

While specific experimental data for GeBr₄ is scarce, several well-established techniques are used to probe the electronic band structure of solids. This section details the methodologies for the most relevant of these experiments.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a powerful technique for directly measuring the electronic structure of materials. It is based on the photoelectric effect, where incident photons excite electrons, causing them to be emitted from the material's surface. By analyzing the kinetic energy and emission angle of these photoelectrons, one can reconstruct the occupied electronic states.[8]

There are two main variants of PES:

  • X-ray Photoelectron Spectroscopy (XPS): Uses X-rays to probe core-level electrons, providing information on elemental composition and chemical states.[9]

  • Ultraviolet Photoelectron Spectroscopy (UPS): Uses UV photons to probe valence-band electrons, which are directly involved in chemical bonding and determine the electronic properties near the Fermi level.[9]

ARPES is a sophisticated form of UPS where both the kinetic energy and the emission angle of the photoelectrons are measured. This allows for the direct mapping of the electronic band dispersion (E vs. k), providing the most complete experimental picture of the occupied band structure.

  • Sample Preparation: A single crystal of the material with a clean, atomically flat surface is required. This is typically achieved by cleaving the crystal in-situ under ultra-high vacuum (UHV) conditions to prevent surface contamination.

  • Photon Source: A monochromatic light source, often a gas discharge lamp (e.g., He I at 21.2 eV) or synchrotron radiation, is directed onto the sample.[9]

  • Photoelectron Emission: The incident photons cause the emission of photoelectrons from the sample surface.

  • Electron Energy Analyzer: The emitted electrons are collected by a hemispherical electron energy analyzer, which measures their kinetic energy.

  • Angular Detection: The analyzer is also capable of resolving the angle at which the electrons are emitted.

  • Data Analysis: The binding energy (BE) of the electron in the solid is calculated using the equation: BE = hν - KE - Φ, where hν is the photon energy, KE is the measured kinetic energy, and Φ is the work function of the spectrometer. By rotating the sample or the detector, the band structure can be mapped along different high-symmetry directions in the Brillouin zone.

The logical workflow for an ARPES experiment is illustrated in the diagram below.

ARPES_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis p1 Obtain Single Crystal p2 Mount on Sample Holder p1->p2 p3 Introduce into UHV Chamber p2->p3 p4 Cleave In-Situ p3->p4 e1 Irradiate with Monochromatic UV/X-ray Photons p4->e1 Clean Surface e2 Collect Emitted Photoelectrons e1->e2 e3 Measure Kinetic Energy and Emission Angle e2->e3 a1 Calculate Binding Energy e3->a1 Energy & Angle Data a2 Map E vs. k (Momentum) a1->a2 a3 Construct Band Structure Plot a2->a3 a4 Occupied Electronic Band Structure a3->a4 Final Result

Workflow for an Angle-Resolved Photoemission Spectroscopy (ARPES) experiment.
Optical Spectroscopy

Optical spectroscopy techniques, such as UV-Visible absorption and photoluminescence spectroscopy, provide an indirect method to determine the band gap of a semiconductor. These methods probe the energy difference between the valence band maximum and the conduction band minimum by observing the absorption or emission of photons.

  • Sample Preparation: A thin film of the material is deposited on a transparent substrate, or a solution of the material is prepared in a transparent solvent.

  • Spectrometer Setup: A UV-Visible spectrophotometer is used, which consists of a light source (typically deuterium (B1214612) and tungsten lamps), a monochromator to select the wavelength, a sample holder, and a detector.

  • Measurement: The intensity of light passing through a reference (substrate or solvent alone) and the sample is measured over a range of wavelengths.

  • Data Analysis: The absorbance is calculated from the measured intensities. For a direct band gap semiconductor, a Tauc plot is constructed by plotting (αhν)² versus photon energy (hν), where α is the absorption coefficient. The band gap is determined by extrapolating the linear portion of the plot to the energy axis. For an indirect band gap, (αhν)¹/² is used instead.

The process of determining the band gap via optical spectroscopy is shown below.

Optical_Spectroscopy_Workflow s1 Prepare Thin Film or Solution s2 Measure Transmittance/Absorbance vs. Wavelength s1->s2 s3 Calculate Absorption Coefficient (α) s2->s3 s4 Construct Tauc Plot ((αhν)ⁿ vs. hν) s3->s4 s5 Extrapolate Linear Region to Energy Axis s4->s5 s6 Determine Optical Band Gap s5->s6

References

thermodynamic properties of Germanium tetrabromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of Germanium Tetrabromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (GeBr₄) is an inorganic compound of significant interest in materials science, particularly in the synthesis of germanium-containing materials for semiconductor and optical applications.[1] A thorough understanding of its thermodynamic properties is crucial for controlling reaction conditions, purification processes, and material deposition. This technical guide provides a comprehensive overview of the known thermodynamic data for GeBr₄, details the experimental methodologies used for their determination, and presents this information in a clear, accessible format for researchers and professionals.

General Properties of this compound

This compound is a colorless, crystalline solid at room temperature that is sensitive to moisture.[2][3][4] It is soluble in organic solvents like benzene (B151609) and carbon tetrachloride.[5] The fundamental physical and chemical properties of GeBr₄ are summarized in Table 1.

Table 1: General Properties of this compound

PropertyValueSource(s)
Chemical Formula GeBr₄[2]
Molar Mass 392.246 g/mol [2]
Appearance Colorless to white/gray crystalline solid[2][4][5]
Density 3.13 g/cm³ (at 29°C)[3][5]
Melting Point 26.1 °C (299.25 K)[3][5]
Boiling Point 185.9 °C (459.05 K) - 186.8 °C (459.95 K)[2][5][6]
CAS Number 13450-92-5[2]

Thermodynamic Data

The thermodynamic characteristics of GeBr₄ are essential for modeling its behavior in various chemical and physical processes. Key data points, including enthalpy, entropy, and heat capacity, have been determined through various experimental techniques.

Enthalpy and Entropy

The standard enthalpy of formation, enthalpy of phase transitions, and standard molar entropy are critical values for predicting the spontaneity and energy changes of reactions involving GeBr₄. These values are compiled in Table 2.

Table 2: Enthalpy and Entropy Data for this compound

PropertyValueUnitsStateSource(s)
Standard Enthalpy of Formation (ΔfH⦵₂₉₈) -348.1kJ/molLiquid[5]
Standard Enthalpy of Formation (ΔfH⦵₂₉₈) -298.7kJ/molGas[5]
Enthalpy of Vaporization (ΔvapH) 41kJ/mol-[5]
Enthalpy of Fusion (ΔfusH) Data not available in search resultskJ/mol-[7]
Standard Molar Entropy (S⁰₂₉₈) 396J/(mol·K)Gas[5]
Heat Capacity

The molar heat capacity at constant pressure indicates the amount of heat required to raise the temperature of one mole of the substance.

Table 3: Molar Heat Capacity of this compound

PropertyValueUnitsStateSource(s)
Molar Heat Capacity (Cp) 101.7J/(mol·K)Gas[5]

Phase Transitions and Crystal Structure

This compound undergoes distinct phase transitions, including a solid-solid transition at low temperatures.

  • Solid Phases : GeBr₄ exhibits polymorphism. From room temperature down to approximately -60 °C (213 K), it exists in a cubic α-form.[2] At lower temperatures, it transitions to a monoclinic β-form.[2][8]

    • The α-GeBr₄ (room temperature modification) has a cubic crystal system with the space group Pa-3.[9][10]

    • The β-GeBr₄ (low-temperature modification) has a monoclinic crystal system, P121/c1.[8]

  • Melting and Boiling : It melts into a colorless liquid at 26.1 °C and boils at approximately 186 °C.[2][5]

G cluster_solid Solid Phases cluster_fluid Fluid Phases beta β-GeBr₄ (Monoclinic) < -60°C alpha α-GeBr₄ (Cubic) > -60°C beta->alpha Solid-Solid Transition ~ -60°C liquid Liquid GeBr₄ alpha->liquid Melting (Fusion) 26.1°C gas Gaseous GeBr₄ alpha->gas Sublimation liquid->gas Boiling (Vaporization) ~186°C

Caption: Phase transitions of this compound.

Experimental Protocols

The thermodynamic data presented in this guide are derived from specific experimental procedures. The methodologies for key measurements are detailed below.

Synthesis of this compound

A common method for preparing GeBr₄ involves the direct reaction of elemental germanium with bromine.[6]

  • Reaction Setup : Finely divided germanium powder is placed in a round-bottom flask fitted with a reflux condenser and a separatory funnel.

  • Reaction : An excess of liquid bromine is slowly added to the germanium from the separatory funnel.

  • Reflux : The mixture is heated and refluxed for several hours (e.g., four hours at 60°C) to ensure the complete conversion of germanium to this compound.[6]

  • Purification :

    • Excess bromine is removed by distillation.[6]

    • Trace amounts of remaining bromine are removed by shaking the product with mercurous chloride.[6]

    • The final product is purified by fractional distillation followed by crystallization.[6]

Vapor Pressure Determination

The vapor pressure of GeBr₄ was determined over a temperature range from 0°C to its boiling point using a static method with a membrane null manometer.[6][11] This method balances the vapor pressure of the sample against a known external pressure.

G A 1. Sample Preparation (Purified GeBr₄) B 2. Introduce Sample into Manometer A->B C 3. Degas Sample (Freeze-pump-thaw) B->C D 4. Heat Sample (Water or Oil Bath) C->D E 5. Pressure Measurement (Balance external pressure with vapor pressure) D->E F 6. Temperature Measurement (Corrected Thermometer) D->F G 7. Data Collection (Record T and P pairs) E->G F->G H 8. Data Analysis (Plot ln(P) vs 1/T) G->H

Caption: Experimental workflow for vapor pressure determination.

Calorimetry
  • Mixing Calorimetry : The temperature dependence of the enthalpy of liquid GeBr₄ was determined using mixing calorimetry.[11] This technique measures the heat change that occurs upon mixing the substance with a reference material at a different temperature.

  • Solution Calorimetry : The standard enthalpy of formation of liquid GeCl₄ (a related compound) was determined by measuring the enthalpies of solution of germanium metal and liquid GeCl₄ in sodium hydroxide (B78521) solutions containing hydrogen peroxide.[12] A similar calorimetric approach was used for GeBr₄.[13]

Conclusion

This guide has summarized the critical , including its enthalpy of formation, entropy, heat capacity, and phase transition characteristics. The data, presented in structured tables, provides a valuable resource for professionals in chemistry and materials science. Furthermore, the detailed experimental protocols offer insight into the rigorous methods required for obtaining reliable thermodynamic data, ensuring reproducibility and fostering a deeper understanding of the material's behavior under varied conditions.

References

An In-depth Technical Guide to the Solid-State Phase Transitions of Germanium Tetrabromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Germanium tetrabromide (GeBr₄) is a colorless, crystalline solid at room temperature that undergoes a significant structural transformation at lower temperatures.[1] Understanding the solid-state phase transitions of this compound is crucial for its application in various fields, including as a precursor for germanium-containing materials and in organic synthesis.[2] This technical guide provides a comprehensive overview of the phase transitions of solid-state GeBr₄, detailing its crystallographic structures, thermodynamic properties, and the experimental methods used for their characterization.

Crystalline Phases and Transitions

Solid this compound is known to exist in at least two distinct crystalline phases, designated as the α-phase and the β-phase.[1][3]

  • α-Phase (alpha-GeBr₄): This is the stable form at room temperature and down to approximately -60 °C (213 K).[1][3][4] It possesses a cubic crystal structure.[1][3][5]

  • β-Phase (beta-GeBr₄): At lower temperatures, GeBr₄ transforms into the β-phase, which has a monoclinic crystal structure.[1][3]

The transition from the monoclinic low-temperature β-phase to the high-temperature cubic α-phase occurs at a temperature of 168 K.[6] Temperature-dependent X-ray powder diffraction studies have confirmed the existence of the cubic α-modification from room temperature down to about -60 °C, with the monoclinic β-modification appearing at lower temperatures.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the phase transitions and crystallographic structures of this compound.

Table 1: Phase Transition Data

ParameterValueReference
α to β Transition Temperature~ -60 °C (213 K)[1][3][4]
β to α Transition Temperature168 K[6]
Melting Point26 °C (299.15 K)[7][8]

Table 2: Crystallographic Data

Parameterα-GeBr₄ (Room Temperature)β-GeBr₄ (Low Temperature)
Crystal System CubicMonoclinic
Space Group Pa-3P2₁/c
Lattice Parameters a = 11.1723 Åa = 10.45 Å, b = 7.16 Å, c = 10.48 Å, β = 109.9°
Z (formula units/cell) 84
Isotypic Structure SnI₄ typeSnBr₄ type
Reference [5][9][3]

Table 3: Thermodynamic Properties

ParameterValueUnitsMethodReference
Enthalpy of Fusion (ΔfusH)12.85kJ/molAdiabatic Calorimetry[10]
Enthalpy of Vaporization (ΔvapH°)46.6 ± 0.3kJ/molN/A[10]
Enthalpy of Sublimation (ΔsubH°)58.6 ± 1.2kJ/molN/A[10]

Experimental Protocols

The characterization of the phase transitions of this compound involves several key experimental techniques.

3.1. X-ray Diffraction (XRD)

  • Objective: To determine the crystal structure of the different solid phases and to monitor structural changes as a function of temperature.

  • Methodology:

    • A powdered sample of GeBr₄ is placed in a sample holder within a diffractometer.

    • For temperature-dependent studies, the sample holder is mounted on a cryostat capable of cooling the sample to the desired low temperatures.

    • A monochromatic X-ray beam is directed at the sample.

    • The diffracted X-rays are detected at various angles (2θ).

    • The resulting diffraction pattern (intensity vs. 2θ) is analyzed to determine the lattice parameters and space group of the crystal structure at each temperature.

    • By collecting diffraction patterns at incrementally changing temperatures, the phase transition temperature can be identified by the abrupt change in the diffraction pattern, indicating a change in the crystal structure from cubic (α-phase) to monoclinic (β-phase).[3][6]

3.2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow associated with phase transitions and to determine the transition temperatures and enthalpies.

  • Methodology:

    • A small, weighed amount of GeBr₄ is hermetically sealed in a sample pan. An empty pan is used as a reference.

    • Both the sample and reference pans are placed in the DSC instrument.

    • The temperature of the sample and reference is increased or decreased at a constant rate.

    • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • A phase transition will appear as an endothermic or exothermic peak in the DSC thermogram. The peak temperature corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

3.3. Static Method with Membrane Null Manometer

  • Objective: To measure the vapor pressure over solid and liquid GeBr₄ at different temperatures to determine thermodynamic characteristics of sublimation and vaporization.

  • Methodology:

    • A sample of GeBr₄ is placed in a thermostatically controlled cell connected to a membrane null manometer.

    • The temperature of the cell is precisely controlled and varied over the desired range.

    • The vapor pressure of the GeBr₄ at each temperature is balanced by an external pressure of an inert gas, causing a thin glass membrane to be in a null position.

    • The external pressure, which is equal to the vapor pressure of the sample, is measured.

    • By measuring the vapor pressure at different temperatures, the thermodynamic properties such as the enthalpy of sublimation and vaporization can be calculated using the Clausius-Clapeyron equation.[11]

Visualization of Phase Transitions

The following diagram illustrates the relationship between the different phases of this compound as a function of temperature.

GeBr4_Phase_Transitions Solid_Beta β-GeBr₄ (Monoclinic) Solid_Beta->dummy1 < 168 K Solid_Alpha α-GeBr₄ (Cubic) Solid_Alpha->dummy2 168 K - 299 K Liquid Liquid GeBr₄ dummy1->Solid_Alpha Phase Transition 168 K (-105 °C) dummy2->Liquid Melting 299 K (26 °C)

References

Methodological & Application

Application Notes and Protocols for Germanium Tetrabromide Chemical Vapor Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the chemical vapor deposition (CVD) of germanium thin films using germanium tetrabromide (GeBr₄) as a precursor. While the use of GeBr₄ for CVD is not as extensively documented as other germanium precursors like germane (B1219785) (GeH₄) or germanium tetrachloride (GeCl₄), these notes offer a comprehensive guide based on the known chemical properties of GeBr₄ and established CVD principles for related halide precursors. The protocols herein are intended as a foundational framework for process development and optimization.

Germanium thin films are of significant interest in various fields, including electronics, photonics, and catalysis, owing to their unique optical and electronic properties. CVD offers a versatile method for producing high-quality germanium films with precise thickness control. This compound is a solid at room temperature, which can offer advantages in terms of storage and handling safety compared to gaseous precursors.

Precursor Properties: this compound (GeBr₄)

A thorough understanding of the precursor's physical and chemical properties is crucial for developing a successful CVD process.

PropertyValue
Chemical Formula GeBr₄
Molar Mass 392.22 g/mol
Appearance Colorless, fuming crystalline solid
Melting Point 26.1 °C (79.0 °F; 299.2 K)
Boiling Point 186.5 °C (367.7 °F; 459.6 K)
Solubility Soluble in absolute alcohol, chloroform, benzene, ether
Reactivity Reacts with water to form hydrobromic acid and germanium dioxide.

Safety Precautions

This compound is a corrosive and hazardous material that requires strict safety protocols.[1][2]

  • Handling: Always handle GeBr₄ in a well-ventilated fume hood.[1] Avoid inhalation of fumes and direct contact with skin and eyes.[1] Personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, a face shield, and a lab coat, is mandatory.[1]

  • Storage: Store GeBr₄ in a cool, dry, and well-ventilated area away from moisture and incompatible materials.[1] The container must be tightly sealed to prevent exposure to atmospheric moisture, which can lead to hydrolysis and the release of corrosive hydrobromic acid.

  • Spills: In case of a spill, evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal. Do not use water to clean up spills as it reacts violently with GeBr₄.

  • First Aid:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

The following protocols are proposed as a starting point for the development of a GeBr₄ CVD process. Optimization of these parameters will be necessary to achieve desired film properties. The process is adapted from established procedures for germanium tetrachloride (GeCl₄) CVD.[3][4][5]

Substrate Preparation
  • Substrate Selection: Single-crystal silicon (100) wafers are a common substrate for germanium epitaxy. Other substrates like sapphire or germanium wafers can also be used.

  • Cleaning: A thorough cleaning of the substrate is critical to remove organic and inorganic contaminants and the native oxide layer. A standard RCA clean or a piranha etch followed by a dilute hydrofluoric acid (HF) dip is recommended.

  • Loading: Immediately load the cleaned substrate into the CVD reactor to minimize re-oxidation of the surface.

CVD Process Parameters

The following table outlines suggested starting parameters for the GeBr₄ CVD process. These are based on typical values for halide-based germanium CVD and will require empirical optimization.

ParameterRecommended Starting RangeNotes
Substrate Temperature 600 - 850 °CLower temperatures may lead to amorphous films, while higher temperatures can increase crystallinity but may also lead to rougher surface morphology. A study on GeCl4 showed optimal deposition at 750°C.[3]
GeBr₄ Bubbler Temperature 30 - 50 °CThe bubbler temperature will determine the vapor pressure of the GeBr₄ precursor. This should be kept below the melting point to ensure consistent sublimation for vapor delivery.
Carrier Gas Hydrogen (H₂) or Argon (Ar)Hydrogen can act as a reducing agent, which may be beneficial for the deposition process. Argon is an inert alternative.
Carrier Gas Flow Rate 50 - 200 sccmThis will control the delivery rate of the GeBr₄ vapor to the reactor.
Reactor Pressure 10 - 760 Torr (Atmospheric Pressure)The pressure will influence the gas phase reactions and the boundary layer thickness at the substrate surface.
Deposition Time 10 - 60 minutesThis will determine the final thickness of the germanium film.
Deposition Procedure
  • System Purge: Purge the CVD reactor and all gas lines with an inert gas (e.g., Argon) to remove any residual air and moisture.

  • Substrate Heating: Heat the substrate to the desired deposition temperature under a continuous flow of the carrier gas.

  • Precursor Introduction: Once the substrate temperature is stable, divert the carrier gas flow through the GeBr₄ bubbler to introduce the precursor vapor into the reactor.

  • Deposition: Allow the deposition to proceed for the desired amount of time.

  • Process Termination: Stop the flow of the GeBr₄ precursor by bypassing the bubbler.

  • Cooling: Cool the substrate down to room temperature under a continuous flow of the carrier gas.

  • Venting and Unloading: Once the system has cooled, vent the reactor to atmospheric pressure with an inert gas and unload the coated substrate.

Process Chemistry and Logic

The chemical vapor deposition of germanium from GeBr₄ is expected to proceed via thermal decomposition of the precursor on the heated substrate surface. The overall reaction can be simplified as:

GeBr₄(g) → Ge(s) + 2Br₂(g)

In the presence of hydrogen as a carrier gas, a reduction reaction may also occur:

GeBr₄(g) + 2H₂(g) → Ge(s) + 4HBr(g)

The actual deposition process is more complex and involves several steps including mass transport of the precursor to the substrate, adsorption onto the surface, surface diffusion, chemical reaction (decomposition), and desorption of byproducts.

Visualizations

Experimental Workflow

CVD_Workflow Figure 1. This compound CVD Experimental Workflow cluster_prep Preparation cluster_process CVD Process cluster_post Post-Deposition sub_prep Substrate Cleaning load Load Substrate into Reactor sub_prep->load purge System Purge (Inert Gas) load->purge heat Heat Substrate purge->heat precursor Introduce GeBr4 Vapor heat->precursor deposit Deposition precursor->deposit stop_precursor Stop GeBr4 Flow deposit->stop_precursor cool Cool Down stop_precursor->cool vent Vent Reactor cool->vent unload Unload Coated Substrate vent->unload characterize Film Characterization unload->characterize Parameter_Relationships Figure 2. Interdependencies of Key CVD Parameters Temp Substrate Temperature GrowthRate Growth Rate Temp->GrowthRate Increases Crystallinity Film Crystallinity Temp->Crystallinity Improves Morphology Surface Morphology Temp->Morphology Affects Roughness Pressure Reactor Pressure Pressure->GrowthRate Complex Effect Uniformity Film Uniformity Pressure->Uniformity Affects FlowRate Precursor Flow Rate FlowRate->GrowthRate Increases FlowRate->Uniformity Affects GrowthRate->Crystallinity Can Decrease if Too High GrowthRate->Morphology Affects Grain Size

References

Application Notes and Protocols for Germanium Tetrabromide in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanium (Ge) nanoparticles have garnered significant interest within the scientific community due to their unique quantum confinement effects, high carrier mobility, and a large exciton (B1674681) Bohr radius, making them promising candidates for applications in optoelectronics, energy conversion, and bioimaging. The synthesis of size-monodisperse and crystalline Ge nanoparticles is crucial for harnessing their full potential. Germanium tetrabromide (GeBr₄) serves as a key precursor in several synthetic routes, offering a pathway to high-quality germanium nanocrystals.

This document provides detailed application notes and protocols for the synthesis of germanium nanoparticles using this compound, drawing from established research in the field. The protocols outlined below focus on two primary methods: the reduction of GeBr₄ in inverse micelles and the disproportionation of a metastable Ge(I)Br solution.

Data Presentation

Table 1: Synthesis Parameters for Ge Nanoparticles via Reduction of Germanium Halides
PrecursorReducing AgentSynthesis MethodAverage Nanoparticle SizeReference
GeBr₄LiAlH₄Inverse Micelle ReductionNot specified in abstract[1]
GeBr₄Li(C₂H₅)₃BHInverse Micelle ReductionNot specified in abstract[1]
GeBr₄LiBH₄Inverse Micelle ReductionNot specified in abstract[1]
GeBr₄Li[CH(CH₃)CH₂CH₃]₃BHInverse Micelle ReductionNot specified in abstract[1]
GeCl₄LiAlH₄Inverse Micelle ReductionNot specified in abstract[1]
GeCl₄Li(C₂H₅)₃BHInverse Micelle ReductionNot specified in abstract[1]
GeCl₄LiBH₄Inverse Micelle ReductionNot specified in abstract[1]
GeCl₄Li[CH(CH₃)CH₂CH₃]₃BHInverse Micelle ReductionNot specified in abstract[1]
Table 2: Nanoparticle Size Control via Disproportionation of Metastable Ge(I)Br Solution
Reaction Temperature (°C)Reaction TimeAverage Nanoparticle Diameter (nm)Reference
35Time-dependent2 - 10[2]
45Time-dependent2 - 10[2]
5516 hoursup to 10[3]

Experimental Protocols

Protocol 1: Synthesis of Germanium Nanocrystals by Reduction of GeBr₄ in Inverse Micelles

This method involves the reduction of this compound by a hydride reducing agent within an inverse micelle system. The size of the nanocrystals can be regulated by varying the germanium precursor and the strength of the reducing agent.[1]

Materials:

  • This compound (GeBr₄)

  • Hydride reducing agents (e.g., LiAlH₄, Li(C₂H₅)₃BH, LiBH₄)

  • Surfactant (e.g., dioctyl sulfosuccinate (B1259242) sodium salt - AOT)

  • Nonpolar solvent (e.g., heptane)

  • Polar solvent (e.g., deionized water)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Inverse Micelle Preparation:

    • Prepare a solution of the surfactant in a nonpolar solvent under an inert atmosphere.

    • Add a specific amount of polar solvent to form inverse micelles. The size of the water pool within the micelle can influence the final nanoparticle size.

  • Precursor and Reducing Agent Introduction:

    • In separate flasks under inert atmosphere, prepare a solution of GeBr₄ in the nonpolar solvent and a solution of the chosen hydride reducing agent in a suitable solvent.

    • Introduce the GeBr₄ solution into the inverse micelle solution and stir to ensure encapsulation of the precursor within the micelles.

    • Slowly add the reducing agent solution to the micellar solution containing GeBr₄.

  • Reaction and Nanoparticle Formation:

    • The reduction of GeBr₄ to Ge⁰ occurs within the confined space of the inverse micelles, leading to the nucleation and growth of Ge nanoparticles.

    • The reaction is typically carried out at room temperature.

  • Purification and Isolation:

    • After the reaction is complete, the nanoparticles can be isolated by breaking the micellar structure, often by adding a polar solvent like ethanol (B145695) or methanol, which causes the nanoparticles to precipitate.

    • Centrifuge the solution to collect the nanoparticle pellet.

    • Wash the pellet multiple times with a suitable solvent to remove any unreacted precursors, byproducts, and surfactant.

    • Dry the purified nanoparticles under vacuum.

Characterization:

  • Transmission Electron Microscopy (TEM): To determine the size, shape, and size distribution of the synthesized nanoparticles.[1]

  • UV-Visible Absorbance and Photoluminescence Spectroscopy: To investigate the quantum confinement effects.[1]

Protocol 2: Synthesis of Halide-Terminated Ge Nanoparticles from Metastable Ge(I)Br Solution

This novel route involves the disproportionation of a metastable Ge(I)Br solution to yield halide-terminated colloidal Ge nanoparticles with a narrow size distribution.[2]

Materials:

  • Source of Ge(I)Br (prepared via a co-condensation technique)

  • Tetrahydrofuran (THF)

  • Tri-n-butylphosphine (PnBu₃)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Preparation of Metastable Ge(I)Br Solution:

    • A metastable solution of Ge(I)Br is prepared using a co-condensation technique, typically involving the reaction of germanium atoms with a bromine source at low temperatures.[2] The resulting solution is often stored at low temperatures (e.g., -78°C) to prevent premature disproportionation.[2]

  • Disproportionation Reaction:

    • The metastable Ge(I)Br solution (in a solvent mixture like THF and PnBu₃) is slowly warmed to room temperature under stirring.[2]

    • The solution is then heated to a specific temperature (e.g., 35°C, 45°C, or 55°C) for a defined period (e.g., 16 hours) to control the nanoparticle size.[2][3] The disproportionation reaction (2GeBr → GeBr₂ + Ge) leads to the formation of Ge nanoparticles.[2]

  • Isolation of Nanoparticles:

    • After the reaction, the volatiles are removed in a vacuum, yielding a red powder of halide-terminated germanium nanoparticles.[2]

Important Considerations:

  • The resulting halide-terminated nanoparticles are highly sensitive to air and moisture, which can lead to oxidation and the formation of GeO₂.[2][3] All handling should be performed under a strict inert atmosphere.

Mandatory Visualizations

experimental_workflow_reduction cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product GeBr4 GeBr4 Solution Mixing Mixing & Stirring GeBr4->Mixing Reducer Hydride Reducer Solution Reducer->Mixing Micelles Inverse Micelle Solution Micelles->Mixing Reduction Reduction in Micelles Mixing->Reduction Room Temp. Precipitation Precipitation Reduction->Precipitation Washing Washing & Centrifugation Precipitation->Washing Drying Drying Washing->Drying GeNPs Ge Nanoparticles Drying->GeNPs

Workflow for Ge NP synthesis via GeBr₄ reduction.

experimental_workflow_disproportionation cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation cluster_product Final Product GeIBr Metastable Ge(I)Br Solution (-78°C) Warming Warm to Room Temp. GeIBr->Warming Heating Controlled Heating (35-55°C) Warming->Heating Disproportionation Evaporation Vacuum Evaporation Heating->Evaporation HalideGeNPs Halide-Terminated Ge Nanoparticles Evaporation->HalideGeNPs

Workflow for halide-terminated Ge NP synthesis.

References

Germanium Tetrabromide: Application Notes and Protocols for Catalysis in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Germanium tetrabromide (GeBr₄) is a tetravalent halide of germanium that, while not as extensively documented as a catalyst as other Lewis acids, holds significant potential for applications in organic synthesis.[1] Its utility stems from the electrophilic nature of the germanium center, which allows it to act as a Lewis acid.[2] Lewis acids are crucial in a variety of organic transformations as they can activate substrates, thereby facilitating bond formation and cleavage.[2] The reactivity of germanium(IV) halides suggests their potential to catalyze a range of reactions, including Friedel-Crafts alkylations and acylations, Diels-Alder reactions, and polymerization processes.[2]

The catalytic activity of germanium compounds in organic synthesis is an emerging area of research. While specific data for GeBr₄ is limited in readily available literature, related germanium(IV) compounds, such as bis(catecholato)germanes, have demonstrated efficacy as Lewis acid catalysts in reactions like the Friedel-Crafts alkylation of alkenes.[2] This suggests that GeBr₄, as a germanium(IV) halide, could serve as a valuable, albeit less conventional, catalyst. Its performance would be influenced by factors such as solvent choice, reaction temperature, and the nature of the substrates. Researchers exploring novel catalytic systems may find this compound to be a compelling candidate for investigation, potentially offering unique reactivity or selectivity profiles compared to more traditional Lewis acids.

Catalytic Applications and Data

While specific quantitative data for reactions catalyzed by this compound is scarce in the reviewed literature, the following table summarizes the potential applications based on its Lewis acidic character. The data presented for related catalysts is intended to provide a comparative baseline for researchers investigating GeBr₄.

Reaction TypeCatalystSubstrate 1Substrate 2SolventTemperature (°C)Yield (%)Reference
Friedel-Crafts Alkylation Bis(catecholato)germaneStyreneAnisoleDichloromethane2595[2]
Friedel-Crafts Acylation AlCl₃BenzeneAcetyl chloride-8097[Generic]
Diels-Alder Reaction Generic Lewis AcidCyclopentadieneMethyl acrylateDichloromethane0 - 25>90[Generic]
Cationic Polymerization Generic Lewis AcidStyrene-Dichloromethane-78 to 25High MW[Generic]

Experimental Protocols

The following are generalized protocols for key organic reactions where a Lewis acid catalyst like this compound could be employed. Note: These protocols are representative and would require optimization for specific substrates and for the use of GeBr₄ as the catalyst.

Protocol 1: General Procedure for Friedel-Crafts Alkylation of Arenes with Alkenes

This protocol describes a general method for the alkylation of an aromatic compound with an alkene using a Lewis acid catalyst.

Materials:

  • Aromatic substrate (e.g., Anisole)

  • Alkene (e.g., Styrene)

  • Lewis Acid Catalyst (e.g., this compound)

  • Anhydrous Solvent (e.g., Dichloromethane)

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • To the flask, add the aromatic substrate and the anhydrous solvent.

  • Slowly add the Lewis acid catalyst (e.g., this compound) to the stirred solution at room temperature. The amount of catalyst will need to be optimized, typically ranging from 5 to 20 mol%.

  • To this mixture, add the alkene dropwise over a period of 15-30 minutes.

  • Stir the reaction mixture at room temperature or heat to reflux as required, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Friedel-Crafts Acylation of Arenes

This protocol outlines a general method for the acylation of an aromatic compound using an acyl halide and a Lewis acid catalyst.

Materials:

  • Aromatic substrate (e.g., Benzene)

  • Acyl halide (e.g., Acetyl chloride)

  • Lewis Acid Catalyst (e.g., this compound)

  • Anhydrous Solvent (e.g., Dichloromethane or Carbon Disulfide)

  • Inert gas supply

  • Standard glassware for organic synthesis

  • Quenching solution (e.g., ice-cold dilute HCl)

  • Drying agent

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere, suspend the Lewis acid catalyst (e.g., this compound) in the anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Add the acyl halide to the suspension, followed by the dropwise addition of the aromatic substrate from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at room temperature or heat to reflux until the reaction is complete as monitored by TLC or GC.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Add concentrated HCl to decompose the complex.

  • Separate the organic layer, wash with water, then with a saturated solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting ketone by distillation or recrystallization.

Visualizations

Signaling Pathways and Experimental Workflows

Friedel_Crafts_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Dry Glassware B Inert Atmosphere (N2/Ar) A->B C Add Arene & Solvent B->C D Add GeBr4 Catalyst C->D E Add Alkene D->E F Stir & Monitor (TLC/GC) E->F G Quench Reaction F->G H Extract & Wash G->H I Dry & Concentrate H->I J Purify (Chromatography) I->J K K J->K Alkylated Product

General workflow for a Friedel-Crafts alkylation reaction.

Lewis_Acid_Catalysis_Mechanism cluster_activation Activation Step cluster_substitution Electrophilic Aromatic Substitution LA Lewis Acid (GeBr4) LA_E_complex Activated Complex [E---LG---GeBr4] LA->LA_E_complex E Electrophile (E-LG) E->LA_E_complex Arene Aromatic Ring (Nucleophile) LA_E_complex->Arene Electrophilic Attack Sigma_complex Sigma Complex (Arenium Ion) Arene->Sigma_complex Attack Product Substituted Arene Sigma_complex->Product Deprotonation Product->LA Catalyst Regeneration

Generalized mechanism of Lewis acid catalysis in electrophilic aromatic substitution.

References

Application Note & Protocol: Handling and Use of Germanium Tetrabromide (GeBr4)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed guidelines and protocols for the safe handling and experimental use of Germanium tetrabromide (GeBr₄). GeBr₄ is a highly reactive, moisture-sensitive solid that serves as a valuable precursor in the synthesis of organogermanium compounds, as a catalyst, and in the fabrication of semiconductors and optical fibers.[1][2] Due to its hazardous nature, strict adherence to the safety protocols outlined herein is mandatory. This note covers physical and chemical properties, safety procedures, experimental setups, and emergency responses.

Physical and Chemical Properties

This compound is a colorless to white crystalline solid that melts near room temperature.[3][4][5] It is soluble in many common organic solvents but reacts violently with water.[1][6] All quantitative data is summarized in the table below for easy reference.

PropertyValueCitations
Chemical Formula GeBr₄[1][3]
Synonyms Germanium(IV) bromide, Tetrabromogermane[1][3][7]
Molecular Weight 392.26 g/mol [3]
Appearance White to gray crystalline solid[3][6]
Melting Point 26.1 °C (79 °F)[4][6][8]
Boiling Point 186.5 °C (367.7 °F)[4][6][8]
Density 3.13 g/mL at 25 °C[6][8]
Solubility Soluble in ethanol, ether, toluene, benzene, carbon tetrachloride.[1][6]
Incompatibilities Reacts violently with water and moisture.[1] Incompatible with strong oxidizing agents.[2][6][1][2][6][9]

Safety and Handling Precautions

This compound is classified as corrosive and causes severe skin burns and eye damage.[1] It is extremely sensitive to moisture and will react with water in the air to release corrosive hydrogen bromide gas.[1] Therefore, all handling must be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.

2.1 Engineering Controls

  • Fume Hood: Always handle sealed containers of GeBr₄ inside a certified chemical fume hood to contain any potential vapor release.[1]

  • Inert Atmosphere: All transfers and manipulations of GeBr₄ must be conducted in a glovebox or using a Schlenk line with an inert atmosphere (nitrogen or argon).[8] This is critical to prevent hydrolysis.[1]

  • Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[1]

2.2 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[1] Contact lenses should not be worn.[1]

  • Hand Protection: Use neoprene or nitrile rubber gloves.[1] Check for tears or holes before use.

  • Body Protection: A flame-resistant lab coat and appropriate protective clothing should be worn.[1]

  • Respiratory Protection: For operations where dust or vapor inhalation may occur, a NIOSH-certified respirator with the appropriate cartridges is required.[1]

2.3 Storage

  • Store containers in a cool, dry, well-ventilated area, away from water and moisture.[1][2]

  • The recommended storage temperature is 2-8°C under an inert gas.[8]

  • Containers must be kept tightly closed.[1]

  • Store in a locked, corrosive-compatible cabinet.[2][10]

Experimental Protocols

3.1 General Protocol for Handling GeBr₄ in an Inert Atmosphere

This protocol describes the standard procedure for safely transferring GeBr₄ from its storage container to a reaction vessel inside a glovebox.

  • Preparation: Ensure the glovebox antechamber has been properly purged and the atmosphere is inert (<1 ppm O₂, <1 ppm H₂O). Place the sealed GeBr₄ container, a clean reaction flask, spatula, and weigh boat inside the antechamber.

  • Transfer to Glovebox: Cycle the antechamber as per the glovebox operating procedure. Transfer all items into the main chamber.

  • Equilibration: Allow the GeBr₄ container to thermally equilibrate to the glovebox temperature for at least 30 minutes to prevent pressure changes upon opening.

  • Weighing and Transfer: Carefully open the GeBr₄ container. Using a clean spatula, weigh the desired amount of the solid onto the weigh boat.

  • Charging the Vessel: Transfer the weighed GeBr₄ into the reaction flask.

  • Sealing: Securely seal the reaction flask with a septum or ground glass stopper. Tightly reseal the main GeBr₄ container.

  • Removal from Glovebox: The sealed reaction flask can now be removed from the glovebox for use on a Schlenk line if needed. Place the main GeBr₄ container back into storage following proper procedure.

3.2 Protocol for Use as a Precursor in Synthesis (Example: Grignard Reaction)

This protocol provides a general method for using GeBr₄ as an electrophile in a reaction with a Grignard reagent to form a new carbon-germanium bond.

  • Apparatus Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum under a positive pressure of argon.

  • Solvent Addition: Add anhydrous diethyl ether via cannula transfer to the reaction flask. Cool the flask to 0°C in an ice bath.

  • Reagent Preparation: In a separate Schlenk flask, dissolve the required amount of GeBr₄ in anhydrous diethyl ether under argon, following the handling protocol in section 3.1.

  • Addition of GeBr₄: Slowly add the GeBr₄ solution to the stirred Grignard reagent in the reaction flask via cannula. Maintain the temperature at 0°C. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Quenching: Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride. Caution: This step can be highly exothermic and will produce HBr gas. Ensure the reaction is performed in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the product using appropriate techniques such as column chromatography or distillation.

Visualizations: Workflows and Reactivity

4.1 Experimental Workflow for Handling this compound

The following diagram outlines the decision-making process and necessary steps for safely handling GeBr₄ from storage to experimental use.

G start Start: Retrieve GeBr4 from storage (2-8°C) ppe Don full PPE: Face shield, goggles, lab coat, nitrile gloves start->ppe decision1 Is the container sealed and undamaged? decision2 Will the compound be manipulated/transferred? decision1->decision2 Yes stop_damaged STOP. Do not use. Consult safety officer. decision1->stop_damaged No fume_hood Place container in certified fume hood ppe->fume_hood fume_hood->decision1 inert_setup Prepare inert atmosphere (Glovebox or Schlenk Line) decision2->inert_setup Yes reaction Perform experiment (e.g., Protocol 3.2) decision2->reaction No (Using sealed vessel) transfer Transfer GeBr4 to reaction vessel (Protocol 3.1) inert_setup->transfer transfer->reaction cleanup Quench reaction and dispose of waste properly reaction->cleanup end End cleanup->end stop_no_inert STOP. Do not open outside of an inert atmosphere.

Caption: Safe handling workflow for this compound.

4.2 Primary Reactivity Hazard: Hydrolysis

GeBr₄ reacts readily with water, including atmospheric moisture, to produce germanium dioxide and corrosive hydrogen bromide gas. This reaction underscores the necessity of handling the compound under strictly anhydrous conditions.

G GeBr4 GeBr4 (this compound) react_arrow reacción GeBr4->react_arrow H2O 2 H2O (Water/Moisture) H2O->react_arrow GeO2 GeO2 (Germanium Dioxide) HBr 4 HBr (Hydrogen Bromide Gas) plus + react_arrow->GeO2 react_arrow->HBr

Caption: Hydrolysis reaction of this compound.

Spill, Emergency, and Waste Disposal Procedures

5.1 Spill Response

  • Evacuate the area and alert personnel.

  • Wear full PPE, including respiratory protection.

  • Do not use water to clean the spill.[1][9]

  • Cover the spill with a dry, inert absorbent material like sand or vermiculite.

  • Carefully sweep the material into a labeled, dry, sealable container for hazardous waste.[1]

  • Ventilate the area and wash the spill site with a suitable solvent (e.g., toluene) followed by soap and water once all material is collected.

5.2 First Aid

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible.[1] Seek immediate medical attention.[1][7]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse skin with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[7]

  • Inhalation: Move the victim to fresh air and keep them at rest.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[7] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[7]

5.3 Waste Disposal

  • All waste containing GeBr₄ or its byproducts must be collected in a designated, labeled hazardous waste container.

  • Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of it into the sewer system.[1]

References

Application Notes and Protocols for Germanium Tetrabromide as a Precursor in Semiconductor Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanium tetrabromide (GeBr₄) is a solid, colorless inorganic compound that serves as a potential precursor for the deposition of germanium-containing thin films.[1][2][3][4] With a melting point near room temperature (26 °C) and a boiling point of 186 °C, GeBr₄ offers a viable vapor pressure for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes.[1][2][3] Its utility in the semiconductor industry is primarily for the production of germanium-based materials.[5] This document provides detailed application notes, experimental protocols, and safety information for the use of GeBr₄ in semiconductor growth, with a focus on CVD applications. The protocols and quantitative data are based on the known properties of GeBr₄ and extrapolated from thermodynamic and experimental data for the closely related precursor, germanium tetrachloride (GeCl₄).[2][6]

Physicochemical and Safety Data

A thorough understanding of the precursor's properties and hazards is critical for safe and effective process development.

Physical and Chemical Properties of this compound
PropertyValueReference
Chemical Formula GeBr₄[1][2][3][4]
Molar Mass 392.246 g/mol [1][4]
Appearance Colorless solid[1][2][3]
Melting Point 26 °C (79 °F; 299 K)[1][2][3]
Boiling Point 185.9 °C (366.6 °F; 459.0 K)[1]
Density 3.123 g/cm³[1]
Crystal Structure α-Cubic (room temp.), β-Monoclinic (low temp.)[1][4]
Heat of Formation (ΔfH⦵₂₉₈) 83.3 kcal/mol[1]
Vapor Pressure of this compound

The vapor pressure of GeBr₄ is a critical parameter for controlling the precursor delivery rate in CVD and ALD systems. The following table provides the temperature at which GeBr₄ reaches specific vapor pressures.

Vapor Pressure (Pa)Temperature (°C)
1-39 (extrapolated)
100 (extrapolated)
10057.3
1 k102 (solid)
10 k141.4 (solid)
100 k191.1 (solid)
Data extrapolated from various sources and should be used as a guideline.[7]
Safety and Handling Precautions

This compound is a corrosive and hazardous material that reacts with water and moisture.[5][6][8][9] Proper safety protocols must be strictly followed.

  • Hazards : Causes severe skin burns and eye damage.[5][6][9] Reacts with water to produce hydrobromic acid and germanium dioxide.

  • Personal Protective Equipment (PPE) : Wear protective gloves (neoprene or nitrile rubber), chemical goggles or a face shield, and protective clothing.[6][8]

  • Handling : Handle in a well-ventilated area, preferably in a fume hood.[8] Avoid contact with water and moisture.[8][9]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Store locked up.[6]

  • First Aid :

    • Skin Contact : Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6][8]

    • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[6][8]

    • Inhalation : Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][8]

Experimental Protocols: Chemical Vapor Deposition of Germanium

The following protocols are based on the hydrogen reduction of germanium halides. The parameters are primarily derived from studies on GeCl₄ and should be optimized for GeBr₄.[2][6]

Pre-Deposition Substrate Preparation
  • Substrate Cleaning : Utilize a standard RCA cleaning procedure for silicon substrates to remove organic and metallic contaminants.

  • Native Oxide Removal : Immediately before loading into the reactor, dip the substrate in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF) for 60 seconds to remove the native silicon dioxide layer.

  • Rinse and Dry : Thoroughly rinse the substrate with deionized water and dry with high-purity nitrogen gas.

  • Loading : Promptly load the substrate into the CVD reactor to minimize re-oxidation.

CVD Process Workflow

CVD_Workflow Figure 1. Germanium CVD Workflow using GeBr₄ cluster_prep Pre-Deposition cluster_cvd CVD Process cluster_post Post-Deposition Substrate_Cleaning Substrate Cleaning (RCA) HF_Dip Native Oxide Removal (HF Dip) Substrate_Cleaning->HF_Dip DI_Rinse DI Water Rinse & N₂ Dry HF_Dip->DI_Rinse Load_Substrate Load Substrate into Reactor DI_Rinse->Load_Substrate Pump_Down Pump Down to Base Pressure Pre_Bake Pre-Bake in H₂ Atmosphere Pump_Down->Pre_Bake Stabilize_Temp Stabilize Substrate Temperature Pre_Bake->Stabilize_Temp Introduce_Gases Introduce GeBr₄ and H₂ Stabilize_Temp->Introduce_Gases Deposition Germanium Film Growth Introduce_Gases->Deposition Purge Purge Reactor with Inert Gas Deposition->Purge Cool_Down Cool Down in Inert Atmosphere Unload Unload Substrate Cool_Down->Unload Characterization Film Characterization Unload->Characterization

Caption: Figure 1. Germanium CVD Workflow using GeBr₄

Atmospheric Pressure Chemical Vapor Deposition (APCVD) Protocol

This protocol is adapted from a high-throughput process for GeCl₄ and may require significant optimization for GeBr₄.[2]

  • Reactor and Substrate Preparation :

    • Load cleaned substrates into an APCVD barrel reactor.

    • Heat the susceptor to the desired deposition temperature.

  • Pre-Bake :

    • Perform a pre-bake step under a hydrogen (H₂) atmosphere to ensure a clean and oxide-free surface.

  • Deposition :

    • Introduce GeBr₄ vapor into the reactor using a bubbler system with H₂ as the carrier gas.

    • Maintain a constant rotation of the susceptor for uniform deposition.

    • The primary reaction is the hydrogen reduction of this compound: GeBr₄(g) + 2H₂(g) ⇌ Ge(s) + 4HBr(g)

  • Post-Deposition :

    • After the desired deposition time, stop the GeBr₄ flow and purge the reactor with H₂ or an inert gas.

    • Cool down the reactor under a protective atmosphere before unloading the wafers.

Estimated APCVD Process Parameters
ParameterEstimated Value/RangeReference/Rationale
Substrate Temperature 750 - 850 °CBased on GeCl₄ homoepitaxy, lower temperatures may be possible with GeBr₄ due to weaker Ge-Br bonds.[2]
Reactor Pressure Atmospheric Pressure (approx. 760 Torr)Definition of APCVD.[2]
H₂ Carrier Gas Flow 50 - 150 slmTypical for APCVD systems.[2]
GeBr₄ Bubbler Temperature 30 - 60 °CTo achieve sufficient vapor pressure.
H₂/GeBr₄ Feed Ratio > 20A high hydrogen partial pressure is required to drive the reaction equilibrium towards germanium deposition.[6]
Deposition Time 30 minAs a starting point, adjust for desired thickness.[2]
Expected Growth Rate 0.2 - 0.5 µm/minHighly dependent on temperature and precursor concentration.[2]

Thermodynamic Considerations

A thermodynamic study of the hydrogen reduction of GeCl₄ provides valuable insights that can be applied to the GeBr₄ system.[6]

  • Effect of Temperature : The deposition rate of germanium increases with temperature up to an optimal point, after which the formation of gaseous sub-halides (e.g., GeBr₂) may become more favorable, reducing the deposition efficiency. For GeCl₄, the optimal temperature range is 350-500 °C at reduced pressure.[6] For APCVD, higher temperatures are generally required.[2]

  • Effect of H₂/GeBr₄ Ratio : A higher feed ratio of hydrogen to this compound increases the germanium deposition rate by pushing the reaction equilibrium to the right.[6]

  • Effect of Pressure : Lower pressures generally favor the deposition of germanium, as the forward reaction results in an increase in the number of moles of gas.[6]

Logical Relationship for CVD Process Optimization

CVD_Optimization Figure 2. Key Relationships in Ge CVD Process Temp Substrate Temperature Growth_Rate Growth Rate Temp->Growth_Rate + (initially) Film_Quality Film Quality (Crystallinity, Purity) Temp->Film_Quality + (to a point) Byproducts Byproduct Formation (HBr) Temp->Byproducts + Pressure Reactor Pressure Pressure->Growth_Rate - H2_GeBr4_Ratio H₂/GeBr₄ Ratio H2_GeBr4_Ratio->Growth_Rate + H2_GeBr4_Ratio->Film_Quality + Growth_Rate->Film_Quality complex relationship

Caption: Figure 2. Key Relationships in Ge CVD Process

Characterization of Germanium Films

After deposition, the grown germanium films should be characterized to determine their quality and properties.

Characterization TechniqueProperty Measured
Scanning Electron Microscopy (SEM) Film thickness, surface morphology
X-Ray Diffraction (XRD) Crystallinity, crystal orientation, strain
Raman Spectroscopy Crystallinity, strain, material quality
Atomic Force Microscopy (AFM) Surface roughness
Secondary Ion Mass Spectrometry (SIMS) Purity, dopant concentration
Hall Effect Measurement Carrier concentration, mobility, conductivity type

Conclusion

This compound is a viable precursor for the growth of germanium thin films via CVD. While specific experimental data for GeBr₄ is scarce, the established knowledge from the closely related GeCl₄ precursor provides a strong foundation for process development. The protocols and data presented in these application notes serve as a comprehensive starting point for researchers. Successful deposition will require careful optimization of key parameters such as temperature, pressure, and gas flow rates, coupled with rigorous material characterization. The strict adherence to safety protocols is paramount when handling this hazardous material.

References

Application Notes and Protocols for the Synthesis of Germanium-Based Perovskite Nanocrystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Germanium-Based Perovskite Nanocrystals

Lead-free perovskite nanocrystals are a promising class of materials for various applications, including optoelectronics and bio-imaging, due to their excellent photoluminescence properties and reduced toxicity compared to their lead-containing counterparts. Germanium-based perovskites, in particular, have garnered significant interest. These materials exhibit tunable direct band gaps, with CsGeI3, MAGeI3, and FAGeI3 having experimentally measured band gaps of 1.6, 1.9, and 2.2 eV, respectively. Furthermore, CsGeCl3 and CsGeBr3 possess band gaps of 3.67 and 2.32 eV, respectively[1]. The use of germanium, which is more earth-abundant and less toxic than lead, addresses major environmental and health concerns associated with traditional perovskite materials[1].

Recent research has also explored the use of germanium halides (GeX4, where X = Cl, Br, I) as alternative, less hazardous precursors in the synthesis of metal halide perovskite nanocrystals. Interestingly, in some cases, the germanium from the GeX4 precursor is not incorporated into the final nanocrystal composition, yet its presence during synthesis significantly improves the photoluminescence quantum yield (PLQY) and phase stability of the resulting nanocrystals.

This document provides detailed protocols for the synthesis of germanium-based perovskite nanocrystals, focusing on methods utilizing germanium precursors.

Experimental Protocols

Two primary methods for the synthesis of germanium-based perovskite nanocrystals are detailed below: a solvothermal synthesis for CsGeBr3 quantum rods and a proposed hot-injection method adapted for the use of Germanium tetrabromide (GeBr4).

Protocol 1: Solvothermal Synthesis of CsGeBr3 Perovskite Quantum Rods

This protocol is adapted from a reported solvothermal process for producing lead-free cesium germanium halide perovskite quantum rods.

Materials:

Equipment:

  • Teflon-lined stainless-steel autoclave

  • Oven

  • Centrifuge

  • Schlenk line for inert atmosphere operations

  • Standard glassware

Procedure:

  • Precursor Preparation:

    • In a three-neck flask under a nitrogen atmosphere, dissolve a 1:1 molar ratio of CsBr and GeBr4 in a mixture of ODE, OA, and OAm. The typical solvent-to-precursor ratio is 10:1 by volume.

    • Stir the mixture at room temperature for 30 minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in an oven preheated to 150-180°C.

    • Allow the reaction to proceed for 12-24 hours. The temperature and time can be varied to control the dimensions of the quantum rods.

  • Purification:

    • After the reaction, cool the autoclave to room temperature.

    • Transfer the resulting solution to a centrifuge tube.

    • Add an excess of acetone to precipitate the CsGeBr3 quantum rods.

    • Centrifuge the mixture at 8000 rpm for 10 minutes.

    • Discard the supernatant and re-disperse the precipitate in toluene.

    • Repeat the precipitation and re-dispersion steps two more times to ensure high purity.

  • Storage:

    • Store the purified CsGeBr3 quantum rods dispersed in toluene in a sealed vial under an inert atmosphere.

Protocol 2: Proposed Hot-Injection Synthesis of Perovskite Nanocrystals Using this compound

This is a proposed protocol adapted from standard hot-injection methods for perovskite nanocrystal synthesis, specifically for the use of GeBr4 as a halide precursor.

Materials:

  • Cesium Carbonate (Cs2CO3) or Methylammonium Bromide (MABr)

  • Lead (II) Bromide (PbBr2) or other suitable metal bromide

  • Germanium (IV) Bromide (GeBr4)

  • Oleic Acid (OA)

  • Oleylamine (OAm)

  • 1-Octadecene (ODE)

  • Toluene

  • Acetone

Equipment:

  • Three-neck flask

  • Heating mantle with temperature controller

  • Schlenk line for inert atmosphere operations

  • Syringes and needles

  • Centrifuge

  • Standard glassware

Procedure:

  • Preparation of the Cesium Oleate (B1233923) Precursor (for all-inorganic perovskites):

    • In a three-neck flask, mix Cs2CO3, OA, and ODE.

    • Heat the mixture to 120°C under vacuum for 1 hour to remove water and oxygen.

    • Switch to a nitrogen atmosphere and heat to 150°C until a clear solution is formed.

    • Cool the solution to 100°C for injection.

  • Preparation of the Main Reaction Mixture:

    • In a separate three-neck flask, mix PbBr2 (or another metal bromide), ODE, OA, and OAm.

    • Heat the mixture to 120°C under vacuum for 1 hour.

    • Switch to a nitrogen atmosphere and heat to the desired injection temperature (typically between 140°C and 200°C).

  • Hot Injection:

    • Rapidly inject the GeBr4 solution (dissolved in a small amount of ODE) into the hot reaction mixture.

    • Immediately following, rapidly inject the cesium oleate precursor (or MABr dissolved in DMF for hybrid perovskites).

    • The reaction should proceed for a few seconds to minutes, during which the nanocrystals will form.

  • Quenching and Purification:

    • Quench the reaction by placing the flask in an ice bath.

    • Add acetone to the cooled solution to precipitate the nanocrystals.

    • Centrifuge the mixture at 8000 rpm for 10 minutes.

    • Discard the supernatant and re-disperse the precipitate in toluene.

    • Repeat the washing step twice.

  • Storage:

    • Store the final nanocrystal solution in toluene in a sealed vial under an inert atmosphere.

Data Presentation

Table 1: Optical Properties of Germanium-Based Perovskites

Perovskite CompoundBand Gap (eV)Emission Peak (nm)
CsGeI31.6~775
MAGeI31.9~652
FAGeI32.2~563
CsGeCl33.67~338
CsGeBr32.32~534

Data compiled from reference[1].

Table 2: Characterization of Solvothermally Synthesized CsGeX3 Quantum Rods

Halide (X)Emission Wavelength (nm)
Cl607
Br650
I696

Data represents tunable emission by varying halide composition.

Visualizations

Experimental Workflow for Solvothermal Synthesis

Solvothermal_Synthesis cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification A Mix CsBr, GeBr4, ODE, OA, OAm B Transfer to Autoclave A->B Homogenize C Heat at 150-180°C for 12-24h B->C Seal D Cool to RT C->D E Precipitate with Acetone D->E F Centrifuge & Redissolve in Toluene (3x) E->F G CsGeBr3 Quantum Rods in Toluene F->G Final Product

Caption: Workflow for the solvothermal synthesis of CsGeBr3 quantum rods.

Logical Flow of Hot-Injection Synthesis

Hot_Injection_Synthesis cluster_precursors Precursor Solutions cluster_reaction Reaction cluster_purification Purification P1 Cs-Oleate or MA-Halide Solution P2 Metal Bromide in ODE/OA/OAm R1 Heat Metal Bromide Solution (140-200°C) P2->R1 P3 GeBr4 in ODE R2 Inject GeBr4 Solution R1->R2 Rapid Injection R3 Inject Cs/MA Solution R2->R3 Immediate Injection R4 Quench in Ice Bath R3->R4 After seconds/minutes PU1 Precipitate with Acetone R4->PU1 PU2 Centrifuge PU1->PU2 PU3 Redissolve in Toluene PU2->PU3 FP Purified Perovskite Nanocrystals PU3->FP Repeat 2-3x

Caption: Logical steps for the proposed hot-injection synthesis.

References

Application Notes and Protocols for Germanium Doping in Optical Fiber Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role of Germanium in Optical Fibers

The functionality of an optical fiber is critically dependent on the difference in the refractive index between its core and cladding. To achieve the total internal reflection necessary for light guidance, the core must have a higher refractive index than the surrounding cladding.[2] In the manufacturing of silica-based optical fibers, this is typically achieved by doping the pure silica (B1680970) (silicon dioxide, SiO₂) of the core with a material that increases its refractive index.[8][10]

Germanium, introduced in the form of germanium dioxide (GeO₂), is the primary dopant used to precisely control this increase in the core's refractive index.[5][8] The precursor for GeO₂ is high-purity germanium tetrachloride (GeCl4), a volatile liquid that is well-suited for the vapor deposition processes used in fiber manufacturing.[6][9]

Fabrication Method: Modified Chemical Vapor Deposition (MCVD)

The Modified Chemical Vapor Deposition (MCVD) process is a widely used technique for fabricating high-quality optical fiber preforms.[3][5][9][10] The process involves the internal vapor-phase deposition of doped silica layers on the inside of a rotating, high-purity quartz substrate tube, which will ultimately form the cladding.[3][11]

The following diagram outlines the key stages of the MCVD process for fabricating an optical fiber preform using germanium tetrachloride as the dopant precursor.

MCVD_Workflow cluster_0 Precursor Delivery cluster_1 Vapor Deposition cluster_2 Preform Finalization cluster_3 Fiber Drawing Bubbler_SiCl4 SiCl4 Bubbler Mixing Gas Mixing & Flow Control Bubbler_SiCl4->Mixing SiCl4 Vapor Bubbler_GeCl4 GeCl4 Bubbler Bubbler_GeCl4->Mixing GeCl4 Vapor O2_Source O2 Carrier Gas O2_Source->Mixing Carrier Gas Lathe Rotating Quartz Tube on Glass-Working Lathe Mixing->Lathe Reactant Gases Collapse Tube Collapse (Sintering) Lathe->Collapse Deposited Tube Torch Traversing Oxy-Hydrogen Torch Torch->Lathe Heat (1700-2000°C) Preform Solid Glass Preform Collapse->Preform Consolidation Draw_Tower Fiber Drawing Tower Preform->Draw_Tower Draw Feed Coating Protective Coating Application Draw_Tower->Coating Final_Fiber Optical Fiber Coating->Final_Fiber

Caption: Experimental workflow for the MCVD process.

  • Preparation: A high-purity synthetic quartz substrate tube (cladding material) is mounted horizontally on a glass-working lathe.[2][4] The tube is rotated continuously throughout the process.

  • Precursor Vaporization: A carrier gas, typically pure oxygen (O₂), is bubbled through liquid silicon tetrachloride (SiCl₄) and germanium tetrachloride (GeCl₄) in separate, temperature-controlled bubblers to generate vapors of these precursors.[6][7] The flow rates of the carrier gas and the temperature of the bubblers control the concentration of the reactants.

  • Vapor Deposition: The SiCl₄, GeCl₄, and O₂ gas mixture is introduced into the rotating quartz tube.[9] An oxy-hydrogen torch travels along the length of the tube, heating a localized section to approximately 1700-2000°C.[4][9]

  • Chemical Reaction and Deposition: In the high-temperature zone, the precursors react with oxygen to form silicon dioxide (SiO₂) and germanium dioxide (GeO₂) "soot" particles.[3][9] The overall reactions are:

    • SiCl₄ + O₂ → SiO₂ + 2Cl₂

    • GeCl₄ + O₂ → GeO₂ + 2Cl₂

  • Layer Formation: These glassy soot particles are deposited on the inner wall of the tube downstream from the moving hot zone due to thermophoresis.[3] As the torch continues its pass, it sinters these deposited particles into a clear, solid glass layer.[11] Multiple layers are deposited by repeatedly traversing the torch. The concentration of GeCl₄ in the gas stream can be varied for each layer to create a specific refractive index profile (e.g., step-index or graded-index).[2]

  • Tube Collapse: After the core layers are deposited, the flow of dopant precursors is stopped. The temperature of the torch is increased (to ~2000-2200°C), and its traverse speed is slowed, causing the softened tube to collapse into a solid glass rod known as a preform.[1][2]

  • Preform to Fiber Drawing: The completed preform, which is a scaled-up version of the final fiber, is moved to a fiber drawing tower.[4] The tip of the preform is heated in a high-temperature furnace (~2100°C), and a thin strand of glass is pulled from it.[4] This strand is then drawn into the final optical fiber of a precise diameter (typically 125 µm), and a protective acrylate (B77674) coating is applied.[1][4]

Quantitative Data and Parameters

The precise control of various parameters during the MCVD process is crucial for producing high-quality optical fibers. The following tables summarize key quantitative data.

Table 1: Key Process Parameters for MCVD

ParameterValue/RangePurpose
Precursor Materials SiCl₄, GeCl₄, O₂Formation of silica and germania glass[2][6]
Deposition Temperature 1700 - 2000 °COxidation of precursors and sintering of soot[4][9]
Tube Collapse Temperature ~2000 - 2200 °CConsolidation of the hollow tube into a solid preform[2]
Fiber Drawing Temperature ~2100 °CSoftening the preform for drawing into fiber[4]
Final Fiber Diameter 125 µm (± 1 µm)Standard dimension for telecommunication fibers[1]
Preform Dimensions 5-10 mm core, 80-120 mm outer diameterScaled-up version of the final fiber structure[2]

Table 2: Germanium Doping and Refractive Index

GeO₂ Concentration (mol. %)Approximate Refractive Index of CoreNotes
0% (Pure Silica)~1.458This forms the cladding material.
~3%~1.463Typical for standard single-mode communication fibers.[12]
>10%>1.470Used for fibers with a high numerical aperture, but can increase attenuation.[12]

Note: The exact refractive index is dependent on the specific wavelength of light.

Logical Relationships in Germanium Doping

The introduction of GeCl₄ into the MCVD process initiates a chain of cause-and-effect relationships that ultimately determine the light-guiding properties of the optical fiber.

Doping_Logic GeCl4_Flow Increase GeCl4 Flow Rate in Reactant Gas Mixture GeO2_Conc Higher GeO2 Concentration in Deposited Glass Layers GeCl4_Flow->GeO2_Conc leads to Refractive_Index Increased Refractive Index (n_core) of the Fiber Core GeO2_Conc->Refractive_Index results in RI_Difference Larger Refractive Index Difference (Δn = n_core - n_cladding) Refractive_Index->RI_Difference creates a NA Higher Numerical Aperture (NA) RI_Difference->NA yields a Light_Guidance Improved Light Gathering & Confinement NA->Light_Guidance enables

Caption: Logical flow of germanium doping's effect.

Conclusion

Germanium tetrachloride is an essential high-purity precursor in the fabrication of modern optical fibers. Its use in the MCVD process allows for the precise and repeatable control of the core's refractive index, which is fundamental to the fiber's ability to guide light efficiently. The detailed protocols and understanding of the quantitative relationships involved are critical for researchers and manufacturers in producing optical fibers tailored for a wide range of applications, from telecommunications to sensing and beyond.

References

Application Notes and Protocols for Germanium Tetrabromide Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanium tetrabromide (GeBr₄) is a versatile inorganic compound utilized in various scientific and industrial applications. In the semiconductor industry, it serves as a precursor for the deposition of germanium-containing thin films and coatings through chemical vapor deposition (CVD) and related techniques.[1] Its reactivity also makes it a valuable reagent in the synthesis of other organogermanium compounds and as a catalyst in specific chemical reactions.[1] This document provides a comprehensive protocol for the safe handling and preparation of this compound solutions for research and development purposes. Given its hazardous nature, adherence to strict safety protocols is paramount.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula GeBr₄
Molecular Weight 392.25 g/mol [2]
Appearance Colorless to white crystalline solid[1][3]
Melting Point 26 °C[4][5]
Boiling Point 186.5 °C[3]
Density 3.13 g/mL at 25 °C[3]
Solubility Soluble in ethanol, toluene, ether, chloroform, benzene, and carbon tetrachloride.[3] Reacts violently with water.[1][3]

Safety Precautions

This compound is a corrosive and hazardous material that requires careful handling in a controlled laboratory environment.[1]

3.1 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Use chemical-resistant gloves such as neoprene or nitrile rubber.

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For operations with a higher risk of splashing, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of solid GeBr₄ and its solutions should be performed in a certified chemical fume hood.

3.2 Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocol: this compound Solution Preparation

This protocol outlines the procedure for preparing a this compound solution in an anhydrous organic solvent. The following procedure should be performed in an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) due to the moisture sensitivity of GeBr₄.

4.1 Materials and Equipment

  • This compound (GeBr₄), solid

  • Anhydrous solvent (e.g., toluene, hexane, or other suitable organic solvent)

  • Schlenk flask or other suitable reaction vessel with a magnetic stir bar

  • Septa and needles

  • Syringes

  • Magnetic stir plate

  • Glovebox or Schlenk line

4.2 Solution Preparation Workflow

G cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution cluster_storage Storage start Start dry_glassware Dry Glassware start->dry_glassware setup_inert Setup Inert Atmosphere dry_glassware->setup_inert weigh_gebr4 Weigh GeBr4 setup_inert->weigh_gebr4 add_solvent Add Anhydrous Solvent weigh_gebr4->add_solvent dissolve Dissolve with Stirring add_solvent->dissolve transfer Transfer to Storage dissolve->transfer store Store Under Inert Gas transfer->store end End store->end

Caption: Workflow for the preparation of a this compound solution.

4.3 Step-by-Step Procedure

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100 °C overnight and cooled under a stream of dry nitrogen or in a desiccator before use.

  • Inert Atmosphere: Assemble the reaction vessel (e.g., Schlenk flask) and purge with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove air and moisture. If using a glovebox, transfer all materials and equipment into the glovebox.

  • Weighing GeBr₄: In the inert atmosphere, carefully weigh the desired amount of this compound and add it to the reaction vessel.

  • Solvent Addition: Using a syringe, transfer the calculated volume of the desired anhydrous solvent to the reaction vessel containing the GeBr₄.

  • Dissolution: Stir the mixture using a magnetic stir plate until the this compound is completely dissolved. Gentle heating may be applied if necessary, but care should be taken as GeBr₄ has a low melting point.

  • Storage: Once dissolved, the solution can be used immediately or transferred to a suitable storage container with a sealed cap (e.g., a septum-sealed bottle) under an inert atmosphere. Store the solution in a cool, dark, and dry place.

Solution Characterization

The concentration and purity of the prepared this compound solution can be characterized using various analytical techniques.

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy ⁷³Ge NMR can be used to confirm the presence of the GeBr₄ species in solution and to assess its chemical environment.[6]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Can be used to accurately determine the germanium concentration in the solution.

Logical Workflow for Solution Preparation and Use

G cluster_planning Planning cluster_preparation Preparation cluster_characterization Characterization cluster_application Application define_req Define Requirements (Concentration, Volume) select_solvent Select Solvent define_req->select_solvent safety_review Review Safety Precautions select_solvent->safety_review prepare_solution Prepare GeBr4 Solution (See Protocol) safety_review->prepare_solution characterize Characterize Solution (e.g., NMR, ICP-MS) prepare_solution->characterize verify Verify Concentration & Purity characterize->verify use_in_exp Use in Experiment (e.g., CVD, Synthesis) verify->use_in_exp

References

Application Notes and Protocols: Germanium Tetrabromide (GeBr4) in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanium tetrabromide (GeBr4), a colorless, fuming solid with a low melting point, is a noteworthy reagent in the field of inorganic and organometallic chemistry.[1][2] While its direct application as a bromine source for the functionalization of organic molecules is not extensively documented in mainstream chemical literature, its role as a precursor to various organogermanium compounds and as a Lewis acid catalyst presents significant opportunities in synthetic chemistry.[3][4] This document provides an overview of the properties of GeBr4 and details its primary application in the synthesis of organogermanium reagents, which are valuable intermediates in organic synthesis and materials science.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its safe handling and for the design of chemical reactions.

PropertyValueReferences
Chemical Formula GeBr4[1]
Molar Mass 392.26 g/mol [5]
Appearance Colorless solid[1]
Melting Point 26.1 °C[5][6]
Boiling Point 186.5 °C[5][6]
Density 3.13 g/mL at 25 °C[5][6]
Solubility Soluble in ethanol, carbon tetrachloride, benzene, and ether. Reacts with water.[6]
Lewis Acidity Strong Lewis acid.[2]

GeBr4 as a Precursor to Organogermanium Compounds

The most significant application of this compound in organic synthesis is as a starting material for the preparation of organogermanium compounds.[3] These compounds, which contain a carbon-germanium bond, are analogous to organosilanes and organostannanes and have unique reactivity profiles.

Organogermanium halides of the type RnGeBr4-n are versatile intermediates. For instance, they can be used in cross-coupling reactions to form new carbon-carbon bonds.[4] The synthesis of these compounds is typically achieved through the reaction of GeBr4 with organometallic reagents such as Grignard reagents or organolithium compounds.[3]

Experimental Protocol: Synthesis of an Alkyl- or Aryltribromogermane (RGeBr3)

This protocol describes a general procedure for the synthesis of an alkyl- or aryltribromogermane via the reaction of this compound with a Grignard reagent.

Materials:

Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet

  • Magnetic stirrer and heating mantle

  • Schlenk line or other inert atmosphere setup

  • Distillation apparatus

Procedure:

  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere (nitrogen or argon), place magnesium turnings in the three-necked flask.

    • Add a small portion of anhydrous diethyl ether or THF.

    • In the dropping funnel, prepare a solution of the alkyl or aryl bromide in the same anhydrous solvent.

    • Add a small amount of the bromide solution to the magnesium to initiate the reaction (indicated by cloudiness and gentle reflux).

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (RMgBr).

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • In a separate flask, prepare a solution of this compound in anhydrous diethyl ether or THF under an inert atmosphere.

    • Slowly add the GeBr4 solution to the cooled Grignard reagent via the dropping funnel with vigorous stirring. The reaction is exothermic. Maintain the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether or THF.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation.

    • The crude product can be purified by distillation under reduced pressure to yield the desired alkyl- or aryltribromogermane (RGeBr3).

Safety Precautions:

  • This compound is corrosive and reacts with moisture. Handle it in a fume hood under an inert atmosphere.[5][6]

  • Grignard reagents are highly reactive and flammable. All glassware must be oven-dried, and anhydrous solvents must be used.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualization of the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of an organogermanium bromide from this compound.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with GeBr4 cluster_workup Work-up and Purification RBr Alkyl/Aryl Bromide (R-Br) Grignard Grignard Reagent (RMgBr) RBr->Grignard Mg Magnesium (Mg) Mg->Grignard Solvent1 Anhydrous Ether/THF Solvent1->Grignard ReactionMix Reaction Mixture Grignard->ReactionMix GeBr4 This compound (GeBr4) GeBr4->ReactionMix Solvent2 Anhydrous Ether/THF Solvent2->ReactionMix Quench Quenching (aq. NH4Cl) ReactionMix->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation) Drying->Purification Product Organogermanium Bromide (RGeBr3) Purification->Product

Caption: General workflow for the synthesis of organogermanium bromides.

GeBr4 as a Lewis Acid Catalyst

Given its strong Lewis acidic character, this compound has the potential to act as a catalyst in various organic reactions, including Friedel-Crafts type reactions and other transformations that are promoted by Lewis acids.[2] In the context of bromination, GeBr4 could theoretically activate a bromine source, such as molecular bromine (Br2), to generate a more potent electrophile.

Proposed Catalytic Cycle for Bromination

While specific, well-documented examples of GeBr4-catalyzed bromination are scarce, a plausible catalytic cycle can be proposed based on its Lewis acidity. This cycle would be analogous to those established for other Lewis acid catalysts like FeBr3 or AlBr3 in electrophilic aromatic bromination.

Catalytic_Cycle GeBr4 GeBr4 (Lewis Acid) ActivatedComplex [Br-Br-GeBr4] (Activated Complex) GeBr4->ActivatedComplex + Br2 Br2 Br2 Br2->ActivatedComplex SigmaComplex Sigma Complex ([Ar(H)Br]+[GeBr5]-) ActivatedComplex->SigmaComplex Arene Arene (Ar-H) Arene->SigmaComplex + Activated Complex Product Brominated Arene (Ar-Br) SigmaComplex->Product - H+ RegeneratedCatalyst GeBr4 SigmaComplex->RegeneratedCatalyst - Br- HBr HBr RegeneratedCatalyst->GeBr4 Catalyst Regeneration

Caption: Proposed catalytic cycle for GeBr4-mediated electrophilic bromination.

Conclusion

This compound is a valuable reagent in chemical synthesis, primarily serving as a precursor for the synthesis of a wide array of organogermanium compounds. While its direct use as a brominating agent is not a common application, its inherent Lewis acidity suggests potential catalytic activity in bromination reactions, a prospect that warrants further investigation. The protocols and information provided herein are intended to guide researchers in the safe and effective use of GeBr4 in their synthetic endeavors, particularly in the realm of organogermanium chemistry.

References

Applications of Germanium Tetrabromide in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germanium tetrabromide (GeBr₄) is a versatile inorganic compound that serves as a critical precursor in the synthesis of advanced germanium-based materials. Its utility in materials science stems from its reactivity, which allows for its conversion into various forms of germanium, including nanoparticles, thin films, and perovskites. These materials are at the forefront of innovations in semiconductors, optics, and energy storage. This document provides detailed application notes and experimental protocols for the use of this compound in key areas of materials science.

Application 1: Synthesis of Germanium-Based Perovskites for Optoelectronics

Germanium-based perovskites are emerging as a less toxic alternative to their lead-based counterparts for applications in optoelectronics, such as light-emitting diodes (LEDs) and photodetectors. This compound can be used as a precursor for the synthesis of these materials. For instance, two-dimensional (2D) organic-inorganic hybrid perovskites like (C₅N₂H₁₄)GeBr₄ have been synthesized and shown to exhibit strong orange photoluminescence[1][2].

Quantitative Data: Photoluminescence Properties of (C₅N₂H₁₄)GeBr₄
PropertyValue
Photoluminescence (PL) ColorOrange
Photoluminescence Quantum Efficiency (PLQE)7.15% at room temperature[1]
PL StabilityStable for over 2 months
Emission MechanismSelf-trapped excitons (STEs) from [GeBr₆]⁴⁻ groups[1]
Experimental Protocol: Synthesis of (C₅N₂H₁₄)GeBr₄ Perovskite

This protocol is a representative method for the synthesis of a 2D germanium-based organic-inorganic hybrid perovskite.

Materials:

  • This compound (GeBr₄)

  • 1-methylpiperazine (B117243) (C₅H₁₂N₂)

  • Hydrobromic acid (HBr)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Antisolvent (e.g., Isopropanol)

Procedure:

  • Precursor Solution Preparation:

    • Dissolve equimolar amounts of 1-methylpiperazine and this compound in DMF.

    • Add a stoichiometric amount of hydrobromic acid to the solution to facilitate the formation of the perovskite structure.

    • Stir the solution at room temperature until all components are fully dissolved.

  • Crystal Growth:

    • The perovskite crystals can be grown via slow evaporation of the solvent or by an antisolvent vapor-assisted crystallization method.

    • For the latter, place the precursor solution in a vial and place this vial inside a larger beaker containing an antisolvent like isopropanol.

    • Seal the beaker and allow the antisolvent vapor to slowly diffuse into the precursor solution, inducing crystallization over several days.

  • Isolation and-Drying:

    • Once crystals have formed, carefully decant the supernatant.

    • Wash the crystals with a small amount of the antisolvent.

    • Dry the crystals under vacuum at a low temperature (e.g., 60 °C) for several hours.

Synthesis Workflow for Germanium-Based Perovskite

cluster_prep Precursor Preparation cluster_growth Crystal Growth cluster_iso Isolation GeBr4 GeBr₄ Mix Mixing and Dissolving GeBr4->Mix Organic Organic Component (e.g., 1-methylpiperazine) Organic->Mix Solvent Solvent (e.g., DMF) Solvent->Mix HBr HBr HBr->Mix Crystallization Vapor-Assisted Crystallization Mix->Crystallization Wash Washing with Antisolvent Crystallization->Wash Dry Drying under Vacuum Wash->Dry Perovskite 2D Ge-Perovskite Crystals Dry->Perovskite

Workflow for the synthesis of 2D germanium-based perovskites.

Application 2: Colloidal Synthesis of Germanium Nanoparticles

This compound can serve as a precursor for the synthesis of colloidal germanium nanoparticles (GeNPs). These nanoparticles have potential applications in various fields, including biomedical imaging and electronics, due to their quantum confinement effects and biocompatibility.

Quantitative Data: Characterization of Synthesized Germanium Nanoparticles
ParameterValue
Average Particle Size~7 nm (can be tuned with reaction conditions)
MorphologySpherical
CrystallinityDiamond cubic crystallization
Optical PropertiesBlue light emission, peak at 455 nm
Surface PassivationMinimal surface oxidation
Experimental Protocol: Colloidal Synthesis of Germanium Nanoparticles

This protocol describes a general method for the synthesis of GeNPs using a germanium halide precursor.

Materials:

  • This compound (GeBr₄)

  • Reducing agent (e.g., Sodium borohydride (B1222165) - NaBH₄)

  • Solvent (e.g., Ethylene glycol)

  • Capping agent/surface modifier (e.g., Polyvinyl alcohol - PVA)

Procedure:

  • Precursor Solution Preparation:

    • Dissolve a specific amount of this compound in the chosen solvent.

    • Add the surface modifier (e.g., PVA) to the solution and stir until it is completely dissolved.

  • Reduction Reaction:

    • In a separate flask, prepare a solution of the reducing agent (e.g., NaBH₄) in the same solvent.

    • Slowly add the reducing agent solution to the germanium precursor solution under vigorous stirring at room temperature.

    • The reaction mixture will gradually change color, indicating the formation of germanium nanoparticles.

  • Nanoparticle Growth and Isolation:

    • Allow the reaction to proceed for a set amount of time to control the final particle size.

    • The resulting colloidal solution of GeNPs can be purified by centrifugation and redispersion in a suitable solvent to remove unreacted precursors and byproducts.

Synthesis Workflow for Colloidal Germanium Nanoparticles

cluster_prep Precursor Preparation cluster_reductant Reductant Preparation cluster_reaction Nanoparticle Formation cluster_iso Isolation GeBr4 GeBr₄ Mix_Precursor Mix and Dissolve GeBr4->Mix_Precursor Solvent Solvent Solvent->Mix_Precursor PVA Surface Modifier (PVA) PVA->Mix_Precursor Reaction Reduction Reaction Mix_Precursor->Reaction NaBH4 NaBH₄ Mix_Reductant Prepare Reductant Solution NaBH4->Mix_Reductant Solvent2 Solvent Solvent2->Mix_Reductant Mix_Reductant->Reaction Growth Nanoparticle Growth Reaction->Growth Purification Purification (Centrifugation) Growth->Purification GeNPs Colloidal GeNPs Purification->GeNPs

Workflow for the colloidal synthesis of Germanium Nanoparticles.

Application 3: Chemical Vapor Deposition (CVD) of Germanium Thin Films

This compound is a potential precursor for the deposition of germanium thin films via Chemical Vapor Deposition (CVD). Germanium thin films are integral to the semiconductor industry for manufacturing high-performance electronic and photonic devices. While germane (B1219785) (GeH₄) is a more common precursor, GeBr₄ offers an alternative, potentially with different deposition characteristics.

Quantitative Data: Representative CVD Parameters for Germanium Thin Films

The following table provides a generalized set of parameters for the CVD of Germanium thin films. Optimal conditions will vary depending on the specific reactor geometry and desired film properties.

ParameterTypical RangeEffect on Deposition
Substrate Temperature300 - 600 °CAffects crystallinity, growth rate, and surface morphology.
Reactor Pressure1 - 100 TorrInfluences precursor transport and reaction kinetics.
GeBr₄ Precursor Temperature30 - 80 °C (Bubbler)Controls the vapor pressure and delivery rate of the precursor.
Carrier Gas Flow Rate10 - 100 sccmAffects precursor concentration and residence time.
Carrier GasH₂, N₂, or ArCan influence surface reactions and film purity.
Experimental Protocol: CVD of Germanium Thin Films (Representative)

This protocol outlines a general procedure for the deposition of germanium thin films using a germanium halide precursor like GeBr₄ in a low-pressure CVD (LPCVD) system.

Equipment:

  • Low-Pressure Chemical Vapor Deposition (LPCVD) reactor with a heated substrate holder.

  • This compound precursor in a temperature-controlled bubbler.

  • Mass flow controllers for carrier gas.

  • Vacuum pump and pressure control system.

Procedure:

  • Substrate Preparation:

    • Start with a clean silicon (100) wafer.

    • Perform a standard cleaning procedure (e.g., RCA clean) to remove contaminants.

    • A final dip in dilute hydrofluoric acid (HF) is often used to remove the native oxide layer and passivate the silicon surface.

  • Deposition Process:

    • Load the prepared substrate into the CVD reactor.

    • Evacuate the reactor to a base pressure.

    • Heat the substrate to the desired deposition temperature under a flow of carrier gas.

    • Once the temperature is stable, introduce the this compound vapor into the reactor by flowing a carrier gas through the heated bubbler.

    • Maintain the deposition conditions for the required time to achieve the desired film thickness.

  • Post-Deposition:

    • Stop the flow of the GeBr₄ precursor.

    • Cool the substrate to room temperature under a continuous flow of the carrier gas to prevent contamination.

    • Unload the coated substrate from the reactor.

Logical Flow for CVD of Germanium Thin Films

cluster_prep Substrate Preparation cluster_cvd CVD Process cluster_post Post-Deposition Wafer Silicon Wafer Cleaning Cleaning (e.g., RCA) Wafer->Cleaning HF_Dip HF Dip Cleaning->HF_Dip Load Load into Reactor HF_Dip->Load Heat Heat Substrate Load->Heat Precursor Introduce GeBr₄ Vapor Heat->Precursor Deposition Film Deposition Precursor->Deposition Cool Cool Down Deposition->Cool Unload Unload Wafer Cool->Unload Ge_Film Ge Thin Film Unload->Ge_Film

References

Troubleshooting & Optimization

Technical Support Center: Purification of Germanium Tetrabromide (GeBr₄)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Germanium tetrabromide (GeBr₄).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Q1: What are the most common impurities in commercial this compound?

A1: While a definitive list of impurities can vary by supplier and synthesis route, common contaminants in metal halides like this compound may include:

  • Other metal halides: Volatile halides of elements commonly associated with germanium ores, such as arsenic (AsBr₃), antimony (SbBr₃), and silicon (SiBr₄).

  • Hydrolysis products: Germanium oxybromides (e.g., GeOBr₂) can form due to exposure to moisture.

  • Dissolved gases: Inert gases from the manufacturing process or air contamination.

  • Particulates: Dust or other fine particles from handling and storage.

Q2: My distilled this compound is discolored (yellowish or brownish). What is the likely cause and how can I fix it?

A2: A yellowish or brownish tint in distilled GeBr₄ often indicates the presence of free bromine (Br₂). This can be due to slight decomposition of the GeBr₄ during distillation, especially if overheated.

  • Troubleshooting:

    • Reduce distillation temperature: Ensure the distillation is performed at the lowest possible temperature under vacuum to minimize thermal decomposition.

    • Add a reducing agent: Before distillation, a very small amount of a reducing agent that will not introduce further impurities, such as elemental germanium powder, can be added to the crude GeBr₄ to react with any free bromine.

    • Purge with inert gas: Before heating, thoroughly purge the distillation apparatus with a dry, inert gas (e.g., argon or nitrogen) to remove any oxygen that could promote decomposition.

Q3: The pressure in my vacuum distillation setup is fluctuating, and the boiling point is not stable. What should I do?

A3: Unstable pressure and boiling point during vacuum distillation are typically due to leaks in the apparatus or outgassing of dissolved impurities.

  • Troubleshooting:

    • Check for leaks: Systematically check all joints, seals, and connections for leaks. Ensure all ground glass joints are properly greased (if appropriate for your setup) and securely clamped.

    • Degas the sample: Before starting the distillation, gently heat the crude GeBr₄ under vacuum while stirring to remove any dissolved volatile impurities or gases.

    • Ensure adequate cooling: Fluctuations can also occur if the condenser is not efficiently cooling the vapor. Check the flow rate and temperature of the cooling fluid.

Q4: I am observing solid material forming in the condenser during distillation. What is happening and how can I prevent it?

A4: Solid formation in the condenser is likely due to the relatively high melting point of this compound (26.1 °C). If the cooling water is too cold, the distillate can solidify and block the condenser.

  • Troubleshooting:

    • Increase coolant temperature: Use a recirculating chiller for the condenser and set the temperature to be slightly above the melting point of GeBr₄ (e.g., 28-30 °C).

    • Warm the condenser: If a chiller is not available, you can gently warm the outside of the condenser with a heat gun to melt the solidified material. Be extremely careful to avoid thermal shock to the glassware.

Q5: How can I confirm the purity of my this compound after purification?

A5: Several analytical techniques can be used to assess the purity of GeBr₄:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): To determine the concentration of metallic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile organic and inorganic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect certain types of impurities, though it is less common for routine purity checks of this compound.

  • Melting Point Analysis: A sharp melting point close to the literature value (26.1 °C) is a good indicator of high purity.

Data Presentation

The following table provides an example of how to present quantitative data on the purification of this compound. The values presented are for illustrative purposes, as specific purification efficiencies can vary based on the initial purity and the exact experimental conditions used.

ImpurityConcentration in Crude GeBr₄ (ppm)Concentration after Fractional Distillation (ppm)
Arsenic (As)50< 1
Antimony (Sb)25< 0.5
Silicon (Si)10< 1
Iron (Fe)5< 0.1
Zinc (Zn)5< 0.1

Experimental Protocols

Fractional Distillation of this compound

This protocol describes a general method for the purification of GeBr₄ by fractional distillation under an inert atmosphere.

Materials:

  • Crude this compound

  • Schlenk-type distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiver flask(s)

  • Vacuum pump and pressure gauge

  • Heating mantle with stirrer

  • Inert gas (Argon or Nitrogen) supply

  • Dry ice/acetone or liquid nitrogen cold trap

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

    • Connect the apparatus to a Schlenk line to maintain an inert atmosphere.

    • Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.

  • Sample Loading:

    • Under a positive pressure of inert gas, quickly transfer the crude this compound into the distillation flask.

    • Add a magnetic stir bar to the flask.

  • Degassing:

    • With the system under a static vacuum, gently stir the GeBr₄ at room temperature for 30 minutes to remove dissolved gases.

  • Distillation:

    • Begin heating the distillation flask gently with the heating mantle.

    • Slowly increase the temperature until the GeBr₄ begins to boil and the vapor rises into the fractionating column.

    • Collect a forerun fraction, which will contain the more volatile impurities.

    • Once the distillation temperature stabilizes at the boiling point of GeBr₄ (186.5 °C at atmospheric pressure; will be lower under vacuum), switch to a clean receiver flask to collect the main fraction.

    • Continue the distillation until a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Shutdown:

    • Turn off the heating mantle and allow the apparatus to cool to room temperature under inert gas.

    • Once cool, backfill the system with inert gas to atmospheric pressure.

    • The purified this compound in the receiver flask can then be handled and stored under an inert atmosphere.

Mandatory Visualizations

GeBr4_Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Storage start Crude GeBr4 apparatus Assemble & Dry Distillation Apparatus load Load GeBr4 under Inert Gas apparatus->load degas Degas Sample (Vacuum) load->degas distill Fractional Distillation degas->distill collect_forerun Collect Forerun (Volatile Impurities) distill->collect_forerun collect_main Collect Main Fraction (Purified GeBr4) distill->collect_main analyze Purity Analysis (ICP-MS, GC-MS) collect_main->analyze store Store Purified GeBr4 under Inert Atmosphere analyze->store end High-Purity GeBr4 store->end

Caption: Workflow for the purification of this compound by fractional distillation.

Troubleshooting_Logic cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Corrective Actions issue Distillation Issue Identified symptom1 Discolored Distillate? issue->symptom1 symptom2 Unstable Pressure / Boiling Point? issue->symptom2 symptom3 Solid in Condenser? issue->symptom3 cause1 Decomposition (Free Bromine) symptom1->cause1 Yes cause2 System Leak or Outgassing symptom2->cause2 Yes cause3 Overcooling of Condenser symptom3->cause3 Yes solution1a Reduce Distillation Temp. cause1->solution1a solution1b Add Reducing Agent cause1->solution1b solution2a Check for Leaks cause2->solution2a solution2b Degas Sample cause2->solution2b solution3 Increase Coolant Temp. cause3->solution3

Caption: Troubleshooting logic for common issues in this compound distillation.

Technical Support Center: Handling and Prevention of Germanium Tetrabromide (GeBr₄) Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the prevention of Germanium tetrabromide (GeBr₄) hydrolysis during experimental procedures. This compound is a highly reactive compound that readily hydrolyzes in the presence of moisture to form germanium dioxide (GeO₂) and hydrobromic acid (HBr).[1] This hydrolysis can significantly impact experimental outcomes, leading to impure products and inconsistent results. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a problem?

A1: this compound (GeBr₄) reacts with water (H₂O) in a process called hydrolysis. This chemical reaction breaks down GeBr₄ into solid germanium dioxide (GeO₂) and corrosive hydrobromic acid (HBr).[1] This is problematic in experimental work as it introduces impurities, alters the stoichiometry of reactions, and can damage sensitive equipment.

Q2: What are the visible signs of GeBr₄ hydrolysis?

A2: The most common sign of hydrolysis is the fuming of GeBr₄ in moist air.[1] Upon exposure to moisture, the colorless liquid or solid GeBr₄ will produce white fumes, which are a combination of HBr gas and fine particles of GeO₂. The formation of a white solid precipitate (GeO₂) in your reaction vessel is another clear indicator of hydrolysis.

Q3: How should I properly store this compound?

A3: To prevent hydrolysis during storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and heat.[1][2] The use of a desiccator or a controlled atmosphere glovebox is highly recommended for long-term storage.

Q4: Can I use any solvent with GeBr₄?

A4: No, it is crucial to use anhydrous (dry) solvents. This compound is soluble in several organic solvents like ethanol, chloroform, benzene, and ether.[1] However, these solvents must be thoroughly dried before use to prevent hydrolysis.

Troubleshooting Guide: Preventing and Detecting Hydrolysis

This guide provides a systematic approach to troubleshooting common issues related to GeBr₄ hydrolysis.

Problem Possible Cause Recommended Solution
White fumes are observed when handling GeBr₄. Exposure to atmospheric moisture.Handle GeBr₄ under an inert atmosphere (e.g., in a nitrogen or argon-filled glovebox or using Schlenk line techniques).
A white precipitate forms in the reaction mixture. Presence of water in the solvent or reagents.Ensure all solvents and reagents are rigorously dried before use. Use appropriate drying agents compatible with your reaction system.
Inconsistent or poor reaction yields. Partial hydrolysis of GeBr₄ leading to incorrect stoichiometry.Verify the purity of your GeBr₄. If hydrolysis is suspected, purify the GeBr₄ by distillation or fractionation before use.[1] Implement stringent anhydrous techniques throughout the experiment.
Corrosion of metal equipment. Formation of hydrobromic acid (HBr) due to hydrolysis.Use glassware for all reactions involving GeBr₄. If metal apparatus is unavoidable, ensure it is made of a corrosion-resistant material.
Uncertainty about the presence of hydrolysis products. Hydrolysis may not always be visually obvious, especially at trace levels.Use analytical techniques such as FTIR or Raman spectroscopy to detect the presence of GeO₂, a key hydrolysis product.

Experimental Protocols

Protocol 1: General Handling of this compound in an Inert Atmosphere Glovebox

This protocol outlines the basic steps for safely handling GeBr₄ to prevent hydrolysis.

  • Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm H₂O, O₂). All glassware, syringes, and other equipment should be oven-dried at >120°C for at least 4 hours and cooled in the glovebox antechamber.

  • Reagent Transfer: Allow the sealed GeBr₄ container to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Dispensing: Using a clean, dry syringe or spatula, carefully transfer the required amount of GeBr₄ to your reaction vessel.

  • Sealing: Immediately and securely seal the GeBr₄ container and the reaction vessel.

  • Cleanup: Clean any spills within the glovebox using a dry, inert absorbent material.

Protocol 2: Drying of Solvents for Use with this compound

This protocol provides a general method for drying organic solvents. The choice of drying agent depends on the solvent and its compatibility with GeBr₄.

  • Select a Drying Agent: Choose a suitable drying agent from the table below. For GeBr₄, which is a Lewis acid, avoid basic drying agents. Inert drying agents like molecular sieves or calcium sulfate (B86663) are generally safe choices.

  • Drying Procedure:

    • Add the drying agent to the solvent in a flask equipped with a stir bar.

    • Seal the flask and stir for several hours (or as recommended for the specific drying agent).

    • For highly sensitive experiments, it is recommended to distill the solvent from the drying agent under an inert atmosphere.

  • Storage: Store the dried solvent over activated molecular sieves in a sealed container within a glovebox or desiccator.

Table 1: Common Drying Agents for Solvents

Drying AgentSuitable forIncompatible withNotes
Molecular Sieves (3Å or 4Å) Most organic solvents-Very efficient and generally non-reactive. Requires activation by heating.
Calcium Sulfate (Drierite®) Most organic solvents-Good capacity and chemically inert.
**Calcium Hydride (CaH₂) **Ethers, hydrocarbonsAlcohols, acids, estersHighly reactive with protic solvents. Generates hydrogen gas.
Sodium Metal Ethers, hydrocarbonsHalogenated solvents, protic solventsExtremely reactive. Use with caution.
Magnesium Sulfate (Anhydrous) Ethers, esters, halogenated hydrocarbonsAcid-sensitive compoundsFast-acting and has a high capacity. Can be slightly acidic.
Potassium Carbonate (Anhydrous) Ketones, esters, nitrilesAcidic compoundsBasic drying agent.

Note: Always consult safety data sheets and chemical compatibility charts before selecting a drying agent.

Protocol 3: Detection of Germanium Dioxide (GeO₂) by FTIR Spectroscopy

This protocol can be used to confirm if hydrolysis of GeBr₄ has occurred by detecting the presence of GeO₂.

  • Sample Preparation: Isolate the solid byproduct from your reaction. Prepare a KBr pellet or a Nujol mull of the solid.

  • FTIR Analysis: Acquire an FTIR spectrum of the sample.

  • Data Interpretation: The presence of characteristic absorption bands for Ge-O bonds will indicate the presence of GeO₂. Look for strong absorptions in the regions of 500-600 cm⁻¹ and 800-900 cm⁻¹, which are characteristic of Ge-O-Ge stretching and bending vibrations.[3][4][5]

Visualizations

Hydrolysis_Prevention_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_analysis Verification Phase start Start: Experiment with GeBr4 dry_glassware Oven-dry all glassware (>120°C, >4h) start->dry_glassware dry_solvents Dry all solvents and reagents start->dry_solvents inert_atmosphere Work in an inert atmosphere (Glovebox or Schlenk line) dry_glassware->inert_atmosphere dry_solvents->inert_atmosphere dispense Dispense GeBr4 inert_atmosphere->dispense seal Seal reaction vessel dispense->seal monitor Monitor for visual signs (fumes, precipitate) seal->monitor spectroscopy Optional: Perform FTIR/Raman to check for GeO2 monitor->spectroscopy If hydrolysis is suspected end End: Successful anhydrous reaction monitor->end No signs of hydrolysis spectroscopy->end

Caption: Workflow for preventing this compound hydrolysis.

Troubleshooting_Logic cluster_solutions Corrective Actions issue Issue Observed: White fumes or precipitate cause Probable Cause: Moisture Contamination issue->cause check_atmosphere Verify inert atmosphere integrity cause->check_atmosphere check_solvents Re-dry solvents and reagents cause->check_solvents check_glassware Ensure glassware is properly dried cause->check_glassware remediate Remediate and repeat experiment with stringent anhydrous techniques check_atmosphere->remediate check_solvents->remediate check_glassware->remediate

References

Technical Support Center: Thermal Decomposition of Germanium Tetrabromide (GeBr₄)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of Germanium tetrabromide (GeBr₄).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary product of the thermal decomposition of this compound?

Under controlled conditions, particularly in the presence of a reducing agent like Germanium metal, this compound (GeBr₄) is primarily reduced to Germanium dibromide (GeBr₂)[1][2]. This reaction typically occurs at temperatures ranging from 300-600°C[1].

Q2: I observed a discoloration in my product when heating GeBr₄ at high temperatures. What could be the cause?

Discoloration of the product, especially at temperatures above 500°C, is often attributed to the formation of germanium sub-bromides[1]. These are species where the bromine to germanium ratio is less than two.

Q3: My final product contains Germanium metal and this compound, even though I was targeting Germanium dibromide. Why did this happen?

This is a common issue related to the disproportionation of Germanium dibromide (GeBr₂)[2]. GeBr₂ is known to be unstable under certain conditions and can disproportionate back into this compound (GeBr₄) and Germanium metal. This is a reversible reaction, and the equilibrium can be influenced by temperature and pressure.

Q4: Are there any other potential side products I should be aware of?

Besides germanium sub-bromides and the products of disproportionation, the formation of other germanium bromide species like hexabromodigermane (Ge₂Br₆) has been reported in related synthetic procedures, although it may not be a direct side product of simple thermal decomposition[1]. The specific side products will heavily depend on the reaction conditions, including temperature, pressure, and the presence of other reagents.

Q5: How can I minimize the formation of side products?

To minimize side products:

  • Optimize Temperature: Higher temperatures can lead to the formation of sub-bromides[1]. It is crucial to find the optimal temperature range for the desired reaction.

  • Control Reaction Time: Longer reaction times may increase the likelihood of side reactions and disproportionation.

  • Use of a Reducing Agent: The presence of Germanium metal helps in the reduction of GeBr₄ to GeBr₂[1][2].

  • Purification: Post-reaction purification steps, such as dissolution in an appropriate solvent (e.g., ether) followed by filtration and distillation, can help isolate the desired product from unreacted starting material and side products[1].

Data Presentation: Thermal Decomposition & Related Reactions

Reactant(s)Temperature (°C)PressureMain Product(s)Side Product(s)/ObservationsReference(s)
GeBr₄ + Ge300 - 600Not SpecifiedGeBr₂Discoloration above 500°C due to sub-bromides[1]
GeBr₂Not SpecifiedNot SpecifiedGeBr₄ + GeDisproportionation reaction[2]

Experimental Protocols

Synthesis of Germanium Dibromide (GeBr₂) via Thermal Reduction of this compound

This protocol is based on the procedure described in the literature for the synthesis of Germanium dibromide from this compound and Germanium metal[1].

Materials:

  • This compound (GeBr₄)

  • Germanium powder

  • Inert gas (e.g., Nitrogen)

  • Flow reactor tube

  • Tube furnace

  • Collection receiver

  • Ether (for purification)

Procedure:

  • Pack a flow reactor tube with Germanium powder.

  • Place the packed tube inside a tube furnace.

  • Flush the system with an inert gas, such as nitrogen.

  • Heat the furnace to the desired reaction temperature (e.g., 350-400°C).

  • Introduce this compound into the heated flow reactor containing the Germanium powder. The GeBr₄ can be passed through the tube.

  • The product, primarily Germanium dibromide, along with unreacted this compound, will be collected in a receiver at the end of the reactor.

  • For purification, dissolve the contents of the receiver in ether.

  • Filter the resulting solution to remove any solid impurities.

  • Distill off the ether and unreacted this compound at low pressure to obtain purified Germanium dibromide. A red oil, which is a complex of GeBr₂, GeBr₄, and ether, may form and can be dissociated by heating under vacuum to yield pure GeBr₂[1].

Mandatory Visualization

Thermal_Decomposition_of_GeBr4 GeBr4 This compound (GeBr₄) GeBr2 Germanium Dibromide (GeBr₂) GeBr4->GeBr2 Reduction (with Ge, 300-600°C) SubBromides Germanium Sub-Bromides GeBr4->SubBromides Decomposition (>500°C) GeBr2->GeBr4 Disproportionation Ge Germanium (Ge) GeBr2->Ge Disproportionation

Caption: Thermal decomposition pathways of this compound.

References

Technical Support Center: Germanium Tetrabromide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to optimize the reaction yield of Germanium tetrabromide (GeBr₄).

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound (GeBr₄)?

A1: The most prevalent method for synthesizing this compound is the direct reaction of elemental Germanium (Ge) with Bromine (Br₂). The balanced chemical equation for this exothermic reaction is:

Ge + 2Br₂ → GeBr₄

This reaction is typically performed by passing bromine vapor over heated germanium powder in a controlled environment.

Q2: My GeBr₄ synthesis is resulting in a low yield. What are the primary factors I should investigate?

A2: Low yields in GeBr₄ synthesis can often be attributed to several key factors. A systematic approach to troubleshooting is recommended. The main areas to investigate are the purity of your reagents, the reaction conditions (especially temperature), and the efficiency of your work-up and purification process. Incomplete reactions, side reactions, and loss of product during purification are the most common culprits.

Q3: What are the major side products I should be aware of during the synthesis?

A3: The principal side product of concern is Germanium dibromide (GeBr₂). This sub-halide can form if the reaction temperature is excessively high, leading to the reduction of the desired GeBr₄ by unreacted Germanium powder. Discoloration of the final product can sometimes indicate the presence of sub-bromides.

Q4: How does moisture affect the reaction and the final product?

A4: this compound is highly sensitive to moisture. It readily reacts with water in a process called hydrolysis to produce Germanium dioxide (GeO₂) and hydrobromic acid (HBr).[1] This reaction not only consumes the desired product, reducing the yield, but also introduces significant impurities. Therefore, all stages of the synthesis, purification, and storage must be conducted under strictly anhydrous (moisture-free) conditions.

Q5: What is the recommended method for purifying crude this compound?

A5: The recommended purification method for GeBr₄ is fractional distillation.[2] This technique is effective for separating GeBr₄ (boiling point: 186.5 °C) from less volatile impurities, such as Germanium dibromide, and any unreacted Germanium.[3][4] Given the moisture sensitivity of the product, distillation should be performed under an inert atmosphere (e.g., dry nitrogen or argon).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inadequate Reaction Temperature: The temperature is too low to initiate or sustain the reaction between Germanium and Bromine vapor.Gradually increase the temperature of the Germanium powder. Monitor for signs of reaction initiation (e.g., consumption of bromine vapor, temperature increase from the exothermic reaction).
Poor Reagent Contact: Inefficient flow of bromine vapor over the germanium powder.Ensure the carrier gas (e.g., dry Nitrogen) flow rate is optimized to transport sufficient bromine vapor. Check for any blockages in the apparatus.
Passivated Germanium Surface: The surface of the Germanium powder may be oxidized (GeO₂), preventing it from reacting with bromine.Use high-purity Germanium powder. If oxidation is suspected, consider pre-treating the Germanium under a reducing atmosphere, or use fresh, unoxidized reagent.
Product is Discolored (Yellow/Brown) Formation of Side Products: The presence of Germanium dibromide (GeBr₂) or other sub-bromides, often due to excessive heat.Carefully control the reaction temperature to avoid overheating. Reduce the furnace temperature or the flow rate of bromine to moderate the exothermic reaction. The colored impurities can typically be removed by fractional distillation.
Low Yield After Purification Product Loss During Transfer: Mechanical loss of product when transferring from the reaction vessel to the distillation apparatus.Handle the crude product carefully in a glovebox or under an inert atmosphere to minimize transfers and prevent exposure to air.
Hydrolysis: Exposure of the crude or purified product to atmospheric moisture.[1]Ensure all glassware is flame-dried or oven-dried before use. Conduct all transfers and the distillation process under a dry, inert atmosphere (Nitrogen or Argon).[5]
Inefficient Distillation: Poor separation during fractional distillation, leading to co-distillation of product with impurities or leaving product behind in the distillation flask.Use an appropriately sized and efficient fractionating column. Ensure the distillation is performed slowly to allow for proper separation of fractions based on boiling points.[6][7]
Reaction is Too Vigorous / Uncontrolled Excessive Reaction Rate: The exothermic reaction is proceeding too quickly due to high temperature or a high concentration of bromine vapor.Reduce the furnace temperature. Decrease the flow rate of the bromine-saturated carrier gas to control the rate of reaction.

Experimental Protocol: Synthesis of GeBr₄

This protocol is based on the direct synthesis method. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment, as both bromine and GeBr₄ are corrosive and toxic.

Materials:

  • High-purity Germanium powder

  • Liquid Bromine (reagent grade)

  • Dry Nitrogen or Argon gas

  • Apparatus: Tube furnace, quartz or borosilicate reaction tube, gas washing bottles (bubblers), distillation apparatus (fractionating column, condenser, receiving flask), heating mantles.

Procedure:

  • Apparatus Setup: Assemble the reaction apparatus. This typically consists of a gas inlet for dry nitrogen/argon, a bubbler containing liquid bromine to saturate the carrier gas, a tube furnace containing the reaction tube, and an outlet leading to a cold trap and then a scrubber (e.g., with sodium thiosulfate (B1220275) solution) to neutralize unreacted bromine. Ensure all glassware is scrupulously dried.

  • Reaction Preparation: Place a known quantity of Germanium powder into a ceramic or quartz boat and position it in the center of the reaction tube within the furnace.

  • Inert Gas Purge: Purge the entire system with dry nitrogen or argon for at least 30 minutes to remove all air and moisture.

  • Reaction Initiation: Begin heating the tube furnace to the desired reaction temperature. A temperature range of 200-250°C is often cited as a starting point.

  • Bromine Introduction: Once the furnace reaches the target temperature, divert the dry nitrogen/argon flow through the bromine bubbler. The saturated gas stream will carry bromine vapor into the reaction tube and over the heated Germanium powder.

  • Reaction Progression: The reaction is exothermic. Monitor the temperature carefully and adjust the furnace temperature and/or carrier gas flow rate to maintain a controlled reaction. The product, GeBr₄, which is a solid at room temperature (m.p. 26°C), will condense in the cooler part of the reaction tube downstream from the furnace.

  • Reaction Completion: Continue the process until all the Germanium has been consumed or a sufficient amount of product has been collected.

  • Product Recovery: Once the reaction is complete, stop the bromine flow (bypassing the bubbler) and allow the apparatus to cool to room temperature under a continuous flow of dry nitrogen/argon. The crude GeBr₄ can then be carefully collected from the reaction tube under an inert atmosphere.

  • Purification: Purify the crude GeBr₄ by fractional distillation under reduced pressure or under an inert atmosphere. Collect the fraction boiling at approximately 186.5°C.

Visualizing the Process

GeBr₄ Synthesis Workflow

GeBr4_Synthesis_Workflow start Start setup Assemble & Dry Apparatus start->setup load_ge Load Ge Powder into Furnace Tube setup->load_ge purge Purge System with Inert Gas (N₂/Ar) load_ge->purge heat Heat Furnace to 200-250°C purge->heat react Introduce Br₂ Vapor via Carrier Gas heat->react collect Condense & Collect Crude GeBr₄ react->collect purify Purify by Fractional Distillation collect->purify end Pure GeBr₄ purify->end

Caption: Experimental workflow for the synthesis and purification of GeBr₄.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_reagents Check Reagent Purity & Reactivity start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_workup Evaluate Workup & Purification start->check_workup cause_temp Temp Too Low/High? check_conditions->cause_temp Temp? cause_moisture Moisture Contamination? check_workup->cause_moisture Purity? cause_loss Physical Loss During Transfer/Distillation? check_workup->cause_loss Recovery? solution_temp Optimize Temp (200-250°C) cause_temp->solution_temp solution_moisture Use Dry Glassware & Inert Atmosphere cause_moisture->solution_moisture solution_loss Improve Handling Technique cause_loss->solution_loss

Caption: A decision-making workflow for troubleshooting low GeBr₄ reaction yields.

References

Germanium Tetrabromide Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Germanium tetrabromide (GeBr₄).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis methods for this compound?

A1: The two primary methods for synthesizing this compound are:

  • Direct Reaction: The reaction of elemental Germanium with Bromine. This method is straightforward but requires careful handling of volatile and corrosive bromine.

  • Reaction with Hydrobromic Acid: The reaction of Germanium dioxide (GeO₂) with hydrobromic acid (HBr).[1]

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the properties of GeBr₄ is crucial for its successful synthesis and handling.

PropertyValueReference
Molecular Formula GeBr₄[2]
Molar Mass 392.24 g/mol [2]
Appearance Colorless, fuming liquid or white crystalline solid[2][3]
Melting Point 26.1 °C[4]
Boiling Point 186.5 °C[4]
Density 3.13 g/mL at 25 °C[4]
Solubility Soluble in ethanol, chloroform, benzene, and ether. Reacts violently with water.[4]

Q3: What are the main safety precautions to consider during the synthesis?

A3: this compound is corrosive and reacts violently with water.[1][4] Inhalation of its fumes can cause respiratory irritation.[1] It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is perfectly dry to prevent vigorous reactions with any residual moisture.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Low yields can be frustrating. The following workflow can help diagnose the underlying cause.

low_yield_troubleshooting start Low or No Yield Observed reagent_quality Check Reagent Purity and Stoichiometry start->reagent_quality reaction_conditions Verify Reaction Conditions start->reaction_conditions product_loss Investigate Product Loss During Workup start->product_loss side_reactions Consider Possibility of Side Reactions start->side_reactions solution Implement Corrective Actions reagent_quality->solution reaction_conditions->solution product_loss->solution side_reactions->solution

Caption: Troubleshooting workflow for low product yield.

Possible Causes and Solutions:

CauseRecommended Action
Impure Reactants Use high-purity Germanium powder or Germanium dioxide. Ensure the bromine or hydrobromic acid is of appropriate grade and free from contaminants.
Incorrect Stoichiometry Carefully measure and verify the molar ratios of the reactants. For the direct reaction, a slight excess of bromine may be used to ensure complete conversion of Germanium.
Incomplete Reaction - Temperature: Ensure the reaction is carried out at the optimal temperature. The direct reaction with bromine may require gentle heating to initiate. - Reaction Time: Allow sufficient time for the reaction to go to completion. Monitor the reaction progress if possible (e.g., disappearance of solid Germanium).
Loss during Workup/Purification - Transfer Losses: Minimize transfers between flasks. - Distillation: Ensure the distillation setup is efficient to prevent loss of the volatile product. Check for leaks in the apparatus.
Reaction with Moisture GeBr₄ reacts readily with water.[4] Ensure all glassware is thoroughly dried before use and the reaction is carried out under an inert, dry atmosphere (e.g., nitrogen or argon).
Problem 2: Product Discoloration (Yellow or Brown Tinge)

A pure sample of this compound should be colorless. A colored product indicates the presence of impurities.

Possible Causes and Solutions:

CauseRecommended Action
Excess Bromine Unreacted bromine can impart a yellow or brown color. Solution: Purify the product by fractional distillation to separate the GeBr₄ from the more volatile bromine.[4]
Formation of Germanium(II) bromide (GeBr₂) Incomplete oxidation of Germanium can lead to the formation of GeBr₂, which can discolor the product. Solution: Ensure an adequate supply of bromine is available throughout the reaction to favor the formation of GeBr₄.
Decomposition Although stable, GeBr₄ can decompose at high temperatures, potentially leading to discoloration. Solution: Avoid excessive heating during synthesis and distillation. When heated to decomposition, it emits toxic bromide fumes.[4]
Problem 3: Formation of Solid Byproducts

The formation of unexpected solids can indicate contamination or side reactions.

solid_byproduct_analysis cluster_0 Observation and Analysis cluster_1 Corrective Action observation Unexpected Solid Formation analysis Isolate and Characterize Solid observation->analysis cause Identify Cause (e.g., Hydrolysis, Impurity) analysis->cause prevention Modify Protocol to Prevent Recurrence cause->prevention purification Purify Liquid Product from Solid cause->purification

Caption: Logical flow for addressing solid byproduct formation.

Possible Causes and Solutions:

CauseRecommended Action
Hydrolysis Contact with moisture will hydrolyze GeBr₄ to form solid Germanium dioxide (GeO₂).[1] Solution: As stated previously, rigorously exclude moisture from the reaction system.
Impurities in Germanium If the starting Germanium metal contains impurities, these may not react or may form insoluble bromides. Solution: Use higher purity Germanium. The solid impurities can be removed by filtration before distillation of the GeBr₄.

Experimental Protocols

Synthesis of this compound via Direct Reaction

Materials:

  • Germanium powder (high purity)

  • Liquid Bromine

  • Dry reaction flask (e.g., round-bottom flask)

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Distillation apparatus

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a flame-dried reaction flask with a dropping funnel and a reflux condenser. Ensure all joints are well-sealed. Maintain a positive pressure of inert gas throughout the experiment.

  • Reactants: Place a known quantity of Germanium powder into the reaction flask. Carefully add a stoichiometric amount of liquid bromine to the dropping funnel.

  • Reaction: Slowly add the bromine to the Germanium powder dropwise with stirring. The reaction can be exothermic, so control the rate of addition to maintain a gentle reflux. Gentle heating may be required to initiate the reaction.

  • Completion: Continue stirring and heating (if necessary) until all the Germanium has reacted. The reaction mixture should become a clear or slightly colored liquid.

  • Purification: Once the reaction is complete, allow the mixture to cool. Purify the crude this compound by fractional distillation under reduced pressure to obtain a colorless liquid.[4]

Synthesis of this compound from Germanium Dioxide

Materials:

  • Germanium dioxide (GeO₂)

  • Concentrated Hydrobromic acid (HBr)

  • Reaction flask

  • Distillation apparatus

Procedure:

  • Reaction: Add Germanium dioxide to a reaction flask and slowly add concentrated hydrobromic acid while stirring.

  • Distillation: Heat the mixture and distill the this compound as it forms. The GeBr₄ will co-distill with water and excess HBr.

  • Separation and Purification: The collected distillate will form two layers. Separate the lower, denser layer of crude GeBr₄. Purify this crude product by fractional distillation.[4]

References

Technical Support Center: Germanium Tetrabromide (GeBr₄) Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of Germanium tetrabromide (GeBr₄) waste. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure laboratory safety and environmental protection.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound waste?

A1: this compound (GeBr₄) is a corrosive substance that causes severe skin burns and serious eye damage.[1][2] It is highly reactive with water and moisture in the air, hydrolyzing to produce corrosive hydrobromic acid (HBr) and germanium dioxide.[1][3] Inhalation can irritate the respiratory tract, and the substance is also toxic to aquatic life, necessitating containment from environmental release.[1][3]

Q2: Can I dispose of small quantities of this compound waste down the drain?

A2: No. It is strictly prohibited to dispose of GeBr₄ waste into the sewer system.[1] Its violent reaction with water can generate hazardous acid fumes, and the compound is toxic to aquatic ecosystems.[1][3] All GeBr₄ waste must be collected and disposed of through a licensed hazardous waste facility.

Q3: What happens if GeBr₄ waste is accidentally exposed to water or moist air?

A3: Exposure to moisture triggers a rapid hydrolysis reaction, liberating hydrogen bromide (HBr) as a corrosive and toxic vapor.[1][4] This is often visible as fuming. The reaction is exothermic and can generate significant heat. The solid byproduct of this reaction is germanium dioxide (GeO₂).

Q4: What Personal Protective Equipment (PPE) is mandatory when handling GeBr₄ waste?

A4: When handling GeBr₄ waste, the following PPE is required:

  • Gloves: Neoprene or nitrile rubber gloves.[1]

  • Eye Protection: Chemical safety goggles and a face shield.[1]

  • Body Protection: A lab coat or suitable protective clothing.[1]

  • Respiratory Protection: If there is a risk of inhalation (e.g., handling fuming material, cleaning spills), a NIOSH-certified respirator with an appropriate cartridge for acid gases is recommended.[1] All handling should be performed within a certified chemical fume hood.

Q5: How should I store GeBr₄ waste prior to disposal?

A5: Store GeBr₄ waste in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1] The storage container must be resistant to corrosion from HBr. Ensure the container is kept away from water, moisture, and incompatible materials such as strong oxidizing agents.[3][4]

Troubleshooting Guide

Problem: The GeBr₄ waste container is fuming.

  • Cause: The container has likely been exposed to moisture, causing the GeBr₄ to hydrolyze and release hydrogen bromide (HBr) gas.

  • Solution:

    • Ensure you are wearing all appropriate PPE, including respiratory protection if necessary.

    • Carefully handle the container inside a chemical fume hood.

    • Check that the container lid is sealed tightly. If the container is compromised, transfer the waste to a new, dry, and appropriate container.

    • Store the sealed container in a dry, secondary containment bin away from moisture.

Problem: I spilled a small amount of solid GeBr₄ in the lab.

  • Solution:

    • Evacuate unnecessary personnel from the immediate area.[1]

    • Wearing full PPE, cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use water or combustible materials.

    • Carefully sweep or shovel the mixture into a designated, labeled hazardous waste container.[1] Avoid generating dust.[5]

    • Clean the spill area with a non-aqueous solvent, followed by soap and water once the bulk material is removed.

    • Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

Problem: I accidentally introduced water into a container of GeBr₄ waste.

  • Risk: A violent reaction may occur, releasing significant amounts of heat and corrosive HBr gas.

  • Action:

    • Do not seal the container tightly, as pressure may build up.

    • Place the container in a chemical fume hood and, if possible, in an ice bath to control the temperature.

    • Allow the reaction to subside.

    • Once cool, the resulting mixture can be treated as corrosive hazardous waste. Follow the neutralization protocol below for stabilization before collection.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula GeBr₄[6][7]
Molar Mass 392.26 g/mol
Appearance Colorless to white crystalline solid[4][6][7]
Melting Point 26.1 °C (79 °F)[6]
Boiling Point 186.5 °C (367.7 °F)[4]
Density 3.13 g/mL at 25 °C[4]
Solubility Soluble in ethanol, ether, benzene, CCl₄.[4] Reacts with water.[1][3]

Experimental Protocols

Protocol: Neutralization of Small-Scale GeBr₄ Waste for Stabilization

This protocol is intended for the neutralization of small quantities (<10 g) of GeBr₄ waste in a laboratory setting prior to collection by a certified waste disposal service. This procedure must be performed in a chemical fume hood while wearing full PPE.

Materials:

  • This compound waste

  • Large beaker (at least 10x the volume of the base solution)

  • Stir plate and magnetic stir bar

  • 5% Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) aqueous solution

  • Ice bath

  • pH paper or pH meter

  • Labeled hazardous waste container

Procedure:

  • Prepare the Base Solution: Prepare a 5% aqueous solution of sodium bicarbonate or sodium carbonate. You will need a significant excess (e.g., at least 500 mL for 5-10 g of GeBr₄ waste).

  • Cool the System: Place the beaker containing the base solution and a stir bar into an ice bath on a magnetic stir plate. Begin gentle stirring.

  • Slow Addition: Using a spatula or powder funnel, add the GeBr₄ waste to the cold, stirring base solution very slowly and in small increments. The reaction is exothermic and will produce gas (CO₂ from the bicarbonate/carbonate and neutralized HBr). GeBr₄(s) + 4NaHCO₃(aq) → GeO₂(s) + 4NaBr(aq) + 4CO₂(g) + 2H₂O(l)

  • Monitor the Reaction: Carefully control the rate of addition to prevent excessive foaming and temperature increase. If the reaction becomes too vigorous, stop the addition until it subsides.

  • Ensure Complete Reaction: After all the GeBr₄ has been added, allow the mixture to stir in the ice bath for at least 30 minutes to ensure the reaction is complete.

  • Check pH: Remove the beaker from the ice bath and let it reach room temperature. Check the pH of the resulting slurry. It should be neutral or slightly basic (pH 7-9). If it is still acidic, add more base solution until the desired pH is reached.

  • Collect for Disposal: Transfer the neutralized slurry (containing solid GeO₂ and aqueous NaBr) into a properly labeled hazardous waste container. The label should clearly state the contents (e.g., "Neutralized Germanium Waste: Germanium Dioxide, Sodium Bromide, Water").

  • Final Disposal: Arrange for pickup of the container by your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.

Mandatory Visualization

Below is a logical workflow for making decisions regarding the disposal of this compound waste.

G start GeBr₄ Waste Generated storage Store in a sealed, dry, properly labeled container. start->storage decision_quant Is this a small research quantity (<10g) for lab neutralization? storage->decision_quant protocol Follow Neutralization Protocol in a chemical fume hood. decision_quant->protocol  Yes contact_ehs Contact EHS or Waste Disposal Service Directly. decision_quant->contact_ehs No / Unsure   collect_neutral Collect neutralized slurry in a labeled waste container. protocol->collect_neutral pickup Arrange for pickup by a licensed waste disposal facility. collect_neutral->pickup contact_ehs->pickup

Caption: Workflow for GeBr₄ waste disposal decision-making.

References

Technical Support Center: Stabilizing Germanium Tetrabromide in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Germanium tetrabromide (GeBr₄). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with GeBr₄ in solution. The primary cause of instability is its high sensitivity to moisture, leading to hydrolysis. Therefore, the most effective "stabilization" strategy is the rigorous exclusion of water from your experimental setup.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned cloudy and a white precipitate has formed. What is happening?

A1: The formation of a white precipitate is a classic sign of hydrolysis. This compound reacts with even trace amounts of water to form insoluble germanium dioxide (GeO₂) and hydrobromic acid (HBr). This reaction is often rapid and is the primary pathway for the degradation of GeBr₄ solutions.

Q2: What is the best type of solvent to use for this compound?

A2: Anhydrous aprotic solvents are essential. Protic solvents like alcohols will react with GeBr₄, while polar aprotic solvents that are not rigorously dried will contain enough water to cause hydrolysis. Suitable solvents include toluene, benzene, carbon tetrachloride, and ethers, provided they are thoroughly dried before use.

Q3: How can I be sure my solvent is dry enough?

A3: Solvents should be dried using appropriate methods, such as distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) or by passing them through a column of activated molecular sieves. The use of a Karl Fischer titrator to quantify water content is the most reliable way to ensure your solvent meets the required low-water specification.

Q4: Can I use a chemical stabilizer in my this compound solution?

A4: Currently, there are no commercially available, validated chemical stabilizers that are routinely added to GeBr₄ solutions to prevent hydrolysis without interfering with subsequent reactions. The most effective stabilization method is the strict adherence to anhydrous and inert atmosphere techniques. The addition of non-nucleophilic, sterically hindered bases could theoretically scavenge the HBr produced during initial hydrolysis, but their compatibility and effectiveness would need to be validated for your specific application.

Q5: How should I store my this compound solutions?

A5: Solutions should be stored in a tightly sealed container, preferably with a PTFE-lined cap, under an inert atmosphere (e.g., argon or nitrogen). The container should be placed in a desiccator or a dry box to protect it from atmospheric moisture.

Troubleshooting Guide

Issue Potential Cause Recommended Action
White precipitate forms in solution Moisture contamination leading to hydrolysis and formation of GeO₂.1. Discard the solution. 2. Re-dry all glassware by flame-drying under vacuum or oven-drying at >120°C for several hours. 3. Use freshly dried and degassed solvent. 4. Prepare the new solution under a strictly inert atmosphere (glovebox or Schlenk line).
Solution turns yellow or brown This could indicate the formation of germanium sub-bromides or other impurities due to reactions with residual water or other contaminants.1. Verify the purity of the starting GeBr₄. 2. Ensure the solvent is not only dry but also peroxide-free (especially for ethers). 3. If the discoloration is minor, the solution might still be usable for some applications, but a purity check (e.g., by NMR) is advised.
Inconsistent or low yields in subsequent reactions Partial degradation of GeBr₄ in solution, leading to a lower effective concentration of the active reagent.1. Prepare fresh GeBr₄ solutions before each use. 2. If a stock solution must be used, consider titrating it to determine the active concentration before use. 3. Review your handling and storage procedures to identify and eliminate potential sources of moisture.
Reaction fails to initiate Complete hydrolysis of the GeBr₄, or the presence of impurities that inhibit the reaction.1. Confirm the presence of GeBr₄ in your starting material. 2. Follow the corrective actions for precipitate formation. 3. Ensure all other reagents and substrates are also anhydrous.

Experimental Protocol: Preparation of a Stabilized this compound Solution

This protocol outlines the best practices for preparing a GeBr₄ solution with maximum stability by minimizing exposure to moisture.

Materials:

  • This compound (GeBr₄)

  • Anhydrous aprotic solvent (e.g., toluene, THF)

  • Schlenk flask or similar reaction vessel with a magnetic stir bar

  • Septa and needles

  • Inert gas supply (Argon or Nitrogen)

  • Glass syringe

Procedure:

  • Glassware Preparation:

    • Thoroughly clean and dry all glassware.

    • Flame-dry the Schlenk flask and stir bar under vacuum to remove any adsorbed water.

    • Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Solvent Preparation:

    • Use a freshly dried and degassed solvent. If using a solvent from a bottle, ensure it is rated as anhydrous and has been stored under an inert atmosphere.

    • Transfer the required volume of solvent to the Schlenk flask via a cannula or a dry syringe under a positive flow of inert gas.

  • Addition of this compound:

    • If working in a glovebox, weigh the GeBr₄ in the glovebox and add it directly to the flask containing the solvent.

    • If using a Schlenk line, quickly weigh the GeBr₄ and add it to the flask under a strong counterflow of inert gas to minimize exposure to air.

  • Dissolution and Storage:

    • Seal the flask with a septum.

    • Stir the solution until the GeBr₄ is fully dissolved.

    • For storage, replace the septum with a glass stopper or a PTFE screw cap, wrap the joint with Parafilm, and store in a desiccator.

Visual Guides

Experimental Workflow for GeBr₄ Solution Preparation

G Workflow for Preparing a this compound Solution cluster_prep Preparation cluster_handling Handling under Inert Atmosphere cluster_storage Storage A Flame-dry glassware under vacuum C Transfer solvent to flask A->C B Dry and degas aprotic solvent B->C D Add GeBr4 to solvent C->D E Dissolve GeBr4 D->E F Seal flask tightly E->F G Store in desiccator F->G

Caption: Workflow for preparing a stable GeBr₄ solution.

Troubleshooting Logic for GeBr₄ Solution Instability

common contaminants in commercial Germanium tetrabromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with commercial Germanium tetrabromide (GeBr₄).

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminants in commercial this compound?

A1: Common contaminants in commercial this compound can be broadly categorized as follows:

  • Hydrolysis Products: Due to its high reactivity with water, moisture is a significant concern. Exposure to air or improper handling can lead to the formation of Germanium dioxide (GeO₂) and hydrobromic acid (HBr).[1]

  • Other Germanium Halides: Depending on the synthetic route, trace amounts of other germanium halides, such as Germanium tetrachloride (GeCl₄) or Germanium tetraiodide (GeI₄), might be present if the raw materials are not pure.

  • Unreacted Starting Materials: Residual Bromine (Br₂) or Germanium (Ge) from the synthesis process may be present.

  • Metallic Impurities: Trace metals can be introduced from the Germanium source material. Common metallic impurities found in high-purity germanium and its compounds include elements like Silicon (Si), Arsenic (As), and various transition metals.

  • Non-Metallic Impurities: Elements such as Carbon (C), Oxygen (O), and Nitrogen (N) can be present as interstitial or dissolved impurities.

Q2: How should I handle and store this compound to minimize contamination?

A2: this compound is highly sensitive to moisture and air.[1] To prevent degradation and contamination, the following handling and storage procedures are critical:

  • Inert Atmosphere: Always handle this compound under a dry, inert atmosphere, such as in a glovebox or using Schlenk line techniques.

  • Dry Solvents and Glassware: Ensure all solvents and glassware are rigorously dried before use.

  • Proper Storage: Store the material in a tightly sealed container, preferably under an inert gas like argon or nitrogen, in a cool, dry place away from light.

Q3: My reaction with this compound is giving low yields or unexpected side products. What could be the cause?

A3: Low yields or unexpected side products in reactions involving this compound are often linked to reagent purity and reaction conditions. Consider the following:

  • Moisture Contamination: The presence of water will lead to the formation of Germanium dioxide and HBr, which can interfere with your reaction. Ensure all reagents, solvents, and equipment are scrupulously dry.

  • Reagent Degradation: If the this compound has been stored improperly, it may have partially hydrolyzed, reducing the concentration of the active reagent.

  • Incompatible Solvents: this compound is soluble in many organic solvents but reacts with protic solvents. Ensure your solvent is compatible and dry.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

Symptoms:

  • Significant batch-to-batch variation in reaction outcomes.

  • Difficulty in reproducing published procedures.

  • Formation of insoluble white precipitates.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Moisture Contamination of GeBr₄ 1. Visually inspect the GeBr₄ for any discoloration or presence of solid white particles (GeO₂). 2. Handle the reagent exclusively in a glovebox or under an inert atmosphere. 3. Before use, consider purifying the GeBr₄ by distillation if you suspect significant contamination.
Contaminated Solvents or Reagents 1. Use freshly distilled and dried solvents. 2. Ensure all other reagents are of high purity and handled under anhydrous conditions.
Improper Reaction Setup 1. Oven-dry or flame-dry all glassware immediately before use. 2. Assemble the reaction setup under a positive pressure of inert gas.
Issue 2: Poor Performance in Semiconductor Applications

Symptoms:

  • Undesirable electronic properties in doped materials.

  • Formation of defects in crystal growth.

  • Inconsistent film deposition.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Metallic Impurities 1. Obtain a certificate of analysis (CoA) from the supplier to check for trace metal content. 2. If high purity is critical, consider using a higher grade of this compound.
Oxygen or Carbon Contamination 1. These impurities can affect the electronic band structure. Utilize high-purity starting materials and maintain a high-vacuum environment during processing.

Summary of Common Contaminants

The following table summarizes potential contaminants in commercial this compound. Please note that typical concentrations can vary significantly between suppliers and grades.

Contaminant CategorySpecific ExamplesTypical Concentration Range
Hydrolysis Products Germanium dioxide (GeO₂), Hydrobromic acid (HBr)Variable, dependent on handling
Other Halides Germanium tetrachloride (GeCl₄), Germanium tetraiodide (GeI₄)Trace to ppm
Starting Materials Bromine (Br₂), Germanium (Ge)Trace
Metallic Impurities Si, As, Fe, Cu, Ni, Zn, Alppb to ppm
Non-Metallic Impurities C, O, Nppm

Experimental Protocols

Protocol 1: Purification of this compound by Simple Distillation

  • Objective: To remove non-volatile impurities such as Germanium dioxide and metallic salts.

  • Methodology:

    • Assemble a distillation apparatus, ensuring all glassware is thoroughly dried.

    • Place the this compound in the distillation flask under an inert atmosphere.

    • Heat the flask gently. This compound has a boiling point of approximately 186°C.

    • Collect the fraction that distills at the correct boiling point in a pre-dried receiving flask under an inert atmosphere.

    • Discard the initial and final fractions, which may contain more volatile or less volatile impurities, respectively.

Visualizations

Troubleshooting_Workflow cluster_symptoms Identify Symptoms cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions Symptom1 Inconsistent Results / Low Yield Cause1 Moisture Contamination Symptom1->Cause1 Cause2 Impurity in Starting Material Symptom1->Cause2 Symptom2 Unexpected Precipitate Symptom2->Cause1 Symptom3 Poor Material Performance Symptom3->Cause2 Solution1 Purify GeBr4 (e.g., Distillation) Cause1->Solution1 Solution2 Use Anhydrous Techniques Cause1->Solution2 Solution3 Verify Purity with CoA Cause2->Solution3 Cause3 Improper Handling/Storage Cause3->Solution2 Solution4 Improve Handling & Storage Protocol Cause3->Solution4

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Germanium Tetrabromide (GeBr₄) for Chemical Vapor Deposition (CVD)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Germanium tetrabromide (GeBr₄) as a precursor for Chemical Vapor Deposition (CVD). This resource offers troubleshooting for common issues, answers to frequently asked questions, and detailed experimental protocols to enhance the volatility and deposition efficiency of GeBr₄.

Troubleshooting Guide

This guide addresses specific issues that may arise during the CVD of Germanium using GeBr₄.

Issue Potential Cause Recommended Solution
Low or No Deposition Rate Insufficient GeBr₄ Vapor Pressure: The bubbler/sublimator temperature is too low, resulting in inadequate volatilization of the solid GeBr₄.Increase Bubbler/Sublimator Temperature: Gradually increase the temperature of the GeBr₄ container. Refer to the vapor pressure data below to select an appropriate temperature for the desired vapor pressure. Ensure the temperature is kept uniform and stable.
Precursor Condensation: The temperature of the gas lines between the bubbler and the reactor is lower than the bubbler temperature, causing the GeBr₄ vapor to condense before reaching the substrate.[1]Heat Gas Lines: Ensure all gas lines are heated to a temperature at least 10-20°C higher than the bubbler/sublimator temperature to prevent condensation.[1]
Low Carrier Gas Flow Rate: The flow rate of the carrier gas is insufficient to transport an adequate amount of GeBr₄ vapor to the reactor.Optimize Carrier Gas Flow: Increase the carrier gas (e.g., Argon, Nitrogen) flow rate through the bubbler. This will increase the pick-up of the GeBr₄ vapor. The flow rate needs to be optimized for the specific reactor configuration.
Incorrect Substrate Temperature: The substrate temperature is not optimal for the decomposition of GeBr₄.Adjust Substrate Temperature: Optimize the substrate temperature to ensure efficient thermal decomposition of the GeBr₄ precursor on the wafer surface.
Inconsistent Film Thickness Fluctuating GeBr₄ Vapor Pressure: The temperature of the bubbler/sublimator is not stable, leading to inconsistent precursor delivery.Stabilize Bubbler Temperature: Use a high-precision temperature controller for the bubbler/sublimator to maintain a constant temperature and thus a stable vapor pressure.
Non-uniform Gas Flow: The gas flow dynamics within the reactor are not uniform, leading to variations in deposition across the substrate.Optimize Reactor Conditions: Adjust the total reactor pressure and the gas flow rates to improve the uniformity of the gas flow over the substrate. Consider using a showerhead gas injection system if available.
Solid Precursor Channeling: The carrier gas is creating channels through the solid GeBr₄, leading to inefficient and inconsistent sublimation.Use a Properly Designed Bubbler: Employ a bubbler specifically designed for solid precursors that ensures the carrier gas percolates evenly through the solid material, maximizing the surface area for sublimation.
Particle Contamination in the Film Gas Phase Nucleation: The concentration of GeBr₄ in the gas phase is too high, leading to the formation of particles before the precursor reaches the substrate.Reduce Precursor Concentration: Lower the bubbler/sublimator temperature or decrease the carrier gas flow rate to reduce the concentration of GeBr₄ in the gas phase.
Precursor Decomposition in Gas Lines: The heated gas lines are too hot, causing premature decomposition of the GeBr₄.Optimize Gas Line Temperature: While the lines need to be heated to prevent condensation, excessive temperatures can lead to decomposition. Monitor and control the gas line temperature carefully.
Clogged Gas Lines Precursor Condensation and Solidification: GeBr₄ vapor has condensed and solidified in a cooler section of the gas line.[1]Inspect and Heat Gas Lines: Ensure all sections of the gas delivery lines are uniformly heated to a temperature above the GeBr₄ sublimation/boiling point. If a clog occurs, the line may need to be carefully heated and purged with an inert gas to clear the obstruction.

Frequently Asked Questions (FAQs)

Q1: What is the melting and boiling point of this compound?

This compound has a melting point of 26°C (79°F) and a boiling point of 185.9°C (366.6°F).[2] Since its melting point is close to room temperature, it can exist as a solid or a liquid depending on the ambient conditions.

Q2: How can I increase the vapor pressure of GeBr₄ for my CVD process?

The vapor pressure of GeBr₄ is highly dependent on temperature. To increase the vapor pressure, you must heat the bubbler or sublimator containing the GeBr₄. The table below provides vapor pressure data at various temperatures.

Q3: What type of carrier gas should I use for GeBr₄ delivery?

Inert gases such as Argon (Ar) or Nitrogen (N₂) are typically used as carrier gases to transport the GeBr₄ vapor into the CVD reactor.[1] The choice of carrier gas can also influence the growth dynamics and film properties.

Q4: My GeBr₄ is a solid. How do I effectively deliver it to the CVD reactor?

For solid precursors like GeBr₄, a heated bubbler or sublimator is used. An inert carrier gas is flowed through the heated solid, picking up the GeBr₄ vapor and carrying it to the reactor. It is crucial that the gas lines leading to the reactor are also heated to a temperature higher than the bubbler to prevent the precursor from condensing and solidifying in the lines.[1]

Q5: How can I avoid premature decomposition of GeBr₄?

While heating is necessary to achieve sufficient vapor pressure, excessive temperatures can cause the precursor to decompose before it reaches the substrate. It is important to operate within the thermal stability window of GeBr₄. No dissociation has been observed when the compound is distilled at its boiling point of 185.9°C.[3]

Quantitative Data

Vapor Pressure of this compound

The following table summarizes the vapor pressure of this compound at different temperatures, compiled from experimental data.

Temperature (K)Temperature (°C)Vapor Pressure (Pa)Vapor Pressure (Torr)
273013.30.1
2831040.00.3
29320106.70.8
299.1526.15 (Melting Point)186.61.4
31340466.63.5
333601599.912.0
353804666.335.0
366.8593.77786.058.4[4]
3741019332.670.0

Data in this table is derived from a study on the thermodynamic characteristics of this compound, which measured vapor pressure over the solid and liquid phases in the temperature range of 273-374 K.[5]

Experimental Protocols

Protocol for GeBr₄ Delivery in a CVD System

This protocol outlines the key steps for establishing a stable and reproducible delivery of this compound vapor to a CVD reactor.

1. Precursor Handling and Loading:

  • Handle GeBr₄ in an inert atmosphere (e.g., a glovebox) to prevent exposure to moisture, as it reacts with water.

  • Load the solid GeBr₄ into a bubbler specifically designed for solid precursors. These bubblers typically have features to maximize the surface area of interaction between the carrier gas and the solid.

2. System Setup and Leak Check:

  • Connect the bubbler to the gas delivery lines of the CVD system.

  • Ensure all connections are secure and perform a thorough leak check of the entire gas delivery system.

3. Bubbler and Gas Line Heating:

  • Begin heating the bubbler to the desired temperature to achieve the target vapor pressure. Use a calibrated temperature controller for stability.

  • Simultaneously, heat the gas lines connecting the bubbler to the reactor to a temperature 10-20°C above the bubbler temperature. This is a critical step to prevent precursor condensation.[1]

4. Carrier Gas Flow:

  • Start the flow of the inert carrier gas (e.g., Argon or Nitrogen) through the bubbler using a calibrated mass flow controller (MFC).

  • The carrier gas will become saturated with GeBr₄ vapor.

5. Molar Flow Rate Calculation:

  • The molar flow rate of the GeBr₄ delivered to the reactor can be calculated using the following formula:

    Molar Flow Rate (GeBr₄) = (Pvap / (Ptotal - Pvap)) * Fcarrier

    Where:

    • Pvap is the vapor pressure of GeBr₄ at the bubbler temperature.

    • Ptotal is the total pressure inside the bubbler.

    • Fcarrier is the molar flow rate of the carrier gas.

6. Stabilization and Deposition:

  • Allow the system to stabilize for a period to ensure a constant flow of the precursor to the reactor before initiating the deposition process.

  • Introduce the GeBr₄/carrier gas mixture into the reaction chamber to begin the deposition on the heated substrate.

Mandatory Visualization

Troubleshooting_Volatility start Low Deposition Rate Observed check_temp Is Bubbler/Sublimator Temperature Sufficient? start->check_temp increase_temp Increase Bubbler Temperature (Refer to Vapor Pressure Data) check_temp->increase_temp No check_lines Are Gas Lines Heated Above Bubbler Temperature? check_temp->check_lines Yes success Deposition Rate Improved increase_temp->success heat_lines Heat Gas Lines (10-20°C Above Bubbler) check_lines->heat_lines No check_flow Is Carrier Gas Flow Rate Optimal? check_lines->check_flow Yes heat_lines->success increase_flow Increase Carrier Gas Flow Rate check_flow->increase_flow No check_substrate_temp Is Substrate Temperature Correct for Decomposition? check_flow->check_substrate_temp Yes increase_flow->success adjust_substrate_temp Optimize Substrate Temperature check_substrate_temp->adjust_substrate_temp No check_substrate_temp->success Yes adjust_substrate_temp->success

Caption: Troubleshooting workflow for low deposition rates of Germanium from GeBr₄.

References

Technical Support Center: Germanium Tetrabromide (GeBr₄) Purification

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center with troubleshooting guides and FAQs for reducing oxide impurities in Germanium tetrabromide.

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for reducing oxide impurities in this compound (GeBr₄).

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in this compound and how is it formed?

The most prevalent impurity in GeBr₄ is Germanium dioxide (GeO₂). It is typically formed through the hydrolysis of GeBr₄ when it comes into contact with moisture from the air or residual water in solvents and on glassware.[1][2] GeBr₄ is highly reactive with water, leading to the formation of non-volatile GeO₂ and hydrobromic acid (HBr).[2][3]

Q2: Why is it critical to remove oxide impurities from GeBr₄?

Germanium dioxide is a non-volatile, solid impurity that can significantly impact the performance of GeBr₄ in its applications. For professionals in semiconductor manufacturing and drug development, the presence of oxides can interfere with chemical reactions, alter the electronic properties of germanium-based materials, and compromise the purity of final products.

Q3: What are the primary methods for removing Germanium dioxide from this compound?

The most effective and common method for removing non-volatile oxide impurities like GeO₂ from GeBr₄ is distillation or fractional distillation .[1] Due to the large difference between the boiling point of GeBr₄ (186.5 °C) and the melting/sublimation points of GeO₂, distillation allows for the effective separation of the volatile GeBr₄ from the solid oxide.

Q4: How should I handle and store GeBr₄ to prevent the formation of oxide impurities?

Due to its moisture sensitivity, all handling of GeBr₄ should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques.[1] Glassware must be rigorously dried, and any solvents used should be anhydrous. Store GeBr₄ in a tightly sealed container, preferably made of glass, in a dry, inert environment.

Q5: Can I see the oxide impurities in my GeBr₄?

Yes, often you can. Pure this compound is a colorless solid or liquid, depending on the ambient temperature.[4] The presence of Germanium dioxide, a white solid, may cause the liquid to appear cloudy or contain a visible white precipitate.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Cloudy Appearance or White Precipitate in GeBr₄ The sample has been exposed to moisture, causing hydrolysis and the formation of solid Germanium dioxide (GeO₂).[1][2]1. Handle the material exclusively under an inert atmosphere.2. If the material is needed urgently, attempt to filter it through a dry, inert filter medium (e.g., glass wool plug in a pipette) inside a glovebox.3. For long-term purity, purify the entire batch via distillation under inert conditions as described in the protocols below.
Low Yield After Distillation 1. Significant portion of the initial material was already converted to non-volatile GeO₂.2. Inefficient heat transfer or improper insulation of the distillation apparatus.3. Leaks in the system, leading to loss of volatile GeBr₄.1. Review handling and storage procedures to minimize future hydrolysis.2. Ensure the distillation flask is properly heated and the column is well-insulated to facilitate efficient vaporization.3. Check all joints and seals in the distillation setup for leaks before starting.
Product Becomes Contaminated Shortly After Purification The purified GeBr₄ was exposed to moisture during transfer or storage. The collection flask or storage container was not properly dried or inerted.1. Ensure the receiving flask for the distillation is oven-dried and purged with inert gas before collection.2. Transfer the purified liquid to its final storage container inside a glovebox or under a positive pressure of inert gas.3. Use storage containers with high-integrity seals (e.g., glass ampoules or bottles with PTFE-lined caps).

Data Presentation

Quantitative data for this compound and its primary oxide impurity are summarized below. The significant difference in boiling points is the basis for purification by distillation.

Table 1: Physical Properties of GeBr₄ and GeO₂

PropertyThis compound (GeBr₄)Germanium Dioxide (GeO₂)
Formula Weight 392.25 g/mol [5]104.63 g/mol
Appearance Colorless/white crystalline solid[1][6]White powder/crystals
Melting Point 26.1 °C[1]1115 °C
Boiling Point 186.5 °C[1]Sublimes at 1250 °C
Density 3.13 g/mL at 25 °C[1]4.228 g/cm³ (Hexagonal)
Reactivity with Water Reacts readily via hydrolysis[1][2]Insoluble

Experimental Protocols

Protocol 1: Purification of GeBr₄ by Simple Distillation

This protocol describes the removal of non-volatile oxide impurities from this compound.

Materials:

  • Crude this compound

  • Schlenk-type distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

  • Heating mantle and magnetic stirrer

  • Inert gas source (Nitrogen or Argon) with bubbler

  • Oven-dried glassware

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours. Assemble the distillation apparatus while still hot and immediately place it under a positive pressure of inert gas.

  • Charging the Flask: In a glovebox or under a strong flow of inert gas, charge the round-bottom flask with the crude GeBr₄ and a magnetic stir bar.

  • System Assembly: Quickly assemble the apparatus, ensuring all joints are well-sealed. Maintain a positive flow of inert gas through the system, vented through a bubbler.

  • Distillation:

    • Begin stirring and gently heat the flask using the heating mantle.

    • Monitor the temperature at the distillation head. Collect the fraction that distills at a stable temperature of approximately 186 °C.[1][6]

    • Discard any initial, lower-boiling fractions.

    • Stop the distillation when the temperature either drops or rises sharply, or when a significant amount of solid residue remains in the flask. This residue is primarily GeO₂.

  • Collection and Storage: The purified, liquid GeBr₄ collected in the receiving flask should be clear and colorless. Transfer it to a pre-dried, inert storage vessel inside a glovebox.

Protocol 2: Handling and Storage of GeBr₄ Under Inert Atmosphere

This protocol outlines the best practices for preventing contamination.

Procedure:

  • Glovebox Use: Whenever possible, handle GeBr₄ inside a glovebox with a dry, inert atmosphere (O₂ and H₂O levels <1 ppm).

  • Schlenk Line Technique: If a glovebox is unavailable, use a Schlenk line. All transfers should be done via cannula under a positive pressure of inert gas.

  • Solvent Use: If using a solvent, ensure it is anhydrous. GeBr₄ is soluble in dry ethanol, chloroform, benzene, and ether.[1]

  • Storage: Seal the purified GeBr₄ in a glass container with a PTFE-lined cap. For long-term storage, consider flame-sealing the material in a glass ampoule under vacuum or inert atmosphere.

Visualizations

The following diagrams illustrate the key processes related to GeBr₄ impurity formation and removal.

G cluster_problem Contamination Pathway cluster_solution Purification Workflow GeBr4_pure Pure GeBr₄ Hydrolysis Hydrolysis Reaction GeBr₄ + 2H₂O → GeO₂ + 4HBr GeBr4_pure->Hydrolysis Moisture Atmospheric Moisture (H₂O) Moisture->Hydrolysis GeO2 GeO₂ Impurity (Solid Precipitate) Hydrolysis->GeO2 GeBr4_impure Impure GeBr₄ GeO2->GeBr4_impure Distillation Distillation (Under Inert Atmosphere) GeBr4_impure->Distillation Separation Separation based on Volatility Distillation->Separation GeBr4_purified Purified GeBr₄ (Volatile Liquid) Separation->GeBr4_purified Collected GeO2_residue GeO₂ Residue (Non-Volatile Solid) Separation->GeO2_residue Residue G start Start: Crude GeBr₄ assess Assess Purity (Visual Inspection) start->assess decision Is Precipitate Present? assess->decision setup Assemble Dry Distillation Apparatus Under Inert Gas decision->setup Yes use Use Directly decision->use No distill Perform Distillation (Collect ~186 °C fraction) setup->distill analyze Analyze Purity (e.g., Spectroscopy) distill->analyze store Store Purified GeBr₄ in Inert Atmosphere analyze->store end End: High-Purity GeBr₄ store->end

References

Validation & Comparative

A Comparative Guide to Validating Germanium Tetrabromide Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents like Germanium tetrabromide (GeBr₄) is paramount for the integrity of experimental outcomes and the quality of synthesized materials. This guide provides a comprehensive comparison of key analytical techniques for validating the purity of this compound, complete with experimental protocols and performance data to aid in selecting the most appropriate method for your specific needs.

This compound is a crucial precursor in the synthesis of various germanium-containing compounds, particularly in the semiconductor and optical fiber industries. The presence of impurities, whether elemental or volatile organic compounds, can significantly impact the performance and reliability of the final products. Therefore, rigorous purity analysis is a critical step in quality control.

Comparison of Analytical Techniques

Several analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the nature of the expected impurities, the required sensitivity, and the available instrumentation. The primary techniques discussed in this guide are Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for elemental impurities, and X-Ray Fluorescence (XRF) for elemental screening.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)X-Ray Fluorescence (XRF)
Primary Application Identification and quantification of volatile organic and inorganic impurities.Ultra-trace elemental impurity analysis.Rapid, non-destructive elemental analysis and screening.
Typical Impurities Detected Other germanium halides (e.g., GeClₓBr₄₋ₓ), residual solvents from synthesis (e.g., hydrocarbons), and other volatile compounds.A wide range of metallic and non-metallic elements, including transition metals, alkali metals, and rare earth elements.Elements from Sodium (Na) to Uranium (U).
Sample Preparation Direct injection of the sample, possibly diluted in a suitable inert solvent.Acid digestion (e.g., with HF and HNO₃) or matrix volatilization.Minimal to no sample preparation required for solids or liquids.
Detection Limits Parts per million (ppm) to parts per billion (ppb) for many volatile compounds.Parts per billion (ppb) to parts per trillion (ppt) for most elements.Generally in the parts per million (ppm) range, depending on the element and matrix.
Advantages High specificity for a wide range of volatile compounds, excellent separation capabilities.Exceptional sensitivity for a broad range of elements, well-established quantitative methods.Fast, non-destructive, and requires minimal sample preparation.
Limitations Not suitable for non-volatile impurities. Potential for compound degradation in the injector or column.Destructive to the sample, can be subject to matrix interferences.Lower sensitivity compared to ICP-MS, potential for matrix effects.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Impurities

This method is designed to separate and identify volatile impurities in this compound.

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for reactive inorganic compounds (e.g., a low-polarity phenyl-arylene polymer or a deactivated fused silica (B1680970) column).

2. Sample Preparation:

  • Due to the reactive nature of GeBr₄, sample preparation should be conducted in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.

  • If necessary, dilute the GeBr₄ sample in a dry, inert solvent (e.g., anhydrous hexane (B92381) or carbon disulfide).

3. GC-MS Parameters:

  • Injector Temperature: 200 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-500.

    • Source Temperature: 230 °C.

4. Data Analysis:

  • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

  • Quantify impurities using an internal or external standard method.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Protocol for Elemental Impurities

This protocol is designed for the determination of trace and ultra-trace elemental impurities in this compound.

1. Instrumentation:

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS).

2. Sample Preparation (Matrix Volatilization):

  • This method is advantageous as it removes the germanium matrix, reducing potential interferences.

  • Accurately weigh a sample of GeBr₄ into a suitable vessel (e.g., a quartz or PFA vial).

  • Gently heat the sample under a controlled stream of an inert gas (e.g., argon) to volatilize the GeBr₄ matrix, leaving behind the non-volatile elemental impurities.

  • Dissolve the residue in a dilute acid solution (e.g., 2% nitric acid).

3. ICP-MS Parameters:

  • RF Power: 1550 W

  • Plasma Gas Flow: 15 L/min

  • Auxiliary Gas Flow: 0.9 L/min

  • Nebulizer Gas Flow: 1.0 L/min

  • Detector Mode: Pulse counting.

4. Data Analysis:

  • Calibrate the instrument using multi-element standards.

  • Quantify the concentration of each impurity element based on the calibration curves.

X-Ray Fluorescence (XRF) Protocol for Elemental Screening

This non-destructive method is suitable for rapid screening of elemental composition.

1. Instrumentation:

  • Energy Dispersive X-Ray Fluorescence (EDXRF) or Wavelength Dispersive X-Ray Fluorescence (WDXRF) spectrometer.

2. Sample Preparation:

  • For liquid GeBr₄ (melting point is around 26 °C), place the sample in a sample cup with a thin-film window (e.g., Mylar® or Kapton®).

  • For solid GeBr₄, it can be analyzed directly or pressed into a pellet.

3. XRF Parameters:

  • X-ray Tube Target: Rhodium (Rh) or other suitable material.

  • Voltage and Current: Optimized for the elements of interest (e.g., 40 kV, 100 µA).

  • Atmosphere: Vacuum or helium purge for light element analysis.

  • Measurement Time: Typically 100-300 seconds.

4. Data Analysis:

  • Qualitative analysis is performed by identifying the characteristic X-ray emission lines.

  • Quantitative analysis can be performed using fundamental parameters or standard-based calibration.

Visualizing the Purity Analysis Workflow

To provide a clear overview of the process, the following diagram illustrates the logical flow of validating this compound purity.

Purity_Analysis_Workflow cluster_0 Sample Receipt and Initial Assessment cluster_1 Detailed Impurity Analysis cluster_2 Data Evaluation and Reporting GeBr4_Sample GeBr4 Sample Initial_Screening Initial Screening (XRF) GeBr4_Sample->Initial_Screening Non-destructive Volatile_Analysis Volatile Impurity Analysis (GC-MS) Initial_Screening->Volatile_Analysis Aliquot 1 Elemental_Analysis Elemental Impurity Analysis (ICP-MS) Initial_Screening->Elemental_Analysis Aliquot 2 Data_Quantification Data Quantification Volatile_Analysis->Data_Quantification Elemental_Analysis->Data_Quantification Purity_Report Certificate of Analysis / Purity Report Data_Quantification->Purity_Report

Caption: Workflow for this compound Purity Validation.

Signaling Pathway for Impurity Detection

The following diagram illustrates the conceptual signaling pathway from sample analysis to impurity identification.

Impurity_Detection_Pathway cluster_GCMS GC-MS Pathway cluster_ICPMS ICP-MS Pathway GC_Separation GC Separation (Volatiles) MS_Ionization MS Ionization & Fragmentation GC_Separation->MS_Ionization Mass_Spectrum Mass Spectrum Generation MS_Ionization->Mass_Spectrum Library_Match Spectral Library Matching Mass_Spectrum->Library_Match Volatile_Impurity Volatile Impurity ID Library_Match->Volatile_Impurity Sample_Introduction Sample Introduction (Digested/Residue) Plasma_Ionization Plasma Ionization Sample_Introduction->Plasma_Ionization Mass_Analyzer Mass Analyzer (m/z) Plasma_Ionization->Mass_Analyzer Elemental_Signal Elemental Signal Detection Mass_Analyzer->Elemental_Signal Elemental_Impurity Elemental Impurity ID & Quant Elemental_Signal->Elemental_Impurity

Caption: Conceptual pathways for impurity identification by GC-MS and ICP-MS.

By employing these validated analytical techniques and following structured protocols, researchers and professionals can confidently ascertain the purity of their this compound, ensuring the reliability and success of their scientific endeavors.

A Comparative Guide to Germanium Tetrabromide and Germanium Tetrachloride in Chemical Vapor Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of precursor in Chemical Vapor Deposition (CVD) is critical to achieving desired film properties. This guide provides a detailed comparison of two halogenated germanium precursors: Germanium tetrabromide (GeBr₄) and Germanium tetrachloride (GeCl₄).

While both compounds present viable pathways for the deposition of germanium-containing thin films, a significant disparity exists in the available research and experimental data. Germanium tetrachloride has been extensively studied and implemented in various CVD processes, particularly for silicon-germanium (SiGe) and germanium (Ge) epitaxy. In contrast, literature detailing the use of this compound in CVD is sparse, limiting a direct, data-driven performance comparison.

This guide will provide a comprehensive overview of the known physical and chemical properties of both precursors, followed by a detailed exploration of the experimental data and protocols available for GeCl₄ in CVD. We will also offer a theoretical perspective on the potential CVD performance of GeBr₄ based on its chemical characteristics.

Physical and Chemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of each precursor is essential for process design and optimization in a CVD system. The table below summarizes key properties of this compound and Germanium tetrachloride.

PropertyThis compound (GeBr₄)Germanium Tetrachloride (GeCl₄)
Molar Mass 392.24 g/mol 214.40 g/mol
Melting Point 26 °C-49.5 °C
Boiling Point 185.9 °C86.5 °C
Appearance Colorless solidColorless, fuming liquid
Vapor Pressure Lower than GeCl₄ at a given temperature (inferred from higher boiling point)Higher than GeBr₄ at a given temperature (inferred from lower boiling point)
Standard Enthalpy of Formation (ΔfH⦵₂₉₈) -348.5 kJ/mol (for the solid)-531.8 kJ/mol (for the liquid)

Inferred CVD Performance of this compound

Due to the lack of experimental data, the performance of GeBr₄ in CVD can be inferred from its chemical properties in comparison to GeCl₄. The Ge-Br bond is weaker than the Ge-Cl bond, which suggests that GeBr₄ may have a lower thermal decomposition temperature. This could be advantageous for low-temperature CVD processes, potentially reducing thermal stress and diffusion in the substrate. However, its higher boiling point and consequently lower vapor pressure would necessitate higher bubbler temperatures to achieve adequate precursor delivery to the reaction chamber. The larger size of the bromine atoms might also influence surface reactions and byproduct removal, potentially affecting film morphology and purity.

Germanium Tetrachloride in CVD: A Well-Documented Precursor

Germanium tetrachloride is a widely used precursor for the CVD of germanium and silicon-germanium alloys. Its popularity stems from several key advantages over germane (B1219785) (GeH₄), particularly at higher deposition temperatures.

Key Advantages of GeCl₄ in CVD:

  • Reduced Parasitic Deposition: GeCl₄ processes exhibit significantly less deposition on the reactor chamber walls compared to processes using GeH₄. This leads to improved reactor uptime, lower particle densities on the wafer surface, and more efficient use of the precursor.

  • Higher Growth Rates at High Temperatures: The use of GeCl₄ enables higher growth temperatures (above 1000°C) which can lead to dramatically improved film quality, including lower threading dislocation densities.

  • Improved Film Quality: Studies have shown that GeCl₄ can produce smoother epitaxial layers compared to GeH₄, particularly in the mass-transport-limited growth regime.

Quantitative Experimental Data for GeCl₄ CVD

The following table summarizes experimental data from various studies on the use of GeCl₄ in CVD for SiGe and Ge deposition.

ApplicationDeposition Temperature (°C)Precursor Flow RatesGrowth Rate (nm/min)Resulting Film Properties
SiGe Graded Buffer >1000

Comparative Study of Germanium Halides as Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Germanium tetrafluoride (GeF₄), Germanium tetrachloride (GeCl₄), Germanium tetrabromide (GeBr₄), and Germanium tetraiodide (GeI₄) for applications in semiconductor manufacturing, nanoparticle synthesis, and drug development.

Germanium halides (GeX₄, where X = F, Cl, Br, I) represent a versatile class of precursor materials essential for a range of scientific and industrial applications. Their utility spans from the deposition of thin films in the semiconductor industry to the synthesis of high-quality nanocrystals for optoelectronics and biomedical applications. The selection of a specific germanium halide precursor is a critical decision that significantly impacts process parameters and the properties of the final product. This guide provides a comparative analysis of the four germanium tetrahalides, offering quantitative data, experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in making informed precursor choices.

Physical and Chemical Properties at a Glance

The fundamental properties of each germanium halide dictate their handling requirements and suitability for different deposition techniques. Key physical and chemical characteristics are summarized below.

PropertyGermanium Tetrafluoride (GeF₄)Germanium Tetrachloride (GeCl₄)This compound (GeBr₄)Germanium Tetraiodide (GeI₄)
Molar Mass ( g/mol ) 148.60214.45392.22580.24
Appearance at STP Colorless gas[1]Colorless, fuming liquid[2]White crystalline solid[3]Orange to red crystalline solid[4]
Melting Point (°C) -15 (sublimes)[1]-49.5[2]26[1]146[4]
Boiling Point (°C) -36.5 (sublimes)[1]83.1[5]186[3]~350-400 (decomposes)[4]
Reactivity with Water Reacts to form HF and GeO₂[6]Hydrolyzes to form HCl and GeO₂[5]Hydrolyzes in moist air[5]Soluble in water[4]

Performance in Material Synthesis: A Comparative Overview

The performance of germanium halides as precursors is application-dependent. The following table provides a comparison of their use in Chemical Vapor Deposition (CVD) for thin film growth and in the synthesis of nanoparticles.

Performance MetricGermanium Tetrafluoride (GeF₄)Germanium Tetrachloride (GeCl₄)This compound (GeBr₄)Germanium Tetraiodide (GeI₄)
Primary Application Poly-SiGe film deposition (CVD)[4]Ge film & GeS glass deposition (CVD)[7][8], Nanoparticle synthesis[9]Nanoparticle synthesis[9]Nanoparticle synthesis[10][11]
Typical Deposition Temp. (°C) ~450 (for poly-SiGe)[4]450-600 (for GeS glass)[8], 750 (for Ge homoepitaxy)[7]Not widely used in CVDNot widely used in CVD
Typical Growth Rate Promotes nuclei formation[4]~0.37 µm/min (Ge homoepitaxy at 750°C)[7]N/A for CVDN/A for CVD
Resulting Material Purity High purity achievableHigh purity achievableHigh purity nanoparticlesHigh purity nanoparticles
Key Advantages Effective in promoting nucleation[4]Versatile for various CVD processes, good thermal stability[7][8]Effective for solution-based nanoparticle synthesis[9]Lower decomposition temperature suitable for colloidal synthesis[10][11]
Key Disadvantages Corrosive byproducts (HF)Potential for chlorine contaminationLimited data for CVD applicationsLow volatility, thermally less stable

Experimental Protocols

Chemical Vapor Deposition of Germanium Sulfide (B99878) Glass using GeCl₄

This protocol details the fabrication of germanium sulfide glass waveguides on a silicon wafer via a hot-wall CVD process.[8]

  • Substrate Preparation: A germanium oxide buffer layer is first deposited on a silicon wafer by reacting GeCl₄ with oxygen at 1000°C.[8]

  • Precursor Delivery: Germanium tetrachloride, a liquid at room temperature, is vaporized by bubbling an inert carrier gas (e.g., Argon) through it.[8]

  • Deposition: The GeCl₄ vapor is introduced into a horizontal quartz tube reactor heated to between 450°C and 600°C, along with hydrogen sulfide (H₂S) gas.[8]

  • Reaction: The reaction between GeCl₄ and H₂S on the heated substrate results in the deposition of a germanium sulfide glass film.[8]

Colloidal Synthesis of Germanium Nanocrystals using GeI₄

This protocol describes a two-step microwave-assisted colloidal synthesis of single-crystalline germanium nanocrystals from a GeI₄ precursor.[10][11]

  • Precursor Solution: A stock solution of GeI₄ in oleylamine (B85491) is prepared.

  • Microwave-Assisted Reduction: The precursor solution is subjected to microwave heating at a specific temperature (e.g., 250°C) for a designated time to initiate the reduction of GeI₄ and the nucleation of Ge nanocrystals.[10][11]

  • Size Control: The size of the resulting nanocrystals can be controlled by adjusting the reaction time and temperature.[10][11]

  • Purification: The synthesized Ge nanocrystals are then purified to remove unreacted precursors and byproducts.

Visualizing Processes and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and chemical pathways involving germanium halide precursors.

logical_workflow cluster_start Define Requirements cluster_precursor Precursor Properties cluster_selection Select Precursor Desired Material Desired Material (e.g., Ge Film, Nanocrystals) Volatility Volatility (GeF4 > GeCl4 > GeBr4 > GeI4) Desired Material->Volatility Application Method Application Method (e.g., CVD, Colloidal Synthesis) Reactivity Reactivity Application Method->Reactivity Optimal Precursor Optimal Precursor Volatility->Optimal Precursor Thermal Stability Thermal Stability Thermal Stability->Optimal Precursor Reactivity->Optimal Precursor

Caption: Logical workflow for Germanium halide precursor selection.

experimental_workflow Precursor GeX4 Precursor CVD Reactor CVD Reactor (Heated Substrate) Precursor->CVD Reactor Carrier Gas Carrier Gas Carrier Gas->CVD Reactor Reactant Gas Reactant Gas Reactant Gas->CVD Reactor Deposition Thin Film Deposition CVD Reactor->Deposition Exhaust Exhaust CVD Reactor->Exhaust signaling_pathway GeX4 GeX4 (Halide Source) Reaction Colloidal Synthesis Reaction GeX4->Reaction Metal Precursors Metal Precursors (e.g., Cs-oleate, Pb-oleate) Metal Precursors->Reaction Perovskite Nanocrystal Perovskite Nanocrystal (CsPbX3) Reaction->Perovskite Nanocrystal Ge-oleate Complex Ge-oleate Complex (Not Incorporated) Reaction->Ge-oleate Complex

References

A Comparative Analysis of the Reactivity of Germanium Tetrabromide and Silicon Tetrabromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of Germanium tetrabromide (GeBr₄) and Silicon tetrabromide (SiBr₄). This document summarizes key differences in their reactivity based on available experimental data and theoretical principles, offering valuable insights for their application in chemical synthesis and materials science.

Introduction

This compound and silicon tetrabromide are important tetrahalides of the Group 14 elements. Their reactivity is of significant interest in various fields, including the synthesis of organogermanium and organosilicon compounds, which are precursors for advanced materials and pharmaceuticals. This guide explores the key differences in their reactivity, focusing on hydrolysis and reactions with Grignard reagents, supported by experimental data and detailed protocols.

Physicochemical Properties

A summary of the key physical and thermodynamic properties of GeBr₄ and SiBr₄ is presented in Table 1. These properties provide a foundational understanding of the two compounds.

PropertyThis compound (GeBr₄)Silicon Tetrabromide (SiBr₄)
Molar Mass 392.24 g/mol 347.70 g/mol
Melting Point 26 °C5.4 °C
Boiling Point 186.5 °C153 °C
Appearance Colorless solid or liquidColorless fuming liquid
Lewis Acidity Strong Lewis acidLewis acid
Ge-Br Bond Energy ~276 kJ/mol-
Si-Br Bond Energy -~310 kJ/mol
Electronegativity of Central Atom 2.01 (Pauling scale)1.90 (Pauling scale)

Comparative Reactivity

The reactivity of GeBr₄ and SiBr₄ is primarily governed by the nature of the central atom and the strength of the metal-halogen bond.

Hydrolysis

Both GeBr₄ and SiBr₄ are readily hydrolyzed by water, a characteristic feature of most Group 14 tetrahalides (excluding carbon tetrachloride). The hydrolysis reaction proceeds via a nucleophilic attack of water on the central atom.

General Reaction: EBr₄ + 2H₂O → EO₂ + 4HBr (where E = Si or Ge)

The lower bond energy of the Ge-Br bond compared to the Si-Br bond suggests that the cleavage of the Ge-Br bond might be energetically less demanding. However, the initial step of hydrolysis involves the coordination of a water molecule to the central atom, which is related to its Lewis acidity. Silicon, being less electronegative than germanium, is expected to be a slightly stronger Lewis acid, potentially leading to a faster initial attack by water. The overall reactivity is a balance of these factors.

G cluster_0 Factors Influencing Hydrolysis Reactivity Lewis_Acidity Lewis Acidity of EBr4 (E = Si, Ge) Bond_Energy E-Br Bond Energy Electronegativity Electronegativity of Central Atom Reactivity Overall Hydrolysis Reactivity

Reaction with Grignard Reagents

Both GeBr₄ and SiBr₄ react readily with Grignard reagents (RMgX) to form new carbon-germanium or carbon-silicon bonds. This reaction is a fundamental method for the synthesis of organogermanium and organosilicon compounds.

General Reaction: EBr₄ + nRMgX → RₙEBr₄₋ₙ + nMgXBr (where E = Si or Ge; n = 1-4)

The reactivity in these reactions is influenced by the electrophilicity of the central atom and the steric hindrance around it. Due to the slightly higher electronegativity of germanium, the Ge-Br bond is expected to be slightly less polar than the Si-Br bond, which might influence the rate of nucleophilic attack by the Grignard reagent. However, the larger atomic size of germanium compared to silicon may lead to less steric hindrance, potentially favoring the reaction.

G cluster_1 Grignard Reaction Workflow Grignard Grignard Reagent (RMgX) Tetrabromide EBr4 (E = Si or Ge) Reaction Nucleophilic Substitution Product Organogermane / Organosilane (RnEBr4-n)

Experimental Protocols

The following are generalized experimental protocols for the hydrolysis and Grignard reactions of this compound and Silicon tetrabromide. These should be adapted and optimized based on specific research requirements and safety considerations.

Hydrolysis of this compound/Silicon Tetrabromide

Objective: To observe the hydrolysis of GeBr₄ or SiBr₄ and characterize the product.

Materials:

  • This compound or Silicon tetrabromide

  • Deionized water

  • Anhydrous diethyl ether

  • Round-bottom flask with a stirrer

  • Dropping funnel

  • Condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a fume hood, place 100 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Dissolve a known amount of GeBr₄ or SiBr₄ (e.g., 1 g) in 20 mL of anhydrous diethyl ether.

  • Transfer the ethereal solution to a dropping funnel.

  • Add the solution dropwise to the stirring water at room temperature. A white precipitate of the corresponding dioxide (GeO₂ or SiO₂) will form.

  • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

  • Collect the precipitate by vacuum filtration, wash with deionized water, and then with a small amount of ethanol.

  • Dry the product in an oven at 110 °C for 1 hour.

  • Characterize the product using appropriate analytical techniques (e.g., IR spectroscopy, XRD).

Reaction with Phenylmagnesium Bromide

Objective: To synthesize tetraphenylgermane (B86223) or tetraphenylsilane (B94826) via a Grignard reaction.

Materials:

  • This compound or Silicon tetrabromide

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Anhydrous diethyl ether

  • Iodine crystal (as an initiator)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • Set up a dry, nitrogen-flushed three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings and a small crystal of iodine to the flask.

    • In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small amount of the bromobenzene solution to the magnesium to initiate the reaction. Gentle warming may be necessary.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with GeBr₄ or SiBr₄:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Prepare a solution of GeBr₄ or SiBr₄ in anhydrous diethyl ether and place it in the dropping funnel.

    • Add the tetrabromide solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly pouring the mixture into a beaker containing ice and dilute hydrochloric acid.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer with water and then with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent using a rotary evaporator.

    • Recrystallize the crude product from a suitable solvent (e.g., toluene (B28343) or ethanol) to obtain pure tetraphenylgermane or tetraphenylsilane.

    • Characterize the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Conclusion

References

Characterization of Germanium Tetrabromide Reaction Products: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the reaction products of Germanium Tetrabromide (GeBr₄). It details common reaction pathways, offering insights into the synthesis of diverse organogermanium compounds and inorganic germanium derivatives. The guide includes summaries of experimental data, generalized protocols, and visual representations of reaction mechanisms to facilitate understanding and further research.

This compound is a versatile inorganic compound that serves as a key precursor in the synthesis of a wide array of germanium-containing molecules. Its reactivity is primarily dictated by the electrophilic nature of the germanium center, making it susceptible to nucleophilic attack. This guide explores the characterization of products resulting from reactions with common nucleophiles, providing a framework for comparison with alternative synthetic routes.

Nucleophilic Substitution Reactions

The most prevalent reactions of this compound involve nucleophilic substitution, where the bromide ligands are displaced by a variety of nucleophiles. These reactions are fundamental to the formation of organogermanium compounds.

Reaction with Organometallic Reagents (Grignard and Organolithium)

The reaction of GeBr₄ with Grignard reagents (RMgX) or organolithium reagents (RLi) is a primary method for the formation of tetraalkyl- and tetraarylgermanium compounds (GeR₄). These reactions proceed via a stepwise substitution of the bromide ions.

Reaction Pathway:

grignard_reaction GeBr4 GeBr₄ Intermediate1 RGeBr₃ GeBr4->Intermediate1 + R⁻ RMgX R-MgX or R-Li Intermediate2 R₂GeBr₂ Intermediate1->Intermediate2 + R⁻ Intermediate3 R₃GeBr Intermediate2->Intermediate3 + R⁻ GeR4 GeR₄ Intermediate3->GeR4 + R⁻

Figure 1: Stepwise substitution of bromide in GeBr₄ by organometallic reagents.

Experimental Protocol (General): A solution of this compound in an anhydrous ethereal solvent (such as diethyl ether or tetrahydrofuran) is cooled in an ice bath. The Grignard or organolithium reagent is added dropwise with stirring under an inert atmosphere (e.g., argon or nitrogen). The reaction is typically exothermic. After the addition is complete, the mixture is stirred for a specified time, which can range from a few hours to overnight, and may involve refluxing. The reaction is then quenched by the careful addition of an aqueous solution, such as saturated ammonium (B1175870) chloride or dilute hydrochloric acid. The organic layer is separated, dried, and the solvent is removed to yield the crude product, which can be purified by distillation or chromatography.

Comparative Data: Synthesis of Tetraethylgermane (Ge(C₂H₅)₄)

PrecursorReagentSolventReaction TimeYield (%)Reference
GeBr₄C₂H₅MgBrDiethyl etherNot specifiedNot specifiedGeneral reaction
GeCl₄C₂H₅MgBrDiethyl etherNot specifiedHigh[Winkler, 1887 (synthesis of tetraethylgermane)]

Characterization Data for Tetraethylgermane:

TechniqueData
¹H NMRSignals corresponding to the ethyl protons.
¹³C NMRSignals for the two distinct carbon atoms of the ethyl group.
Mass SpecMolecular ion peak and fragmentation pattern consistent with the structure.[1][2][3]

Alternative Synthesis: Tetraalkylgermanes can also be synthesized from Germanium tetrachloride (GeCl₄) using similar organometallic reagents. While GeCl₄ is often more readily available, GeBr₄ can offer advantages in terms of reactivity in some cases, although specific comparative studies are not widely available.

Reaction with Amines

This compound reacts with primary and secondary amines, leading to the formation of germanium amido complexes. The degree of substitution depends on the stoichiometry and reaction conditions.

Reaction Pathway:

amine_reaction GeBr4 GeBr₄ Product Ge(NR₂)₄ GeBr4->Product + 4 R₂NH R2NH R₂NH Byproduct HBr Product->Byproduct - 4 HBr

Figure 2: Reaction of GeBr₄ with a secondary amine.

Experimental Protocol (General): this compound is dissolved in a non-polar, aprotic solvent like hexane (B92381) or toluene. The amine, often in excess to act as a base to neutralize the HBr byproduct, is added to the solution, typically at room temperature or with cooling. The reaction often results in the precipitation of the amine hydrobromide salt. After the reaction is complete, the salt is filtered off, and the solvent is removed from the filtrate to yield the germanium amido product.

Comparative Data: Detailed quantitative comparisons of the reactivity of GeBr₄ with various amines are not readily available in the summarized literature. However, the reactivity is expected to be influenced by the steric bulk and basicity of the amine.

Alternative Synthesis: Similar germanium amido complexes can be prepared from GeCl₄. The choice between the bromide and chloride precursor may depend on the desired reactivity and the ease of handling.

Hydrolysis

This compound readily reacts with water in a hydrolysis reaction to produce germanium dioxide (GeO₂) and hydrobromic acid (HBr). This reaction is often vigorous.

Reaction Pathway:

hydrolysis_reaction GeBr4 GeBr₄ GeO2 GeO₂ GeBr4->GeO2 + 2 H₂O H2O H₂O HBr HBr GeO2->HBr + 4 HBr

Figure 3: Hydrolysis of this compound.

Experimental Protocol (General): The hydrolysis can be carried out by carefully adding this compound to an excess of water. The reaction is exothermic and releases corrosive HBr gas. The resulting germanium dioxide precipitates out of the solution. The solid GeO₂ can be collected by filtration, washed with water to remove residual acid, and then dried. The yield is typically quantitative.[4]

Characterization Data for Germanium Dioxide (Hexagonal):

TechniqueData
IR SpectroscopyShows distinct vibrational modes, with a prominent peak around 870 cm⁻¹ and another at 560 cm⁻¹.[5][6][7]

Alternative Synthesis: Germanium dioxide is most commonly produced by the hydrolysis of Germanium tetrachloride (GeCl₄), which is a major intermediate in the purification of germanium metal.[8] The hydrolysis of GeBr₄ provides an alternative route, although GeCl₄ is more frequently used in industrial processes.

Reduction Reactions

This compound can be reduced to lower oxidation state germanium halides, such as Germanium dibromide (GeBr₂), using appropriate reducing agents.

Reaction Pathway:

reduction_reaction GeBr4 GeBr₄ GeBr2 GeBr₂ GeBr4->GeBr2 + Reducing Agent ReducingAgent Ge or Zn

Figure 4: Reduction of GeBr₄ to GeBr₂.

Experimental Protocol (General): The reduction of GeBr₄ can be achieved by heating it with germanium metal or zinc powder. The specific reaction conditions, such as temperature and reaction time, will depend on the chosen reducing agent. The product, GeBr₂, can be isolated by sublimation or distillation under reduced pressure.

Comparative Data: Quantitative data for the reduction of GeBr₄ is not extensively detailed in the provided search results. The choice of reducing agent would be a key factor in determining the efficiency and purity of the resulting GeBr₂.

Alternative Synthesis: Germanium dihalides can also be prepared by other methods, such as the direct reaction of germanium metal with a limited amount of halogen.

Reactions with Alkoxides and Thiolates

While less commonly documented in introductory sources, this compound is expected to react with alkoxides (RO⁻) and thiolates (RS⁻) to form germanium alkoxides (Ge(OR)₄) and germanium thiolates (Ge(SR)₄), respectively. These reactions would also proceed via nucleophilic substitution.

Experimental Workflow (Proposed):

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation GeBr4 Dissolve GeBr₄ in anhydrous solvent Addition Add nucleophile dropwise to GeBr₄ solution (under inert atmosphere) GeBr4->Addition Nucleophile Prepare nucleophile solution (e.g., NaOR or NaSR) Nucleophile->Addition Stirring Stir at controlled temperature Addition->Stirring Filtration Filter to remove precipitated salt (NaBr) Stirring->Filtration Evaporation Remove solvent under vacuum Filtration->Evaporation Purification Purify product (distillation or crystallization) Evaporation->Purification

Figure 5: Proposed workflow for the synthesis of Germanium alkoxides or thiolates from GeBr₄.

Comparative Data and Alternatives: Germanium alkoxides are known to be prepared from GeCl₄ and alcohols in the presence of a base like ammonia.[9] It is reasonable to assume a similar reaction would occur with GeBr₄. Germanium thiolates can be synthesized, but detailed protocols starting from GeBr₄ are not readily available in the summarized literature. The reactivity of GeBr₄ in these reactions would likely be comparable to or slightly higher than GeCl₄ due to the weaker Ge-Br bond.

Conclusion

This compound is a valuable starting material for the synthesis of a variety of organogermanium and inorganic germanium compounds. Its reactions are dominated by nucleophilic substitution at the germanium center. While general reaction pathways are well-established, detailed experimental protocols and quantitative comparative data with alternative precursors like GeCl₄ are often dispersed throughout the scientific literature. This guide provides a foundational overview to aid researchers in exploring the rich chemistry of this compound and its reaction products. Further investigation into specific research articles is recommended for detailed synthetic procedures and characterization data.

References

A Comparative Guide to Analytical Methods for the Quantification of Germanium Tetrabromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring precise quantification of Germanium tetrabromide (GeBr₄), a variety of analytical techniques are available. Since GeBr₄ is readily hydrolyzed, these methods typically focus on the quantification of the total germanium content, which is then stoichiometrically related back to the original GeBr₄ concentration. This guide provides a comparative overview of the most common analytical methods, including Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS), and X-Ray Fluorescence (XRF), supplemented by classical colorimetric approaches.

Comparison of Quantitative Performance

The selection of an appropriate analytical method hinges on factors such as required sensitivity, sample matrix, and available instrumentation. The following table summarizes the key quantitative parameters for the most prevalent techniques used in germanium determination.

Analytical MethodPrincipleLimit of Detection (LOD) / Limit of Quantification (LOQ)Sample MatrixKey AdvantagesKey Disadvantages
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Ionization of the sample in an argon plasma followed by mass-to-charge ratio separation and detection.LOD: ~0.05 ng/mL[1][2]Aqueous solutions, digested solids, biological samples[1][2]High sensitivity, multi-element capability, isotopic analysis.[3][4]High instrument cost, potential for isobaric interferences (e.g., from FeO on ⁷²Ge).[1][2]
Graphite Furnace Atomic Absorption Spectrometry (GFAAS) Atomization of the sample in a graphite tube and measurement of the absorption of element-specific light.LOD: ~3 ng/mL[1][2]Aqueous solutions, digested solids, biological samples.[1][2]Good sensitivity, lower instrument cost than ICP-MS.Single-element analysis, potential for matrix interferences.
X-Ray Fluorescence (XRF) Excitation of core electrons by X-rays and detection of the resulting characteristic fluorescence.Sub-ppm to 100%Solids, liquids, powders.[5]Non-destructive, minimal sample preparation for solids, rapid analysis.[5][6]Lower sensitivity for light elements, matrix effects can be significant.[7]
Colorimetry/Spectrophotometry (e.g., with Phenylfluorone) Formation of a colored complex with a reagent, followed by measurement of light absorbance.Sensitivity of ~2 ppm in coal samples.[8]Digested solids, aqueous solutions.Low cost, simple instrumentation.Lower sensitivity, potential for interferences from other elements.[8]

Experimental Protocols

Detailed and accurate experimental protocols are crucial for reproducible and reliable quantification. Below are representative methodologies for ICP-MS, GFAAS, and a classical colorimetric method.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

This method is suitable for the determination of germanium in a variety of samples, including workplace air, after appropriate sample collection and preparation.[9]

1. Sample Preparation (Digestion):

  • For solid samples or samples containing organic matrices, an acid digestion step is required to bring the germanium into a solution suitable for ICP-MS analysis.

  • A common procedure involves microwave-assisted pressure digestion with a mixture of nitric acid (HNO₃) and hydrofluoric acid (HF)[9].

  • For aqueous samples, dilution with a suitable acidic solution (e.g., 2% HNO₃) may be sufficient.

2. Instrumental Analysis:

  • The digested sample solution is introduced into the ICP-MS.

  • Germanium is ionized in the high-temperature argon plasma.

  • The ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio.

  • The isotopes of germanium (e.g., ⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge) are monitored. ⁷²Ge and ⁷³Ge are often preferred to avoid potential isobaric interferences from zinc and selenium.[1]

  • Quantification is achieved by comparing the signal intensity of the sample to that of a series of calibration standards of known germanium concentrations.

  • An internal standard (e.g., Yttrium) is often used to correct for instrumental drift and matrix effects.[9]

Graphite Furnace Atomic Absorption Spectrometry (GFAAS)

GFAAS offers a sensitive alternative to ICP-MS for the determination of germanium.

1. Sample Preparation:

  • Similar to ICP-MS, samples are typically digested using a wet-ashing procedure with acids like nitric acid and perchloric acid to decompose the matrix and solubilize the germanium.[1][2]

  • To mitigate interferences from the sample matrix and acid residues, an organic solvent extraction step can be employed.[1][2]

  • The addition of a matrix modifier, such as a nickel nitrate (B79036) solution, can enhance the sensitivity of the measurement.[1]

2. Instrumental Analysis:

  • A small volume of the prepared sample solution is injected into a graphite tube within the spectrometer.

  • The temperature of the graphite tube is progressively increased to dry, ash, and finally atomize the sample.

  • A light beam from a germanium-specific hollow cathode lamp is passed through the atomized sample.

  • The amount of light absorbed by the germanium atoms is proportional to the concentration of germanium in the sample.

  • Quantification is performed using a calibration curve prepared from germanium standards.

Colorimetric Method using Phenylfluorone (B147566)

This is a classical spectrophotometric method for the determination of germanium.

1. Sample Preparation:

  • Solid samples such as coal are first ashed at a controlled temperature (e.g., 550°C) to remove the organic matrix.[8]

  • The resulting ash is dissolved in hydrochloric acid (HCl).[8]

  • To separate germanium from interfering elements, a distillation of germanium tetrachloride (GeCl₄) from the acidic solution is performed.[8]

2. Color Development and Measurement:

  • The germanium-containing distillate is reacted with phenylfluorone in the presence of a stabilizer like gum arabic to form a colored complex.[8]

  • After a specific time for color development, the absorbance of the solution is measured at a wavelength of approximately 510 nm using a spectrophotometer.[8]

  • The concentration of germanium is determined by comparing the absorbance of the sample to a calibration curve prepared from standard germanium solutions.[8]

Visualizing the Analytical Workflow

The following diagrams illustrate the general experimental workflows for the quantification of germanium from a sample, which can be applied to determine the original this compound content.

experimental_workflow_icp_ms cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification start Sample Collection digestion Acid Digestion (e.g., HNO3/HF) start->digestion dilution Dilution digestion->dilution icpms ICP-MS Analysis dilution->icpms Sample Introduction data Data Acquisition icpms->data quantification Ge Concentration data->quantification Signal Intensity calibration Calibration Curve calibration->quantification calculation GeBr4 Calculation quantification->calculation

Caption: General workflow for Germanium quantification using ICP-MS.

logical_relationship GeBr4 This compound (GeBr4) hydrolysis Sample Preparation (e.g., Hydrolysis/Digestion) GeBr4->hydrolysis Ge_ion Germanium Ions (Ge⁴⁺ in solution) hydrolysis->Ge_ion analysis Analytical Technique (ICP-MS, AAS, etc.) Ge_ion->analysis Ge_conc Measured Germanium Concentration analysis->Ge_conc stoichiometry Stoichiometric Calculation Ge_conc->stoichiometry GeBr4_conc Calculated GeBr4 Concentration stoichiometry->GeBr4_conc

Caption: Logical relationship for calculating GeBr₄ concentration.

References

A Comparative Analysis of Experimental and Theoretical Data for Germanium Tetrabromide (GeBr4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimentally determined and theoretically calculated data for Germanium Tetrabromide (GeBr4), a key compound in various chemical applications. By juxtaposing empirical measurements with computational models, we aim to offer a comprehensive understanding of its molecular structure and vibrational properties, which is crucial for its application in catalysis and organic synthesis.

This compound (GeBr4) is a colorless solid with a tetrahedral molecular geometry.[1][2] Understanding its precise structural parameters and vibrational dynamics is essential for predicting its reactivity and interactions. This guide summarizes key quantitative data, outlines the methodologies used for their determination, and visually represents the comparative workflow.

Data Presentation: Structural and Vibrational Properties

The molecular geometry and vibrational frequencies of GeBr4 have been characterized by both experimental techniques and computational methods. The data presented below offers a direct comparison between empirical evidence and theoretical predictions.

ParameterExperimental ValueTheoretical Value
Ge-Br Bond Length 2.272 ± 0.001 Å2.307 Å
Br-Ge-Br Bond Angle 109.471°109.5°
Vibrational Frequencies (cm⁻¹)
ν1 (A1, sym. stretch)236Data not available
ν2 (E, sym. bend)79Data not available
ν3 (F2, asym. stretch)328Data not available
ν4 (F2, asym. bend)100Data not available

Experimental structural data was obtained via Gas Electron Diffraction.[3][4][5] Vibrational frequencies were determined from the Raman spectrum of liquid GeBr4.[1] Theoretical bond length is from computational chemistry databases.[4] The theoretical bond angle is based on the ideal tetrahedral geometry.[1][2]

Experimental Protocols

A foundational understanding of the methods used to acquire experimental data is critical for its correct interpretation and application.

Gas Electron Diffraction (GED)

Gas Electron Diffraction is a powerful technique for determining the molecular structure of volatile compounds.[6][7]

  • Methodology: In a typical GED experiment, a high-energy beam of electrons is fired through a gaseous sample of GeBr4 effusing from a nozzle into a high-vacuum chamber. The electrons are scattered by the molecule's electrostatic potential. The resulting diffraction pattern, consisting of concentric rings, is recorded on a detector.[6] By analyzing the intensity and angular distribution of these rings, precise information about the internuclear distances (bond lengths) and bond angles can be derived.[6]

Raman Spectroscopy

Raman spectroscopy provides information about the vibrational modes of a molecule.[3]

  • Methodology: A monochromatic laser is directed at a liquid sample of GeBr4. Most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering).[3] This inelastic scattering results from the laser photons exchanging energy with the vibrational modes of the GeBr4 molecules. The energy difference between the incident and scattered photons, known as the Raman shift, corresponds directly to the frequencies of the molecule's Raman-active vibrational modes.[3] These shifts are unique to the molecule and provide a "fingerprint" of its vibrational structure.

Theoretical Protocols

Theoretical data serves as a predictive and complementary tool to experimental findings.

Ab Initio Calculations

Ab initio (from first principles) calculations, particularly those using Density Functional Theory (DFT), are commonly employed to predict molecular properties.

  • Methodology: These methods solve the Schrödinger equation to determine the electronic structure and energy of the molecule.[8] For GeBr4, a specific level of theory and a basis set (e.g., Hartree-Fock with a 6-31G basis set) are chosen to perform the calculations.[1] The geometry of the molecule is optimized to find the lowest energy conformation, from which bond lengths and angles are determined. Further calculations can determine the harmonic vibrational frequencies by computing the second derivatives of the energy with respect to atomic displacements.[2] It is common for calculated harmonic frequencies to be systematically higher than experimental fundamental frequencies, and empirical scaling factors are often applied to improve agreement.[4]

Visualizing the Comparison Workflow

The relationship between experimental and theoretical approaches in characterizing a molecule like GeBr4 can be visualized as a cyclical process of measurement, calculation, and refinement.

G cluster_exp Experimental Determination cluster_the Theoretical Calculation exp_ged Gas Electron Diffraction (GED) exp_data Experimental Data (Bond Lengths, Angles, Frequencies) exp_ged->exp_data Structure exp_raman Raman Spectroscopy exp_raman->exp_data Vibrations compare Comparative Analysis exp_data->compare the_dft Ab Initio / DFT Calculation the_data Theoretical Data (Bond Lengths, Angles, Frequencies) the_dft->the_data Prediction the_data->compare refine Refined Molecular Model compare->refine Validation & Discrepancy Analysis refine->the_dft Informs Better Theoretical Models

References

cross-referencing Germanium tetrabromide spectroscopic data

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Spectroscopic Data of Germanium Tetrabromide and its Alternatives

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic properties of key chemical compounds is paramount. This guide provides a detailed comparison of the spectroscopic data for this compound (GeBr₄) alongside two common alternatives from the same group in the periodic table: Silicon tetrabromide (SiBr₄) and Tin tetrabromide (SnBr₄). This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, offers detailed experimental protocols, and presents a visual workflow for spectroscopic analysis.

Spectroscopic Data Comparison

The following tables provide a structured summary of the available spectroscopic data for this compound, Silicon tetrabromide, and Tin tetrabromide, facilitating a clear and objective comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
CompoundIsotopeChemical Shift (δ) ppmReference CompoundNotes
This compound (GeBr₄)⁷³Ge-1098 ± 3GeCl₄[1]Solid-state NMR.[1]
Silicon tetrabromide (SiBr₄)²⁹Si-92Tetramethylsilane (TMS)[2]---
Tin tetrabromide (SnBr₄)¹¹⁹Sn-632Tetramethyltin (SnMe₄)Chemical shifts for tin compounds can vary significantly based on the solvent and coordination environment.[3][4]
Table 2: Vibrational Spectroscopy Data (Raman and Infrared)
CompoundVibrational ModeSymmetryRaman Frequency (cm⁻¹)IR Frequency (cm⁻¹)
This compound (GeBr₄) Symmetric StretchA₁235Inactive
Degenerate DeformationE79Inactive
Degenerate StretchT₂327327
Degenerate DeformationT₂112112
Silicon tetrabromide (SiBr₄) Symmetric StretchA₁249[5][6]Inactive
Degenerate DeformationE90[5]Inactive
Degenerate StretchT₂487[5]487
Degenerate DeformationT₂137[5]137
Tin tetrabromide (SnBr₄) Symmetric StretchA₁220[6]Inactive
Degenerate DeformationE65Inactive
Degenerate StretchT₂279279
Degenerate DeformationT₂8181

Note: For tetrahedral molecules (Td symmetry), the symmetric stretch (A₁) and degenerate deformation (E) modes are Raman active only, while the degenerate stretch (T₂) and degenerate deformation (T₂) modes are active in both Raman and Infrared spectroscopy.[7][8][9]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the central atom (Ge, Si, or Sn).

Instrumentation: A high-field solid-state NMR spectrometer is required for ⁷³Ge NMR. Standard liquid-state NMR spectrometers are suitable for ²⁹Si and ¹¹⁹Sn NMR.

Sample Preparation:

  • Solid-State ⁷³Ge NMR of GeBr₄: this compound is a solid at room temperature. The sample should be packed into a zirconia rotor suitable for solid-state NMR analysis. Due to the low natural abundance and quadrupolar nature of the ⁷³Ge nucleus, a high magnetic field is recommended to improve sensitivity and resolution.[1][10]

  • Liquid-State ²⁹Si NMR of SiBr₄: Silicon tetrabromide is a liquid at room temperature. A sufficient amount of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) can be used as an internal or external reference.[11]

  • Liquid-State ¹¹⁹Sn NMR of SnBr₄: Tin tetrabromide is a low-melting solid. The sample can be gently warmed to its liquid state or dissolved in a suitable deuterated solvent in an NMR tube. Tetramethyltin (SnMe₄) is a common reference compound.[3][12]

Data Acquisition Parameters (Example for ⁷³Ge Solid-State NMR):

  • Spectrometer: 9.4 T, 11.7 T, or 21.1 T solid-state NMR spectrometer.[1]

  • Probe: Wide-bore, static probe.

  • Pulse Sequence: A simple pulse-acquire sequence or a Carr-Purcell-Meiboom-Gill (CPMG) echo train to enhance signal-to-noise.

  • Recycle Delay: A recycle delay of 1 to 5 seconds is a reasonable starting point, to be optimized based on the T₁ relaxation time of ⁷³Ge in the sample.

  • Acquisition Time: Sufficiently long to ensure good signal-to-noise, which can range from several hours to overnight for ⁷³Ge.[13]

Raman Spectroscopy

Objective: To identify the vibrational modes of the molecule.

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) and a sensitive detector (e.g., CCD).

Sample Preparation:

  • GeBr₄ and SnBr₄ (Solids): A small amount of the solid sample is placed on a microscope slide or in a capillary tube.

  • SiBr₄ (Liquid): A few drops of the liquid sample are placed in a glass capillary tube or a cuvette.

Data Acquisition:

  • The laser is focused on the sample.

  • The scattered light is collected and directed to the spectrometer.

  • The spectrum is recorded over a relevant spectral range (e.g., 50 - 1000 cm⁻¹) to observe the characteristic vibrational modes.

  • The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

Infrared (IR) Spectroscopy

Objective: To identify the infrared-active vibrational modes of the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • GeBr₄ and SnBr₄ (Solids): The solid sample can be prepared as a KBr pellet or a Nujol mull. For a KBr pellet, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk. For a Nujol mull, the sample is ground with a drop of Nujol (mineral oil) and the resulting paste is spread between two salt plates (e.g., KBr or CsI).

  • SiBr₄ (Liquid): A thin film of the liquid sample is placed between two salt plates.

Data Acquisition:

  • A background spectrum of the empty sample compartment (or the salt plates and mulling agent) is recorded.

  • The prepared sample is placed in the spectrometer's sample holder.

  • The IR spectrum is recorded, typically in the range of 4000 - 400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound and its alternatives.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Obtain Sample (GeBr4, SiBr4, or SnBr4) Prep_NMR Prepare NMR Sample (Solid Rotor or Liquid in Tube) Sample->Prep_NMR Prep_Raman Prepare Raman Sample (Slide/Capillary) Sample->Prep_Raman Prep_IR Prepare IR Sample (KBr Pellet/Nujol Mull/Liquid Film) Sample->Prep_IR NMR NMR Spectroscopy (73Ge, 29Si, or 119Sn) Prep_NMR->NMR Raman Raman Spectroscopy Prep_Raman->Raman IR Infrared Spectroscopy Prep_IR->IR Process_NMR Process NMR Data (Chemical Shift Analysis) NMR->Process_NMR Process_Raman Process Raman Data (Peak Identification) Raman->Process_Raman Process_IR Process IR Data (Peak Identification) IR->Process_IR Comparison Comparative Analysis of Spectroscopic Data Process_NMR->Comparison Process_Raman->Comparison Process_IR->Comparison

A typical workflow for spectroscopic analysis.

References

A Researcher's Guide to Selecting High-Purity Germanium Tetrabromide for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and performance of chemical precursors are paramount. Germanium tetrabromide (GeBr₄), a key component in the synthesis of germanium-containing materials for semiconductors and optical applications, is no exception. The choice of supplier can significantly impact the quality and reproducibility of experimental results. This guide provides a framework for evaluating and comparing the performance of this compound from various suppliers, supported by essential experimental protocols.

Understanding Key Performance Metrics

The suitability of this compound for high-stakes applications is determined by several key performance indicators. While direct comparative data from suppliers is often limited, researchers can assess quality based on the following parameters. Purity is the most critical factor, as even trace impurities can dramatically alter the electronic and optical properties of the final materials.[1][2][3][4] The presence of metallic and organic impurities can introduce defects, leading to charge trapping and reduced carrier mobility in semiconductors.[1][2][3][4]

Parameter Significance Typical Specification (High-Purity Grade) Recommended Analytical Method
Purity Directly impacts the performance of the final material. Higher purity leads to better device performance and reproducibility.> 99.999% (5N) on a metals basisInductively Coupled Plasma Mass Spectrometry (ICP-MS) or Glow Discharge Mass Spectrometry (GDMS)
Metallic Impurities Can act as dopants or create defects in the crystal lattice, affecting electronic properties.[1][2][3][4]Individual elements < 1 ppmInductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)
Organic Residues Can lead to carbon contamination in deposited films, affecting their optical and electrical properties.To be determined by the user's specific application requirements.Gas Chromatography-Mass Spectrometry (GC-MS)
Volatility Essential for consistent delivery in Chemical Vapor Deposition (CVD) systems.Consistent vapor pressure at a given temperature.Thermogravimetric Analysis (TGA)
Thermal Stability The precursor should decompose cleanly at the desired temperature without premature reactions.Stable at delivery temperature, with a well-defined decomposition temperature.Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Essential Experimental Protocols for Supplier Evaluation

To ensure the quality and consistency of this compound from a potential supplier, a series of validation experiments are recommended. These protocols are designed to verify the purity and suitability of the precursor for its intended application.

Protocol 1: Purity and Metallic Impurity Analysis via ICP-MS

Objective: To quantify the concentration of trace metallic impurities in a this compound sample.

Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound in a clean, inert atmosphere (e.g., a glovebox) to prevent contamination.

  • Digestion: Digest the sample in a high-purity acid matrix suitable for ICP-MS analysis. The choice of acid will depend on the specific impurities being analyzed.

  • Standard Preparation: Prepare a series of calibration standards using certified reference materials for the elements of interest.

  • ICP-MS Analysis: Analyze the digested sample and calibration standards using a high-resolution ICP-MS instrument.

  • Data Analysis: Quantify the concentration of each metallic impurity in the original this compound sample based on the calibration curve.

Protocol 2: Assessment of Volatility and Thermal Stability using TGA

Objective: To evaluate the volatility and thermal decomposition characteristics of this compound.

Methodology:

  • Sample Loading: Place a small, accurately weighed sample of this compound into a TGA crucible in an inert atmosphere.

  • Isothermal Analysis (Volatility): Heat the sample to a specific temperature relevant to the CVD process and hold it isothermally. Monitor the rate of mass loss to determine the sublimation/evaporation rate, which is indicative of its volatility.

  • Temperature Ramp Analysis (Thermal Stability): Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere. The temperature at which a significant mass loss occurs indicates the onset of decomposition.

  • Data Analysis: Analyze the TGA curves to determine the vapor pressure and decomposition temperature. A desirable precursor will exhibit high volatility at the intended delivery temperature and a sharp, well-defined decomposition profile.[5][6]

Workflow for Qualifying a New Supplier

The following diagram illustrates a logical workflow for evaluating and qualifying a new supplier of this compound. This process ensures that the material meets the stringent requirements of the intended research or manufacturing process.

G cluster_0 Supplier Evaluation Workflow A Request Certificate of Analysis (CoA) from Potential Supplier B Procure Small Evaluation Sample A->B C Perform Incoming Quality Control (QC) - Purity Analysis (ICP-MS) - Volatility & Stability (TGA) B->C D Conduct Small-Scale Application Test (e.g., CVD of a thin film) C->D E Characterize a Resulting Material (e.g., film thickness, uniformity, electronic properties) D->E F Decision Point: Does performance meet requirements? E->F G Qualify Supplier and Procure Larger Quantity F->G Yes H Reject Supplier and Evaluate Alternatives F->H No

Workflow for qualifying a new GeBr₄ supplier.

By implementing a rigorous evaluation process based on quantitative data and standardized protocols, researchers can confidently select a this compound supplier that meets the high standards required for cutting-edge scientific and industrial applications. This proactive approach to quality control will ultimately lead to more reliable and reproducible results.

References

Safety Operating Guide

Proper Disposal of Germanium Tetrabromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of Germanium tetrabromide (GeBr₄) is critical for ensuring laboratory safety and environmental protection. This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound waste. Adherence to these protocols is mandatory to mitigate risks associated with this corrosive and water-reactive compound.

Immediate Safety and Handling Precautions

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[1][2][3][4] It reacts violently with water, which necessitates specific handling and storage procedures to prevent hazardous situations.[1][3][5] Before handling, ensure that emergency eye wash fountains and safety showers are readily accessible.[1]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles and a face shield.[2][3][4][6]
Skin Protection Wear chemical-resistant gloves (e.g., nitrile rubber) and protective clothing.[2][3][4][6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][3][6] If ventilation is inadequate, use a NIOSH-approved respirator.[2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to prevent harm and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.

  • Containment: For spills, contain the material using dikes or absorbents to prevent it from entering sewers or waterways.[1]

  • Cleanup:

    • For solid spills, carefully sweep or shovel the material into a suitable, dry, and labeled container for disposal.[1][3] Avoid generating dust.[2] Using a vacuum with a HEPA filter can reduce dust dispersal.[2]

    • Do not use water for cleanup as this compound reacts violently with it.[1][3][5]

  • Decontamination: Clean the affected area thoroughly. Wash contaminated clothing before reuse.[1][2]

Disposal Procedures

The primary and mandated procedure for the disposal of this compound is through a licensed and approved waste disposal contractor.[1][2][3][6] Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[1]

Step-by-Step Disposal Workflow:

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials, in a designated, compatible, and tightly sealed container.[1][3][6]

    • The container must be clearly and accurately labeled as hazardous waste, indicating the contents as "this compound".

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, particularly water and moisture.[1][3]

    • The storage area should be secure and accessible only to authorized personnel.[2][6]

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed waste disposal company.

    • Provide the waste contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for safe handling and disposal.

    • All disposal activities must be conducted in accordance with local, regional, and national environmental regulations.[1][2]

Logical Flow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_containment Waste Segregation & Storage cluster_disposal Final Disposal cluster_spill Spill Response A Identify GeBr4 Waste (Expired chemical, residue, contaminated materials) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Place waste in a dry, labeled, and sealed hazardous waste container B->C D Store container in a cool, dry, designated area away from incompatible materials (e.g., water) C->D E Contact Licensed Hazardous Waste Contractor D->E F Provide SDS and waste information to contractor E->F G Arrange for Waste Pickup and Manifesting F->G H Proper Disposal according to local/national regulations G->H S1 Spill Occurs S2 Contain spill & prevent entry to drains S1->S2 Immediate Action S3 Clean up with absorbent material (NO WATER) S2->S3 S4 Collect spill residue in a hazardous waste container S3->S4 S4->C Segregate as Waste

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Germanium Tetrabromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of reactive chemical intermediates like Germanium tetrabromide is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

This compound (GeBr₄) is a corrosive solid that causes severe skin burns and eye damage.[1][2] It is highly reactive with water and moisture, liberating toxic and corrosive hydrogen bromide gas.[1] Adherence to strict safety protocols is therefore non-negotiable.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the required PPE.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield must be worn in conjunction with goggles, never alone. Contact lenses should not be worn.[1][3]
Hands Neoprene or nitrile rubber glovesEnsure gloves are rated for handling corrosive materials. Inspect for any signs of degradation or perforation before use.[1]
Body Chemically resistant lab coat and protective clothingA flame-resistant lab coat is recommended.[3] Wear suitable protective clothing to prevent any possibility of skin contact.[1][4]
Respiratory NIOSH-certified dust and mist respiratorA full-face particle respirator (type N100) or a supplied-air respirator may be necessary depending on the scale of work and ventilation.[1][5] Use in a well-ventilated area, preferably a chemical fume hood.[1][6]
Footwear Closed-toe shoesShoes should be made of a material that offers protection against chemical spills.[3]
Step-by-Step Operational Protocol for Handling this compound

This protocol outlines the procedural steps for the safe handling of this compound from preparation to disposal.

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • Emergency Equipment: Ensure that an emergency eye wash station and safety shower are readily accessible and have been recently tested.[1]

  • Spill Kit: A spill kit containing absorbent materials (such as dry sand or a commercial sorbent) should be available in the immediate work area.[6] Do not use water for cleanup.[6]

2. Handling Procedure:

  • Donning PPE: Before handling, put on all required PPE as detailed in the table above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid material within the fume hood. Avoid creating dust.[1]

  • Reaction Setup: If used in a reaction, ensure the apparatus is assembled securely and is dry to prevent any reaction with moisture.[1]

  • Monitoring: Continuously monitor the reaction for any signs of unexpected changes.

3. Post-Handling and Waste Disposal:

  • Decontamination: After handling, thoroughly wash hands and any exposed skin with mild soap and water.[1]

  • Cleaning Equipment: Clean any non-disposable equipment that has come into contact with this compound according to established laboratory procedures for corrosive materials.

  • Waste Collection: Collect all waste materials, including contaminated PPE and disposable equipment, in a designated, clearly labeled, and sealed container.

  • Waste Disposal: Dispose of the waste through a licensed waste disposal facility in accordance with all local, state, and federal regulations.[1][7] Do not dispose of this compound or its waste down the drain.[1][6]

Visualizing Safety: Workflow and Logic Diagrams

To further clarify the necessary safety procedures, the following diagrams illustrate the handling workflow and the logical relationships in responding to an exposure event.

G Figure 1: this compound Handling Workflow A Preparation - Verify fume hood function - Check emergency equipment - Prepare spill kit B Don PPE - Goggles & Face Shield - Gloves (Neoprene/Nitrile) - Lab Coat - Respirator A->B C Handling in Fume Hood - Weighing and transfer - Reaction setup B->C D Post-Handling - Decontaminate work area - Clean equipment C->D E Waste Management - Segregate waste - Label container D->E F Disposal - Arrange for licensed disposal E->F

Caption: A flowchart illustrating the key steps for safely handling this compound.

G Figure 2: Emergency Response for this compound Exposure Start Exposure Event Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion ActionSkin Remove contaminated clothing. Rinse skin with water for at least 15 minutes. Skin->ActionSkin ActionEyes Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Eyes->ActionEyes ActionInhalation Move to fresh air. Keep at rest in a comfortable position for breathing. Inhalation->ActionInhalation ActionIngestion Rinse mouth. Do NOT induce vomiting. Ingestion->ActionIngestion Medical Seek Immediate Medical Attention ActionSkin->Medical ActionEyes->Medical ActionInhalation->Medical ActionIngestion->Medical

Caption: A diagram outlining the immediate first aid steps following an exposure to this compound.

First Aid Measures

In the event of an exposure, immediate and appropriate first aid is crucial.

  • After Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] Seek immediate medical attention.[4]

  • After Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek immediate medical attention.[1][4]

  • After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1] Continue rinsing and seek immediate medical attention.[1][4]

  • After Ingestion: Rinse the mouth with water.[4] Do NOT induce vomiting.[1][4] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[4]

By implementing these safety measures and operational plans, laboratories can significantly mitigate the risks associated with handling this compound, fostering a safer research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.